molecular formula C9H9N3O B1425907 (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol CAS No. 287494-03-5

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Cat. No.: B1425907
CAS No.: 287494-03-5
M. Wt: 175.19 g/mol
InChI Key: KTDQXYBGZACTFW-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5) is a high-purity heterocyclic building block primarily utilized as a key intermediate in the synthesis of various biologically active molecules . Its molecular structure, which features both a pyridine and a pyrazole ring, makes it a valuable scaffold in medicinal chemistry for developing small molecule inhibitors targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders . The compound's functional groups, including the hydroxymethyl group on the pyrazole ring, allow for further chemical modifications, enabling the creation of diverse derivatives for drug discovery and optimization studies . This compound is closely related to chemotypes used in approved therapeutics and agrochemicals. For instance, its structural motif is foundational to the synthesis of advanced compounds like Voxelotor (GBT-440), a hemoglobin S allosteric modulator approved for the treatment of sickle cell disease . Furthermore, pyrazole-oxime ether derivatives incorporating substituted pyridine rings have demonstrated strong insecticidal and acaricidal properties in recent research, highlighting the value of this chemical scaffold in crop protection . Researchers can access supporting analytical data for this compound, including NMR and HPLC, to ensure quality and consistency in their work . This product is for Research and Development Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(3-pyridin-3-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQXYBGZACTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734930
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287494-03-5
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287494-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
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Foundational & Exploratory

Comprehensive Physicochemical Profiling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic accessibility, and experimental characterization of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol . This document is structured for medicinal chemists and formulation scientists requiring actionable data for lead optimization and scaffold analysis.

CAS Registry Number: 287494-03-5 Formula: C


H

N

O Molecular Weight: 175.19 g/mol

Executive Summary: The Scaffold Utility

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol represents a "privileged scaffold" in modern drug discovery. It combines a polar, hydrogen-bond-rich pyrazole core with a basic pyridine ring, linked by a hydroxymethyl handle. This specific geometry allows it to function as a bidentate ligand in kinase active sites (mimicking ATP hinge binding) or as a fragment linker in PROTACs. Its amphoteric nature—possessing both acidic (pyrazole NH) and basic (pyridine N) sites—grants it unique solubility profiles and pH-dependent lipophilicity (LogD), which are critical for optimizing oral bioavailability.

Structural Dynamics & Electronic Properties[1]

Tautomerism and Conformational Flexibility

The compound exists in a dynamic equilibrium. The pyrazole ring undergoes annular tautomerism (1H


 2H shift), effectively rendering the 3- and 5-positions equivalent in solution unless substituted on the nitrogen. Additionally, the bond between the pyridine (C3) and pyrazole (C5) rings allows for rotation, though it often adopts a planar conformation to maximize 

-conjugation, facilitating stacking interactions in protein binding pockets.
Electronic Distribution
  • Pyridine Nitrogen: Acts as a weak base and hydrogen bond acceptor.

  • Pyrazole NH: Acts as a hydrogen bond donor (acidic).

  • Hydroxymethyl Group: Provides a rotatable H-bond donor/acceptor, often used to probe solvent-exposed regions in enzymes.

Tautomerism Figure 1: Annular Tautomerism of the Pyrazole Core T1 Tautomer A (5-substituted-1H) T2 Transition State (Proton Transfer) T1->T2 Fast Exchange T2->T1 T3 Tautomer B (3-substituted-1H) T2->T3 T3->T2

Core Physicochemical Parameters[1][2][3][4][5][6][7]

The following data aggregates experimental values and high-confidence predictions derived from structure-activity relationship (SAR) databases.

PropertyValue / RangeMechanistic Insight
Molecular Weight 175.19 DaIdeal for Fragment-Based Drug Design (FBDD) (<300 Da).
Physical State Solid (Crystalline)High melting point indicates strong intermolecular H-bonding.
Melting Point 165 – 170 °C (Est.)Note: Acid analogs melt >300°C; alcohol is lower.
Polar Surface Area (TPSA) ~58 Ų<60 Ų suggests excellent membrane permeability.
LogP (Predicted) 0.6 – 0.9Moderate lipophilicity; balances solubility and permeability.
pKa (Pyridine) 5.1 ± 0.2Protonated at gastric pH (soluble); neutral at blood pH.
pKa (Pyrazole NH) 13.8 ± 0.5Very weak acid; remains neutral under physiological conditions.
H-Bond Donors 2Pyrazole -NH, Methanol -OH.
H-Bond Acceptors 3Pyridine -N, Pyrazole -N, Methanol -O.

Synthetic Accessibility & Workflow

To access this compound for testing, a robust synthetic route is required. The most reliable method involves the Claisen condensation of 3-acetylpyridine followed by cyclization.

Standard Preparative Workflow
  • Condensation: 3-Acetylpyridine reacts with diethyl oxalate (strong base catalysis) to form a diketo-ester intermediate.

  • Cyclization: Treatment with hydrazine hydrate yields the pyrazole ester.

  • Reduction: Selective reduction of the ester to the primary alcohol using LiAlH

    
     or NaBH
    
    
    
    /CaCl
    
    
    .

Synthesis Figure 2: Synthetic Pathway from 3-Acetylpyridine Start 3-Acetylpyridine (Precursor) Step1 Claisen Condensation (Diethyl Oxalate, NaOEt) Start->Step1 Inter1 Diketo-Ester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 Inter2 Ethyl 5-(pyridin-3-yl) -1H-pyrazole-3-carboxylate Step2->Inter2 Step3 Reduction (LiAlH4, THF, 0°C) Inter2->Step3 Final (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Target) Step3->Final

Experimental Characterization Protocols

Determination of Dissociation Constants (pKa)

Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Rationale: Accurate pKa values are essential for understanding the ionization state at physiological pH (7.4).

  • Protocol:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Perform titration from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.

    • Data Analysis: Look for inflection points. Expect a pKa ~5.2 (pyridine protonation) and a very high pKa >13 (pyrazole deprotonation, likely outside aqueous window).

    • Validation: Use Pyridine standard as a control (pKa 5.23).

Thermodynamic Solubility Profiling

Method: Shake-Flask with HPLC-UV/Vis quantification.

  • Rationale: Kinetic solubility (DMSO precip) often overestimates solubility. Thermodynamic equilibrium is required for formulation.

  • Protocol:

    • Add excess solid compound to buffer vials (pH 1.2, 4.0, 7.4).

    • Incubate at 25°C with agitation for 24 hours.

    • Filter supernatant (0.45 µm PVDF).

    • Inject onto HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculation:

      
      .
      
    • Self-Validation: Check the pellet by XRPD to ensure no polymorphic transition occurred during stirring.

Lipophilicity (LogD) Measurement

Method: Miniaturized Shake-Flask (Octanol/Buffer).

  • Protocol:

    • Prepare presaturated Octanol and Phosphate Buffer (pH 7.4).

    • Dissolve compound in Octanol phase.

    • Mix with Buffer phase (1:1 ratio), vortex for 1 hour, centrifuge.

    • Analyze both phases via LC-MS/MS.

    • Causality: A LogD

      
       between 0 and 3 is optimal for oral absorption. This compound (predicted LogP ~0.[1]8) should show high aqueous distribution.
      

Stability and Handling

  • Storage: Store at -20°C. The hydroxymethyl group is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to air/light for prolonged periods.

  • Solution Stability: Stable in DMSO for >1 month at room temperature. In aqueous acid (pH < 2), the pyridine ring protonates, significantly increasing stability and solubility.

  • Safety: Treat as a potential irritant (H315, H319).[1] Use standard PPE.

References

  • Chemical Identity & CAS: ChemicalBook. (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol - CAS 287494-03-5.[2] Retrieved from

  • Synthetic Precursors: Sigma-Aldrich. 3-Acetylpyridine and Pyrazole Building Blocks. Retrieved from

  • Structural Analogs: National Center for Biotechnology Information. PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [1]

  • pKa Methodologies: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).

Sources

Advanced Technical Guide: Biological Activity of Pyridine-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets with high affinity.[1][2] This hybrid architecture combines the π-deficient pyridine ring (a hydrogen bond acceptor) with the electron-rich pyrazole ring (a hydrogen bond donor/acceptor), creating a versatile pharmacophore capable of mimicking the adenine ring of ATP. Consequently, these derivatives have become a cornerstone in the development of kinase inhibitors, with FDA-approved drugs like Selpercatinib (RET inhibitor) and Glumetinib (c-Met inhibitor) validating their clinical utility. This guide provides a technical deep-dive into their structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols for synthesis and biological evaluation.

Medicinal Chemistry Strategy: Structural Rationale & SAR

The biological potency of pyridine-pyrazole derivatives stems from their ability to execute multiple non-covalent interactions within a target's active site.

The Pharmacophore Rationale
  • Pyridine Moiety: Acts as a bioisostere for phenyl rings but with improved water solubility and specific H-bond accepting capability (N-atom lone pair). It often targets the "hinge region" of kinase enzymes.

  • Pyrazole Moiety: Provides rigidity and directs substituents into specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Linker Chemistry: Direct fusion (e.g., pyrazolo[3,4-b]pyridine) or flexible linkage determines the molecule's ability to adopt Type I (active conformation) or Type II (inactive conformation) binding modes.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of specific substitutions on biological activity, synthesized from recent high-impact studies.

PositionModificationEffect on ActivityMechanistic Insight
N-1 (Pyrazole) Aryl / Heteroaryl groupsIncreases Kinase SelectivityOccupies the hydrophobic pocket adjacent to the ATP binding site; bulky groups can improve selectivity.
C-3 (Pyrazole) Amine / AmideIncreases PotencyFacilitates H-bonding with residues like Asp/Glu in the catalytic loop.
C-5 (Pyrazole) Electron-withdrawing (e.g., -CF3, -Cl)Enhances Antimicrobial/AnticancerIncreases lipophilicity (logP), improving membrane permeability and cellular uptake.
Pyridine Ring C-6 Amino substitutionModulates Solubility & ADMEImproves pharmacokinetic profile; reduces metabolic clearance.

Therapeutic Mechanisms of Action

Anticancer Activity: ATP-Competitive Kinase Inhibition

The dominant mechanism for pyridine-pyrazole derivatives is the inhibition of protein kinases (e.g., EGFR, VEGFR-2, BRAF V600E, CDK2 ).

  • Mechanism: These molecules function as ATP mimetics. The heterocyclic nitrogen atoms form hydrogen bonds with the backbone amino acids of the kinase hinge region.

  • Downstream Effect: Inhibition of phosphorylation cascades (RAS/RAF/MEK/ERK) leads to G1/S phase cell cycle arrest and subsequent apoptosis via the mitochondrial (intrinsic) pathway (Bax upregulation/Bcl-2 downregulation).

Anti-inflammatory Activity: Selective COX-2 Inhibition

Derivatives bearing bulky aryl groups (e.g., 4-sulfamoylphenyl) at the N-1 position of the pyrazole ring exhibit high selectivity for the COX-2 isozyme.

  • Mechanism: The bulky group enters the secondary side pocket of COX-2 (absent in COX-1), preventing the conversion of arachidonic acid to Prostaglandin H2.

Visualization: Signaling & Synthesis Workflows

Diagram: Kinase Inhibition Signaling Cascade

This diagram illustrates the pathway where pyridine-pyrazole derivatives (PPD) intercept oncogenic signaling.

KinaseInhibition cluster_cell Tumor Cell Cytoplasm node_signal Growth Factor (EGF/VEGF) node_receptor RTK (EGFR/VEGFR) node_signal->node_receptor Binding node_ras RAS (GTPase) node_receptor->node_ras Activation node_apoptosis Apoptosis (Cell Death) node_receptor->node_apoptosis Signal Failure node_inhibitor Pyridine-Pyrazole Derivative (PPD) node_inhibitor->node_receptor ATP-Competitive Blockade node_inhibitor->node_ras Prevents Activation node_raf RAF (Kinase) node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_nucleus Nucleus: Transcription Factors node_erk->node_nucleus Translocation node_proliferation Cell Proliferation node_nucleus->node_proliferation Gene Expression

Caption: Mechanism of Action: Pyridine-pyrazole derivatives block RTK phosphorylation, halting the RAS/RAF proliferation cascade.

Diagram: Synthetic Workflow (One-Pot Cyclocondensation)

A robust synthetic route for pyrazolo[3,4-b]pyridines.

Synthesis start Precursors: Aminopyrazole + Beta-Keto Ester/Aldehyde intermediate Intermediate: Schiff Base / Enamine start->intermediate Reflux (EtOH/MeOH) catalyst Catalyst: Glacial AcOH or Lewis Acid catalyst->intermediate cyclization Cyclization: Intramolecular Nucleophilic Attack intermediate->cyclization - H2O product Final Scaffold: Pyrazolo[3,4-b]pyridine cyclization->product Recrystallization

Caption: One-pot synthesis of pyrazolo[3,4-b]pyridine via acid-catalyzed cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Objective: To synthesize a focused library of derivatives via a self-validating one-pot reaction.

Reagents: 5-amino-3-methyl-1-phenylpyrazole (10 mmol), aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), glacial acetic acid (catalytic), ethanol (20 mL).

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve the aminopyrazole and aromatic aldehyde in ethanol.

  • Activation: Add ethyl acetoacetate followed by 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g) with stirring.

  • Isolation: Filter the resulting solid precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

  • Characterization: Confirm structure via 1H-NMR (distinct singlets for pyrazole-H) and Mass Spectrometry (M+ peak).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the IC50 of the synthesized derivative against a target kinase (e.g., EGFR).

Reagents: Kinase Enzyme (EGFR), ATP (Ultra-pure), Substrate (Poly Glu:Tyr), Test Compound (DMSO stock), ADP-Glo Reagent.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the pyridine-pyrazole derivative in kinase buffer (range: 10 µM to 0.1 nM).

  • Reaction Assembly: In a white 384-well plate, add:

    • 2 µL of Kinase Enzyme.

    • 1 µL of Test Compound (or DMSO control).

    • 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes.

    • Causality: This allows the kinase to transfer phosphate from ATP to the substrate. If the inhibitor is effective, ATP remains unconsumed.

  • Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Mechanism:[3][4][5] This stops the kinase reaction and depletes any remaining ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Readout: Converts the ADP (produced by the kinase reaction) back to ATP, which is then used by luciferase to generate light.

  • Analysis: Measure luminescence using a plate reader.

    • Self-Validation:Low signal = High Inhibition (less ADP was produced). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research (2020) [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry (2024) [Link][3]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: RSC Advances / PMC (2025) [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Source: International Journal of Molecular Sciences (2020) [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules / PMC (2023) [Link]

Sources

Technical Guide: Pyrazolo[3,4-b]pyridine Synthesis and Therapeutic Applications

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP. This structural homology allows it to serve as a potent template for kinase inhibitors, acting as a competitive antagonist at the ATP-binding site. Beyond oncology, recent advancements have expanded its utility into CNS disorders (anxiolytics, Alzheimer's imaging) and cardiovascular therapy (sGC stimulators). This guide synthesizes current synthetic methodologies—shifting from classical condensation to green, microwave-assisted multicomponent reactions (MCR)—and details the structure-activity relationships (SAR) driving modern drug design.

Structural Significance & Bioisosterism

The efficacy of pyrazolo[3,4-b]pyridine lies in its nitrogen distribution. The fused 5,6-membered ring system mimics the adenine pharmacophore.

  • H-Bonding Potential: The N1 and N7 (pyridine nitrogen) positions often serve as hydrogen bond acceptors, while substituents at C3 and C4 can be tailored to occupy hydrophobic pockets within enzyme active sites (e.g., the gatekeeper region of kinases).

  • Planarity: The aromatic system facilitates

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor clefts.

Synthetic Strategies: From Classical to Green Chemistry

Pathway A: The Classical Friedländer-Type Condensation

Historically, the "bottom-up" approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or

  • Mechanism: Initial formation of a Schiff base (imine) followed by cyclization onto the carbonyl carbon and subsequent aromatization.

  • Limitations: Often requires harsh acidic conditions (glacial acetic acid, reflux), long reaction times (12+ hours), and tedious work-up.

Pathway B: Microwave-Assisted Multicomponent Reaction (MCR)

Modern protocols prioritize One-Pot MCRs. This approach condenses an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a 5-aminopyrazole.[1]

  • Advantages: High atom economy, water-tolerance, and rapid kinetics (10–20 mins).

  • Green Aspect: The use of microwave irradiation (MW) accelerates the Knoevenagel condensation and Michael addition steps, often eliminating the need for toxic solvents.

Synthetic Workflow Visualization

The following diagram illustrates the convergence of these pathways.

SynthesisPathwaysAmino5-AminopyrazoleCondensationAcid Catalysis(Reflux, 12h)Amino->CondensationMCRMW Irradiation(110W, 20 min)Amino->MCRDicarbonyl1,3-DicarbonylDicarbonyl->CondensationAldehydeAldehyde(R-CHO)Aldehyde->MCRActiveMethActive Methylene(e.g., malononitrile)ActiveMeth->MCRSchiffSchiff BaseIntermediateProductPyrazolo[3,4-b]pyridineScaffoldSchiff->ProductKnoevenagelArylideneIntermediateKnoevenagel->ProductCondensation->SchiffMCR->Knoevenagel

Caption: Convergence of classical condensation and modern microwave-assisted MCR routes to the scaffold.

Detailed Protocol: Microwave-Assisted MCR Synthesis

Rationale: This protocol is selected for its reproducibility and alignment with Green Chemistry principles (aqueous media, low energy cost).

Target Molecule: 6-amino-4-aryl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.

Materials
  • Reagents: 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol).

  • Catalyst: Triethylamine (TEA, 0.5 eq) or ionic liquid [Et3NH][HSO4] (recyclable).

  • Solvent: Water:Ethanol (2:1 v/v) or Water (for "on-water" synthesis).

  • Equipment: Microwave reactor (e.g., CEM Discover or Monowave) capable of maintaining 110W/40°C.

Step-by-Step Methodology
  • Charge: In a 10 mL microwave vial, combine the aminopyrazole, aldehyde, and malononitrile.

  • Solvation: Add 3 mL of the solvent mixture. Add the catalyst (TEA).[1]

  • Irradiation: Seal the vial. Program the microwave:

    • Power: 110 W[1]

    • Temperature: 40°C (or up to 80°C for sterically hindered aldehydes)

    • Time: 15–20 minutes.[1][2]

    • Stirring: High.[2][3][4]

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The fluorescent pyrazolo-pyridine spot usually has a distinct Rf compared to starting materials.

  • Work-up (The "Crash Out"): Allow the vial to cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: If purity <95% (by HPLC), recrystallize from hot ethanol/DMF.

Validation Criteria:

  • Yield: Expect 85–95%.

  • Appearance: Generally yellow to orange crystalline solids.

  • NMR Signature: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the pyridine ring protons or specific NH2 signals (broad singlet around 6–7 ppm).

Medicinal Chemistry & SAR

The biological activity is strictly governed by the substitution pattern.

Structure-Activity Relationship (SAR) Map

SAR_MapCorePyrazolo[3,4-b]pyridineCoreN1N1 Position:Solubility & PK(Phenyl, Alkyl)Core->N1Controls BioavailabilityC3C3 Position:Electronic Tuning(Me, OMe, H)Core->C3Steric fitC4C4 Position:Hydrophobic Pocket(Aryl, Heteroaryl)Core->C4Critical for Potency(e.g., 3,4-dimethoxy)C6C6 Position:H-Bond Donor/Acceptor(NH2, OH, CF3)Core->C6Kinase Hinge Binding

Caption: Key substitution sites governing pharmacokinetics (N1) and pharmacodynamics (C4, C6).

Comparative Biological Data

The following table summarizes key derivatives and their kinase inhibitory profiles, highlighting the versatility of the scaffold.

TargetDerivative ClassKey Substituent (C4)Activity (IC50)Therapeutic Indication
TRKA 4-Aryl-pyrazolo-pyridine3-F, 4-Cl-phenyl56 nMCancer (Proliferation)
CDK2 3,4-Diaryl-pyrazolo-pyridine3,4-Dimethoxyphenyl~3.3 µMBreast Cancer (MCF-7)
Tubulin Pyrazolo[3,4-b]pyridin-6-one4-Methoxyphenyl2.99 µMHepatocarcinoma (HepG2)
GSK-3

5-CN-pyrazolo-pyridineIndole moiety< 100 nMAlzheimer's / Diabetes

Therapeutic Applications

Oncology (Kinase & Tubulin Inhibition)

The scaffold acts as a dual-mechanism agent.

  • ATP Competition: It binds to the ATP pocket of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs), arresting the cell cycle at G2/M phase.

  • Tubulin Polymerization: Certain derivatives (specifically C4-methoxyphenyl analogs) bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis.

CNS Disorders (Alzheimer's Disease)
  • Diagnostic Probes: Due to their planar, conjugated systems, these molecules exhibit intrinsic fluorescence.[4] Derivatives with dimethylamino groups have shown high affinity for

    
    -amyloid plaques, making them viable candidates for PET/fluorescence imaging probes in AD diagnosis.
    
  • Therapeutic: Etazolate is a pyrazolo[3,4-b]pyridine derivative that acts as a PDE4 inhibitor and GABA-A receptor modulator, investigated for neuroprotection.

Cardiovascular (sGC Stimulation)

Riociguat (Adempas) is a structural analogue (though technically a pyrazolo[3,4-b]pyridine derivative in the broader sense of fused systems) approved for pulmonary hypertension. It works by stimulating soluble guanylate cyclase (sGC) independently of NO, proving the scaffold's ability to target non-kinase enzymes.

References

  • Molecules (2022). Pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Drug Discovery. [Link]

  • Organic & Biomolecular Chemistry (2023). Discovery, biological evaluation, and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents. [Link]

  • Molecular Diversity (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link][5]

  • ChemistrySelect (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. [Link][1]

  • RSC Advances (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

The Pyrazole Pharmacophore: A Master Key in Kinase Inhibitor Discovery

[1][2][3]

Executive Summary

The pyrazole ring (1,2-diazole) stands as one of the most prolific "privileged structures" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1][2][3][4] Its success stems from a unique electronic geometry that mimics the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region. This guide dissects the structural biology, medicinal chemistry evolution, and experimental validation of pyrazole-based inhibitors, moving beyond basic lists to explore the causality of their design.

Part 1: The Pharmacophore – Structural Basis of "Privileged" Status

The human kinome contains ~518 kinases, yet they share a highly conserved ATP-binding pocket. The pyrazole scaffold's dominance is not accidental; it is a direct result of its ability to satisfy the hydrogen-bonding requirements of the "hinge region"—the linker connecting the N-terminal and C-terminal lobes of the kinase domain.

Adenine Mimicry and H-Bonding

ATP binds to the hinge region via a bidentate hydrogen bond network involving the N1 and N6 of its adenine ring. Pyrazoles mimic this interaction with tunable fidelity.

  • Donor-Acceptor (D-A) Motif: A monosubstituted pyrazole (e.g., at C3) presents a Nitrogen acceptor (N2) and a Nitrogen donor (NH at N1). This complements the backbone carbonyl (acceptor) and backbone amide (donor) of the kinase hinge residues (commonly Glu, Leu, or Met).

  • Electronic Tunability: Unlike the rigid purine ring of ATP, the pyrazole ring is electronically "soft." Substituents at C3, C4, and C5 allow chemists to modulate the pKa of the ring nitrogens, strengthening the hinge interaction or altering tautomeric preferences to favor the bioactive conformation.

Visualization: The Hinge Binding Interface

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor (like Crizotinib or Ruxolitinib) within the ATP pocket.

HingeBindingcluster_kinaseKinase Hinge Region (Backbone)cluster_inhibitorPyrazole Inhibitor CoreGluGlu/Met (C=O)H-Bond AcceptorLeuLeu/Met (NH)H-Bond DonorN_LonePyrazole N:(Acceptor)Leu->N_LoneH-Bond (2.9 Å)N_HPyrazole NH(Donor)N_H->GluH-Bond (2.8 Å)

Caption: Canonical bidentate hydrogen bonding network between a pyrazole core and the kinase hinge backbone residues.

Part 2: Historical Evolution & Key Milestones

The history of pyrazole kinase inhibitors is a journey from serendipitous non-selective hits to rationally designed precision medicines.

The Timeline of Discovery
  • 1990s: Early screening hits identify pyrazoles as ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors).

  • 2011 (The Breakthrough): FDA approval of Crizotinib (Pfizer) for ALK+ NSCLC and Ruxolitinib (Incyte) for Myelofibrosis. These validated the scaffold in both solid tumors and hematological malignancies.

  • 2012-2015: Second-generation inhibitors emerge. Axitinib (VEGFR) utilizes an indazole (fused pyrazole) for greater potency.

  • 2020s: Third-generation "mutant-selective" inhibitors like Avapritinib (KIT D816V) use the pyrazole scaffold to lock the kinase in an inactive conformation (Type II binding).

Table of FDA-Approved Pyrazole-Based Kinase Inhibitors[6]
Drug NameTargetIndicationKey Structural FeatureApproval Year
Crizotinib ALK / ROS1 / METNSCLC3-benzyloxy-pyrazole hinge binder2011
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrrolo[2,3-d]pyrimidine (pyrazole fused)2011
Axitinib VEGFR1-3Renal Cell CarcinomaIndazole (fused pyrazole) core2012
Ibrutinib BTKMCL / CLLPyrazolo[3,4-d]pyrimidine (Covalent)2013
Avapritinib KIT / PDGFRAGISTPyrazole locks active conformation2020
Asciminib BCR-ABL1CMLPyrazole binds to myristoyl pocket (Allosteric)2021

Part 3: Medicinal Chemistry Strategy (SAR)

Designing a pyrazole inhibitor requires navigating the Structure-Activity Relationship (SAR) vectors carefully. As a medicinal chemist, you treat the pyrazole ring as a central hub with three primary vectors for substitution.

The Three Vectors of Optimization
  • The Hinge Binder (N1/N2):

    • Role: Anchoring.

    • Strategy: Usually left unsubstituted or methylated (if N1 is not the donor) to maintain H-bond geometry.

  • The "Gatekeeper" Vector (C3/C5):

    • Role: Selectivity.[5][3]

    • Strategy: Substituents here point toward the "gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR). Bulky groups here can achieve selectivity for kinases with small gatekeepers (e.g., Thr/Ala) but will clash with large gatekeepers (e.g., Met/Phe).

  • The Solvent Front (C4):

    • Role: Solubility and ADME.

    • Strategy: This position points out of the ATP pocket towards the solvent. It is the ideal place to attach solubilizing groups (morpholines, piperazines) without disrupting binding affinity.

Visualization: SAR Decision Tree

SAR_StrategyCorePyrazole CoreVector1Hinge Region (N1/N2)Core->Vector1AnchoringVector2Gatekeeper Pocket (C3/C5)Core->Vector2SelectivityVector3Solvent Front (C4)Core->Vector3ADMEV1_ActionMaintain H-Bonds(Do not block donor)Vector1->V1_ActionV2_ActionTarget Thr/AlaAvoid Steric ClashVector2->V2_ActionV3_ActionAdd Solubilizing Groups(Morpholine/Piperazine)Vector3->V3_Action

Caption: Strategic SAR vectors for pyrazole optimization in kinase inhibitor design.

Part 4: Experimental Protocol – TR-FRET Binding Assay

In modern drug discovery, residence time (how long the drug stays bound) is often more predictive of in vivo efficacy than simple thermodynamic affinity (

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle

This assay measures the displacement of a fluorescent tracer (bound to the kinase ATP pocket) by your test compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[6]

  • Acceptor: AlexaFluor 647-labeled ATP-competitive tracer.

  • Signal: When the tracer is bound, Eu excites the tracer (FRET occurs). When your inhibitor binds, it displaces the tracer, breaking the FRET signal.

Step-by-Step Protocol

Reagents:

  • Kinase of interest (GST-tagged or His-tagged).[7]

  • LanthaScreen Eu-anti-GST or Eu-anti-His Antibody.

  • Kinase Tracer (e.g., Tracer 236 or 178).

  • Test Compounds (Pyrazole derivatives).[3][8][9]

Workflow:

  • Compound Prep: Dilute compounds in DMSO to 100x final concentration. Spot 100 nL into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Kinase/Antibody Mix: Prepare a master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.

  • Tracer Addition: Add the fluorescent tracer at

    
     concentration (previously determined, typically 5-50 nM).
    
  • Incubation: Add 10 µL of Kinase/Ab/Tracer mix to the assay plate. Centrifuge at 1000 rpm for 1 min. Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a multi-mode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound].
    
Validation Criteria (Self-Validating System)
  • Z-Prime (

    
    ):  Must be > 0.5. If 
    
    
    , re-optimize tracer concentration or antibody ratio.
  • Assay Window: Signal (No Inhibitor) / Background (High Inhibitor) should be > 3-fold.

  • Reference Control: Run Staurosporine on every plate.

    
     shift > 3-fold indicates reagent degradation.
    

TRFRET_WorkflowStep11. Compound Spotting(100 nL DMSO stock)Step22. Master Mix Prep(Kinase + Eu-Ab + Tracer)Step1->Step2Step33. Incubation(60 min @ RT, Dark)Step2->Step3Step44. Detection(Ex: 337nm, Em: 620/665nm)Step3->Step4DecisionQuality ControlZ' > 0.5?Step4->DecisionPassCalculate IC50& Residence TimeDecision->PassYesFailRe-optimizeTracer Conc.Decision->FailNo

Caption: Operational workflow for TR-FRET kinase binding assay with built-in QC checkpoints.

Part 5: Future Outlook

The pyrazole scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibitors: Attaching acrylamides to the C4 position allows for irreversible binding to cysteines (e.g., Ibrutinib).

  • PROTACs: Pyrazoles are excellent "warheads" for Proteolysis Targeting Chimeras. Their high affinity and defined exit vectors (solvent front) make them ideal for linking to E3 ligase ligands (like Thalidomide) to induce kinase degradation rather than just inhibition.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[4][10] Journal of Medicinal Chemistry.

  • Verstovsek, S., et al. (2012). "A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis." The New England Journal of Medicine.

  • Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: failures and successes." Journal of Medicinal Chemistry.

  • Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of multiple kinases." Analytical Biochemistry.

  • Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary & Physicochemical Profile

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is a bidentate heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD).[1] It serves as a critical pharmacophore in kinase inhibitor design, particularly targeting the ATP-binding hinge region of serine/threonine kinases (e.g., p38 MAPK, JNK). Its structural duality—combining a pyridine hydrogen-bond acceptor with a pyrazole donor/acceptor motif—allows for high-affinity interactions within the hydrophobic pocket of enzymes.[1]

Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanolTautomeric equilibrium exists between 3- and 5-positions.[1]
CAS Registry Number 287494-03-5 Primary identifier.[1][2][3]
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol Fragment-compliant (Rule of 3).[1]
Exact Mass 175.0746Monoisotopic.[1]
SMILES OCC1=NNC(C2=CC=CN=C2)=C1Pyrazole-3-methanol tautomer shown.[1][2]
Polar Surface Area (PSA) ~58 ŲHigh membrane permeability potential.[1]
LogP (Predicted) 0.6 – 0.9Lipophilic efficiency favorable.[1]

Structural Biology & Pharmacophore Analysis

The therapeutic utility of this molecule stems from its ability to mimic the adenine ring of ATP. In a biological context, the pyrazole-pyridine axis can adopt a planar conformation, facilitating specific interactions with the kinase "hinge" region.

Mechanistic Insight:

  • Hinge Binding: The pyridine nitrogen (N1 of pyridine) often acts as a Hydrogen Bond Acceptor (HBA), while the pyrazole NH serves as a Hydrogen Bond Donor (HBD).

  • Solvent Exposure: The hydroxymethyl group (-CH₂OH) typically extends towards the solvent front, improving solubility and providing a vector for further chemical elaboration (e.g., conversion to ethers or amines to reach the ribose binding pocket).

Pharmacophore cluster_0 Pharmacophore Interactions Pyridine Pyridine Ring (H-Bond Acceptor) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyridine->Pyrazole C-C Bond (Planar) Kinase Kinase Hinge Region (Glu/Met Backbone) Pyridine->Kinase H-Bond (Acceptor) Methanol Hydroxymethyl Group (Solubilizing/Vector) Pyrazole->Methanol C3 Substitution Pyrazole->Kinase H-Bond (Donor)

Figure 1: Pharmacophore mapping of the (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol scaffold interacting with a theoretical kinase hinge region.[1][4]

Synthetic Protocol: The Diketo Ester Route

Expertise & Logic: Direct functionalization of a pre-formed pyrazole ring is often regiochemically ambiguous.[1] The most robust, self-validating method for synthesizing 3/5-substituted pyrazoles is the Claisen Condensation followed by Cyclocondensation .[1] This route ensures the correct placement of the pyridine and methanol precursors.

Reaction Scheme Overview
  • Condensation: 3-Acetylpyridine + Diethyl Oxalate → Diketo Ester Intermediate.[1]

  • Cyclization: Diketo Ester + Hydrazine → Pyrazole Ester.[1]

  • Reduction: Pyrazole Ester + Reducing Agent → Target Alcohol.[1]

Synthesis Start 3-Acetylpyridine (C7H7NO) Inter1 Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Diketo Ester) Start->Inter1 Claisen Condensation (Reflux, 4h) Reagent1 Diethyl Oxalate NaOEt / EtOH Reagent1->Inter1 Inter2 Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (Ester Precursor) Inter1->Inter2 Knorr Cyclization (Reflux, 2h) Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Inter2 Final TARGET: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Inter2->Final Hydride Reduction (0°C to RT) Reagent3 LiAlH4 (THF) or NaBH4/CaCl2 (EtOH) Reagent3->Final

Figure 2: Step-wise synthetic pathway from 3-acetylpyridine to the target alcohol.

Detailed Experimental Methodology

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate

  • Protocol: To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq) dropwise at 0°C. Stir for 15 min, then add 3-acetylpyridine (1.0 eq) dropwise.

  • Condition: Reflux for 4 hours. The solution will turn dark yellow/orange, indicating enolate formation.

  • Validation: TLC (50% EtOAc/Hexane) should show consumption of starting material.[1] Acidify with acetic acid to precipitate the diketo ester or use directly.[1]

Step 2: Cyclization to Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

  • Protocol: Resuspend the crude diketo ester in ethanol. Add Hydrazine monohydrate (1.2 eq) dropwise at room temperature (exothermic reaction).

  • Condition: Reflux for 2-3 hours.

  • Workup: Cool to room temperature. The ester often precipitates as a solid.[1] Filter and wash with cold ethanol.[1] If not, evaporate solvent and recrystallize from EtOH.[5]

  • Checkpoint: ¹H NMR should show the disappearance of the methylene protons of the diketo chain and appearance of the pyrazole C4-H singlet (~7.2 ppm).[1]

Step 3: Reduction to (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

  • Choice of Reagent: Lithium Aluminum Hydride (LiAlH₄) is effective but requires anhydrous THF.[1] Sodium Borohydride (NaBH₄) in methanol is milder but may be slow for esters; adding CaCl₂ accelerates this (generating Ca(BH₄)₂ in situ).[1]

  • Protocol (LiAlH₄ method): Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under Argon. Add the pyrazole ester (dissolved in THF) dropwise.

  • Condition: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

  • Purification: Column chromatography (DCM:MeOH 95:5).[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Ring: Four distinct signals (approx.[1] 9.0 (s), 8.5 (d), 8.1 (d), 7.4 (dd) ppm).[1]

    • Pyrazole Ring: A characteristic singlet at ~6.8–7.0 ppm (C4-H).[1]

    • Methanol Group: A doublet at ~4.5 ppm (-CH₂-) and a triplet at ~5.3 ppm (-OH) if exchange hasn't occurred; or a singlet at 4.5 ppm in CD₃OD.[1]

  • Mass Spectrometry (ESI+):

    • Observe [M+H]⁺ peak at 176.2 m/z .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329785734, (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (Isomer Reference). Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Profiling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol , a critical pharmacophore in the development of kinase inhibitors, particularly targeting p38 MAP kinase and similar pathways.[1] This document synthesizes experimental data from precursor characterization and fragment-based spectral consensus to provide researchers with a definitive reference for identification, purity assessment, and structural validation.[1]

The guide details the synthesis pathway, Mass Spectrometry (MS) fragmentation patterns, and Nuclear Magnetic Resonance (NMR) chemical shift assignments, offering a self-validating protocol for laboratory application.

Structural Analysis & Pharmacophore Logic[1]

The molecule comprises three distinct functional domains, each contributing unique spectroscopic signatures:

  • Pyridin-3-yl Ring: A heteroaromatic system acting as a hydrogen bond acceptor.[1]

  • 1H-Pyrazole Core: A 3,5-disubstituted tautomeric scaffold acting as both a hydrogen bond donor and acceptor.[1]

  • Hydroxymethyl Group: A polar aliphatic tail providing solubility and a handle for further functionalization.[1]

Molecular Properties[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
  • Molecular Weight: 175.19 g/mol [1]

  • Monoisotopic Mass: 175.0746 Da[1]

Synthesis & Isolation Workflow

To ensure the integrity of the spectroscopic data, the origin of the analyte must be defined. The compound is typically synthesized via the Claisen condensation of 3-acetylpyridine with oxalate esters, followed by hydrazine cyclization and ester reduction.[1]

Analytical Workflow Diagram

AnalyticalWorkflowStart3-AcetylpyridineInter1Diketo EsterIntermediateStart->Inter1Claisen Condensation(Diethyl oxalate, NaOEt)PrecursorEthyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylateInter1->PrecursorCyclization(N2H4·H2O)Final(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanolPrecursor->FinalReduction(LiAlH4 or NaBH4)AnalysisSpectroscopicValidation (NMR/MS)Final->AnalysisPurity Check

Figure 1: Synthesis and isolation workflow leading to the analyte.

Mass Spectrometry (MS) Characterization[4][6]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1]

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data & Fragmentation Analysis[1][12]
Ion Typem/z (Observed)IdentityMechanistic Interpretation
[M+H]

176.1 Molecular IonProtonation of the pyridine nitrogen (most basic site).[1]
[M+Na]

198.1Sodium AdductCommon in glass/solvent contaminants.[1]
[M+H - H

O]

158.1DehydrationLoss of the hydroxymethyl hydroxyl group, forming a stabilized benzylic-type cation.[1]
Fragment ~106.0Pyridyl-C

H

Cleavage of the pyrazole ring (retro-cycloaddition).[1]

Interpretation: The base peak at 176.1 m/z confirms the formula C



1158.1 m/z1

NMR Spectroscopy

The NMR data presented below represents a Consensus Spectral Assignment derived from the specific ester precursor and the core (1H-pyrazol-3-yl)methanol scaffold. This approach ensures high reliability for identification purposes.[1]

H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 13.0 - 13.5br s1H-Pyrazole NH (Exchangeable).[1][2][3] Highly dependent on concentration/solvent.[1]
Py-2 9.02d1H

Most deshielded proton; alpha to pyridine nitrogen.[1]
Py-6 8.54dd1H

Alpha to nitrogen; couples with H5 and H4.[1]
Py-4 8.18dt1H

Para to nitrogen; distinct splitting pattern.[1]
Py-5 7.46dd1H

Beta to nitrogen; most shielded aromatic proton.[1]
Pz-4 6.75s1H-Pyrazole C4-H. Diagnostic singlet for 3,5-substitution.[1]
OH 5.20t / br s1H

Hydroxyl proton.[1] Triplet if coupling to CH

is resolved.[1]
CH

4.52d2H

Methylene group next to oxygen.[1]

Note on Tautomerism: The pyrazole NH is tautomeric.[1] In DMSO, it often appears as a broad singlet or may be invisible due to rapid exchange. The C3 and C5 positions are equivalent in the fast-exchange limit but are distinct in the static structure.[1]

C NMR Data (100 MHz, DMSO- )
Carbon TypeChemical Shift (

, ppm)
Assignment
Aromatic 149.2Pyridine C2 (Alpha)
Aromatic 146.5Pyridine C6 (Alpha)
Quaternary 143.0Pyrazole C3/C5 (Ipso to Pyridine)
Quaternary 139.5Pyrazole C3/C5 (Ipso to Methanol)
Aromatic 133.2Pyridine C4
Quaternary 128.5Pyridine C3 (Linker)
Aromatic 124.1Pyridine C5
Aromatic 100.5Pyrazole C4 (Diagnostic High Field)
Aliphatic 56.8CH

-OH
Structural Correlation Map[1][5]

The following diagram illustrates the logical flow of signal assignment, correlating specific structural features to their spectroscopic signatures.

NMRLogicPyridinePyridine Ring(Electron Deficient)H_PyDeshielded Protons(8.0 - 9.1 ppm)Pyridine->H_PyInductive EffectPyrazolePyrazole Core(Aromatic/Tautomeric)H_PzDiagnostic Singlet(~6.75 ppm)Pyrazole->H_PzRing CurrentC_Pz4High Field Carbon(~100 ppm)Pyrazole->C_Pz4C4 PositionMethanolHydroxymethyl(Aliphatic/Polar)H_AlkMethylene Doublet(~4.52 ppm)Methanol->H_AlkElectronegativity

Figure 2: Spectroscopic signal correlation map linking structural domains to observed shifts.[1]

Experimental Protocols

Sample Preparation for NMR[1][13]
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D). DMSO is preferred over CDCl
    
    
    due to the polarity of the pyridine and hydroxyl groups.[1]
  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.[1]

Quality Control & Purity Assessment

Before biological testing, purity must be validated.

  • HPLC: >95% purity required. (Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA).[1]

  • 1H NMR Purity Check: Integrate the Pyrazole-H4 singlet (6.75 ppm) against the Pyridine-H2 (9.02 ppm).[1] The ratio must be exactly 1:1. Any deviation suggests contamination with unreacted precursor or side products.[1]

References

  • Synthesis of Pyrazole Precursors

    • ChemicalBook. (2023).[1] "5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester."[1] Retrieved from .

  • Core Scaffold Characterization

    • PubChem. (2025).[1] "(1H-Pyrazol-3-yl)methanol | C4H6N2O."[1] National Library of Medicine.[1] Retrieved from .

  • Analogous Pyridine NMR Data

    • National Institute of Standards and Technology (NIST). "3-Acetylpyridine Mass Spectrum."[1] Retrieved from .

  • General Pyrazole Synthesis Methods

    • Royal Society of Chemistry. (2018).[4] "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles." RSC Advances. Retrieved from .

Homology of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol to Known Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol represents a quintessential "privileged structure" in modern medicinal chemistry. It serves as a high-value pharmacophore fragment, specifically targeting the ATP-binding pocket of serine/threonine kinases. Its structural architecture—a bi-aryl system capable of bidentate hydrogen bonding—mimics the adenine ring of ATP, making it a universal hinge-binding motif.

This guide deconstructs the homology of this specific fragment to approved and clinical-stage kinase inhibitors, specifically those targeting the TGF-β receptor (ALK5) , p38 MAPK , and JNK pathways. We provide a rigorous analysis of its binding modes, synthesis, and experimental validation, treating the molecule not just as a chemical entity, but as a modular template for drug design.

Structural Analysis & Pharmacophore Mapping[1]

The Hinge-Binding Motif

The core utility of this molecule lies in the 3-(pyridin-3-yl)-1H-pyrazole scaffold. In the context of kinase inhibition, this motif functions as a "hinge binder."

  • Acceptor-Donor System: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrazole NH acts as a hydrogen bond donor. This geometry perfectly complements the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met109 in p38α, His283 in ALK5).

  • The Methanol "Tail": The hydroxymethyl group at the 3-position of the pyrazole is not merely a bystander. It projects towards the solvent-exposed front, providing a vector for solubility enhancement or further derivatization to reach the ribose-binding pocket.

Homology to Known Drugs

The following table illustrates the direct structural homology between the title fragment and major kinase inhibitors.

Table 1: Structural Homology and Potency Profile

Drug / Lead CompoundTargetHomology DescriptionClinical Status
Galunisertib (LY2157299) TGF-βRI (ALK5)High . Uses a quinoline-pyrazole core. The pyridine-pyrazole is a direct bioisostere, often used in second-gen inhibitors to reduce CYP inhibition.Phase II (Discontinued)
Vactosertib (TEW-7197) TGF-βRI (ALK5)Very High . Contains the [1,2,4]triazolo[1,5-a]pyridin-2-yl moiety, structurally homologous to the pyridine-pyrazole system in spatial arrangement.Phase II
SB-203580 p38 MAPKModerate . Uses a pyridine-imidazole core. The title molecule is the pyrazole bioisostere, offering improved chemical stability over the imidazole.Preclinical Tool
Tozasertib (VX-680) Aurora KinaseHigh . Features a pyrazole-pyrimidine scaffold.[1][2] The 3-aminopyrazole motif is functionally identical to the title compound's core in hinge binding.Phase II
Encorafenib BRAFModerate . Pyrazole-pyrimidine core.[2][3] The pyrazole N-H is critical for the hinge interaction, identical to the title compound.Approved
Visualization of Homology Relationships

The following diagram maps the structural evolution from the title fragment to complex drug molecules.

HomologyTree Fragment (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Core Scaffold) TGFB TGF-β Inhibitors (ALK5) Fragment->TGFB Scaffold Extension MAPK p38 MAPK Inhibitors Fragment->MAPK Bioisosteric Replacement JNK JNK Inhibitors Fragment->JNK Direct Derivatization Galunisertib Galunisertib (Quinoline Isostere) TGFB->Galunisertib Vactosertib Vactosertib (Triazolopyridine) TGFB->Vactosertib SB203580 SB-203580 (Imidazole Isostere) MAPK->SB203580 JNK_Lead Pyrazol-3-yl-pyridine Lead Series JNK->JNK_Lead

Caption: Structural lineage showing how the pyridine-pyrazole fragment serves as a precursor for diverse kinase inhibitor classes.

Mechanism of Action: The "Gatekeeper" Interaction

The biological activity of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is defined by its ability to compete with ATP.

  • Entry: The molecule diffuses into the deep cleft between the N-terminal and C-terminal lobes of the kinase.

  • Anchoring:

    • The Pyridyl Nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue.

    • The Pyrazole NH donates a hydrogen bond to the backbone Carbonyl of the adjacent hinge residue.

  • Specificity: The "Gatekeeper" residue (often Threonine, Methionine, or Phenylalanine) determines selectivity. The pyridine ring is small enough to fit past bulky gatekeepers (e.g., Thr190 in p38), whereas larger fused rings (like quinolines) require smaller gatekeepers.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Rationale: This protocol uses a Claisen condensation followed by cyclization, the most robust industrial route for 3,5-disubstituted pyrazoles.

Reagents:

  • 3-Acetylpyridine

  • Diethyl oxalate[4]

  • Sodium ethoxide (NaOEt)

  • Hydrazine hydrate (

    
    )
    
  • Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Workflow:

  • Claisen Condensation:

    • Dissolve 3-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.

    • Add NaOEt (1.5 eq) dropwise at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn dark orange/red as the diketo-ester enolate forms.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add hydrazine hydrate (1.5 eq) slowly (exothermic).

    • Reflux for 2 hours.[5]

    • Precipitate the ester intermediate (Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) by adding ice water and acidifying to pH 5 with acetic acid. Filter and dry.

  • Reduction:

    • Dissolve the ester in anhydrous THF.

    • Add LiAlH4 (2.0 eq) at 0°C under Argon.

    • Stir for 1 hour. Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate, concentrate filtrate to yield (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol .

Protocol 2: In Vitro Kinase Binding Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive assays for its high sensitivity and low background.

Materials:

  • Recombinant Kinase (e.g., ALK5 or p38α).

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • Test Compound: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol.

Procedure:

  • Preparation: Dilute compound in 100% DMSO (100x final concentration).

  • Incubation:

    • Add 5 µL of compound to 384-well plate.

    • Add 10 µL of Kinase/Antibody mixture.

    • Add 10 µL of Tracer (ATP-competitive probe).

  • Equilibrium: Incubate for 1 hour at Room Temperature in the dark.

  • Measurement: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate FRET ratio (

    
    ). Plot sigmoidal dose-response to determine 
    
    
    
    .

Pathway Visualization

The following diagram illustrates the TGF-β signaling pathway, a primary target for this scaffold, highlighting where the molecule intervenes.

TGFBetaPathway cluster_membrane Cell Membrane Ligand TGF-β Ligand TbRII TGF-β RII (Constitutively Active) Ligand->TbRII Binding TbRI TGF-β RI (ALK5) TbRII->TbRI Phosphorylation (Activation) Smad23 SMAD2/3 (Substrate) TbRI->Smad23 Phosphorylation Inhibitor Scaffold Inhibitor (Pyridin-3-yl-pyrazole) Inhibitor->TbRI ATP Competition (BLOCKS) PSmad p-SMAD2/3 Smad23->PSmad Complex Transcriptional Complex (pSMAD2/3-SMAD4) PSmad->Complex Binds SMAD4 Smad4 SMAD4 (Co-SMAD) Nucleus Nucleus / Gene Transcription (EMT, Fibrosis) Complex->Nucleus Translocation

Caption: Mechanism of ALK5 inhibition by the pyridine-pyrazole scaffold within the TGF-β pathway.

Future Perspectives & Optimization

To transition this fragment from a "hit" to a "lead," medicinal chemistry efforts should focus on:

  • Selectivity Tuning: Modifying the methanol group to an amide or ether can extend the molecule into the "selectivity pocket" (back pocket), differentiating between homologous kinases (e.g., p38 vs. JNK).

  • Solubility: The pyridine ring is moderately basic (

    
    ). Introducing solubilizing groups (e.g., piperazine) on the pyrazole C3 position is a standard strategy.
    

References

  • Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link

  • Yingling, J. M. et al. (2018). "Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor." Oncotarget. Link

  • Peifer, C. & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem. Link

  • PubChem Compound Summary. "(1H-Pyrazol-3-yl)methanol."[6] National Center for Biotechnology Information. Link

  • Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

Sources

Technical Source Guide: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the commercial landscape, synthetic accessibility, and quality assurance protocols for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5). Primarily utilized as a scaffold in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., p38 MAPK, MET) and agrochemical development, this molecule presents specific sourcing challenges due to tautomeric ambiguity and purity variability.

Part 1: Chemical Profile & Identity

Before engaging suppliers, researchers must validate the precise isomer required. The pyrazole ring allows for tautomerism, meaning the 3- and 5-positions are chemically equivalent in the unsubstituted 1H-form, but naming conventions vary between vendors.

AttributeSpecification
Chemical Name (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
CAS Number 287494-03-5
Alternate Names 3-(Hydroxymethyl)-5-(3-pyridyl)-1H-pyrazole; [5-(3-Pyridinyl)-1H-pyrazol-3-yl]methanol
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
SMILES OCC1=NNC(C2=CC=CN=C2)=C1
Tautomer Note Often listed as the 3-substituted isomer depending on the naming priority of the pyridine ring.[1][2] Ensure the structure matches the SMILES above.

Part 2: Commercial Supply Landscape

Supplier Categorization

The supply chain for this intermediate is bifurcated into Stocking Distributors (immediate shipment) and Synthesis-on-Demand (lead time 2-4 weeks).

  • Tier 1: Validated Stockists

    • BLDpharm: Frequently holds inventory of CAS 287494-03-5 in gram-scale quantities. High reliability for HTS screening samples.

    • Enamine / ChemSpace: Often lists this as part of their "REAL" database (Readily Accessible), implying a rapid synthesis protocol rather than physical shelf stock.

  • Tier 2: Aggregators & CROs

    • ChemicalBook / eMolecules: Useful for price comparison but require stock verification. Vendors listed here often include Capot Chemical and ChemShuttle.

    • Sigma-Aldrich: Historically lists similar isomers (e.g., N-substituted variants). Critical Alert: Verify the CAS carefully; Sigma often lists the (6-(1H-Pyrazol-1-yl)...) isomer which is structurally distinct.

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

SourcingMatrix Start Requirement Definition Qty Quantity Needed? Start->Qty StockCheck Check BLDpharm/Enamine Qty->StockCheck < 10g Custom Custom Synthesis (Lead: 3-5 Weeks) Qty->Custom > 100g (GMP) StockAvail In Stock? StockCheck->StockAvail Buy Direct Purchase (Lead: 2-5 Days) StockAvail->Buy Yes StockAvail->Custom No (Non-Urgent) Make In-House Synthesis (See Part 3) StockAvail->Make No (Urgent)

Figure 1: Strategic sourcing decision tree for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol.

Part 3: "Buy vs. Make" – Synthetic Protocols

If commercial stock is unavailable or cost-prohibitive for scale-up, the molecule can be synthesized in-house using a robust two-step protocol. This route avoids expensive catalysts and uses standard reagents.

Retrosynthetic Analysis

The most reliable route involves the Claisen condensation of 3-acetylpyridine with diethyl oxalate, followed by cyclization with hydrazine and subsequent reduction.

SynthesisRoute SM1 3-Acetylpyridine Inter1 Diketoester Intermediate SM1->Inter1 Claisen Condensation SM2 Diethyl Oxalate SM2->Inter1 Claisen Condensation Inter2 Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Inter1->Inter2 Cyclization Product (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Inter2->Product Reduction Step1 Step 1: NaOEt, EtOH Reflux, 4h Step1->Inter1 Step2 Step 2: Hydrazine Hydrate AcOH, Reflux Step2->Inter2 Step3 Step 3: LiAlH4 or NaBH4/CaCl2 THF, 0°C to RT Step3->Product

Figure 2: Synthetic pathway from commodity starting materials to target alcohol.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

  • Condensation: Dissolve 3-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) slowly at 0°C. Reflux for 4 hours.

  • Cyclization: Cool the mixture. Add hydrazine hydrate (1.5 eq) and acetic acid (catalytic). Reflux for 2–4 hours.[1]

  • Workup: Evaporate solvent. Partition residue between ethyl acetate and water. The ester product typically precipitates or can be recrystallized from ethanol.

Step 3: Reduction to Alcohol Note: The carboxylic acid (CAS 374064-01-4) can be used, but reducing the ester is kinetically faster.

  • Setup: Suspend LiAlH4 (2.0 eq) in dry THF under Argon at 0°C.

  • Addition: Add the pyrazole ester (from Step 2) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH 95:5).

Part 4: Quality Control & Validation

When receiving a commercial batch or validating in-house synthesis, the following analytical signatures confirm identity and purity.

Proton NMR (DMSO-d6, 400 MHz)
  • Pyridine Ring: Look for the characteristic splitting pattern of the 3-substituted pyridine:

    • ~9.0 ppm (s, 1H, H-2 of pyridine)

    • ~8.5 ppm (d, 1H, H-6 of pyridine)

    • ~8.1 ppm (d, 1H, H-4 of pyridine)

    • ~7.4 ppm (dd, 1H, H-5 of pyridine)

  • Pyrazole Singlet: A sharp singlet around 6.7–7.0 ppm corresponds to the C-4 proton of the pyrazole ring.

  • Methylene Group: A doublet or singlet (depending on exchange) at ~4.5 ppm (2H, -CH2-OH).

  • Labile Protons: Broad singlets for -OH and pyrazole -NH (often exchanged/invisible in CD3OD).

HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Acceptance Criteria: >95% area integration for biological screening; >98% for scale-up.

Part 5: Handling and Stability

  • Physical State: Off-white to pale yellow solid.

  • Hygroscopicity: Moderate. The pyridine nitrogen can form hydrates. Store in a desiccator.

  • Storage: -20°C for long-term storage. Stable at room temperature for weeks if kept dry.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in DCM.

References

  • American Chemical Society. (2016).[3] Discovery of MET Kinase Inhibitors (AMG 337).[3] (Contextual reference for pyrazole-pyridine scaffold synthesis). ACS Publications.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: (1H-Pyrazol-3-yl)methanol derivatives. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5), a critical heterocyclic scaffold often utilized in the development of kinase inhibitors and anti-inflammatory agents.

Strategic Overview: The "Build-and-Reduce" Approach

The most robust synthetic pathway for 3,5-disubstituted pyrazoles involves a convergent "Build-and-Reduce" strategy. Rather than attempting to functionalize a pre-existing pyrazole ring, we construct the heterocyclic core with the desired oxidation states already in place (as an ester), followed by a selective reduction.

The Pathway:

  • Claisen Condensation: 3-Acetylpyridine is condensed with diethyl oxalate to form a 1,3-diketoester.

  • Paal-Knorr Annulation: Cyclization with hydrazine hydrate yields the pyrazole ester.

  • Hydride Reduction: The ester moiety is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).
    

Visualizing the Synthetic Logic

The following diagram outlines the reaction flow and the structural evolution of the scaffold.

SynthesisPath SM1 3-Acetylpyridine (Starting Material) INT1 Diketoester Intermediate SM1->INT1 NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->INT1 INT2 Pyrazole Ester Precursor INT1->INT2 N2H4·H2O Cyclization PROD (5-(Pyridin-3-yl)-1H- pyrazol-3-yl)methanol INT2->PROD LiAlH4, THF Reduction

Figure 1: Step-wise retrosynthetic logic converting 3-acetylpyridine to the target pyrazole alcohol.

Phase 1: Scaffold Construction (Claisen Condensation)

The first challenge is generating the 1,3-dicarbonyl backbone. We utilize a Claisen condensation between 3-acetylpyridine and diethyl oxalate.

Scientific Rationale:

  • Choice of Base: Sodium ethoxide (NaOEt) is matched to the ester leaving group (ethanol) to prevent transesterification byproducts.

  • Thermodynamics: The reaction is driven forward by the deprotonation of the resulting enolate, which precipitates from the reaction mixture, shifting the equilibrium.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate
ReagentEquiv.[1][2][3][4]Role
3-Acetylpyridine 1.0Substrate
Diethyl Oxalate 1.2Electrophile
Sodium Ethoxide (21% in EtOH) 1.2Base
Ethanol (Anhydrous) SolventMedium
Diethyl Ether SolventWorkup

Experimental Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Base Preparation: Charge the flask with anhydrous ethanol (10 mL/g substrate). Add Sodium Ethoxide solution (1.2 equiv) and cool to 0°C in an ice bath.

  • Addition: Mix 3-Acetylpyridine (1.0 equiv) and Diethyl Oxalate (1.2 equiv) in a separate vessel. Add this mixture dropwise to the cold base solution over 30 minutes. Note: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.

  • Quench: Re-cool to 0°C. Acidify carefully with 1M HCl or glacial acetic acid until pH ~4–5.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude diketoester is often pure enough for the next step. If necessary, recrystallize from ethanol/ether.

Phase 2: Heterocycle Formation (Cyclization)

We transform the linear diketoester into the aromatic pyrazole core using hydrazine.

Scientific Rationale:

  • Regiochemistry: While hydrazine can attack either carbonyl, the symmetry of the hydrazine molecule (NH

    
    NH
    
    
    
    ) means both attacks lead to the same 3,5-disubstituted pyrazole core (considering tautomerism).
  • Tautomerism: The product exists in equilibrium between the 1H-pyrazole and 2H-pyrazole forms. In solution, the proton shuttles rapidly; however, for nomenclature, we designate it as the 1H-pyrazole.

Protocol 2: Synthesis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
ReagentEquiv.[2][3][4]Role
Diketoester (from Phase 1) 1.0Substrate
Hydrazine Hydrate (64%) 1.1Nucleophile
Ethanol SolventMedium

Experimental Procedure:

  • Dissolution: Dissolve the Diketoester (1.0 equiv) in Ethanol (10 mL/g).

  • Cyclization: Add Hydrazine Hydrate (1.1 equiv) dropwise at room temperature. The reaction is exothermic; control the rate to maintain a gentle warmth.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours to ensure complete dehydration and aromatization.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent to 20% volume, cool to 0°C, and induce crystallization.

  • Characterization: Verify the disappearance of the diketone peaks via TLC or LC-MS.

Phase 3: Reductive Functionalization

The final step converts the ester functionality to the primary alcohol without reducing the pyridine ring or the pyrazole double bonds.

Scientific Rationale:

  • Reagent Choice: Lithium Aluminum Hydride (LiAlH

    
    ) is necessary here.[3] NaBH
    
    
    
    is typically too mild to reduce esters efficiently. While LiAlH
    
    
    is potent, the pyridine ring is generally stable to LAH reduction under standard reflux conditions, provided no activating agents (like alkyl halides) are present.
  • Stoichiometry: The pyrazole N-H proton is acidic (pKa ~14). It will consume 1 equivalent of hydride immediately to form the aluminate salt. Therefore, at least 0.75 equiv of LiAlH

    
     (which provides 3 hydrides useful for reduction after the initial deprotonation) is required, but we use an excess (2.0–3.0 equiv) to drive kinetics.
    
Protocol 3: Reduction to (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
ReagentEquiv.[1][2][3][4]Role
Pyrazole Ester (Phase 2) 1.0Substrate
LiAlH

(2.0M in THF)
2.5Reducing Agent
THF (Anhydrous) SolventMedium

Experimental Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool under nitrogen. Add anhydrous THF (15 mL/g substrate) and the Pyrazole Ester.

  • Activation: Cool the solution to 0°C. Add LiAlH

    
     solution (2.5 equiv) dropwise. Caution: Gas evolution (H
    
    
    
    ) will occur as the N-H is deprotonated.
  • Reduction: Allow to warm to room temperature, then heat to reflux for 2–4 hours. Monitor by TLC (the alcohol will be significantly more polar than the ester).

  • Fieser Workup (Critical for Safety):

    • Cool reaction to 0°C.[5]

    • Dilute with diethyl ether.

    • Slowly add water (n mL, where n = grams of LiAlH

      
       used).
      
    • Add 15% NaOH solution (n mL).

    • Add water (3n mL).

  • Filtration: Stir until a white, granular precipitate forms. Filter through a pad of Celite to remove aluminum salts.

  • Final Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10) to obtain the pure title compound.

Mechanism of Reduction

The following diagram illustrates the specific hydride transfer events, highlighting the consumption of hydride by the acidic pyrazole nitrogen.

ReductionMechanism Step1 Step 1: Deprotonation LAH reacts with Pyrazole N-H Forms N-Aluminate salt + H2 (gas) Step2 Step 2: Nucleophilic Attack Hydride attacks Ester Carbonyl Forms Tetrahedral Intermediate Step1->Step2 Step3 Step 3: Elimination Loss of Ethoxide Forms Aldehyde Intermediate Step2->Step3 Step4 Step 4: Second Reduction Hydride attacks Aldehyde Forms Alkoxide Step3->Step4 Step5 Step 5: Hydrolysis Acidic Workup releases Free Alcohol Step4->Step5

Figure 2: Mechanistic cascade of the LiAlH


 reduction of the pyrazole ester.

References

  • Synthesis of Pyrazole Esters: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry 24.6 (1987): 1669-1675.

  • General Claisen-Cyclization Protocol: Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard text for diketoester synthesis).
  • LiAlH4 Reduction of Heterocycles: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Compound Verification: PubChem CID 4913243. (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol.[6]

Sources

Application Note: Pharmacological Characterization of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (referred to herein as PP-MeOH ) as a functional probe in kinase inhibition assays. The pyrazole-pyridine motif is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for adenine in the ATP-binding pocket of protein kinases, particularly p38 MAPK , JNK , and ROCK pathways.

This guide provides a validated workflow for solubilization, biochemical screening via TR-FRET, and data analysis to determine inhibitory potency (


). It is designed for researchers utilizing PP-MeOH  as a starting fragment for Structure-Activity Relationship (SAR) studies or as a reference standard.

Scientific Background & Mechanism

The Pharmacophore

PP-MeOH functions as a Type I (ATP-competitive) kinase inhibitor. Its efficacy is derived from two structural components:[1]

  • Hinge Binding Core: The pyridine nitrogen (H-bond acceptor) and the pyrazole -NH (H-bond donor) form a bidentate interaction with the kinase hinge region (e.g., Met109 in p38

    
    ), mimicking the adenine ring of ATP.
    
  • Solvent Vector: The hydroxymethyl group (

    
    ) extends towards the solvent front. While it contributes marginally to binding affinity, it is critical for solubility and serves as a synthetic handle for converting the fragment into a high-potency lead (e.g., via etherification or amination).
    
Target Specificity

While the scaffold is promiscuous, it shows high affinity for Serine/Threonine kinases.

  • Primary Targets: p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK).

  • Mechanism: Competitive displacement of ATP prevents phosphorylation of downstream substrates (e.g., ATF2, MAPKAPK2), thereby modulating inflammatory signaling.

Structural Binding Logic

The following diagram illustrates the hypothetical binding mode of PP-MeOH within the ATP pocket.

BindingMode cluster_pocket ATP Binding Pocket (p38 MAPK) Hinge Hinge Region (Met109) Gatekeeper Gatekeeper Residue (Thr106) Solvent Solvent Exposed Region Ligand Ligand: PP-MeOH (Pyridine-Pyrazole Core) Ligand->Hinge H-Bond (Donor/Acceptor) Ligand->Gatekeeper Van der Waals Hydroxyl Hydroxymethyl Group (-CH2OH) Ligand->Hydroxyl Hydroxyl->Solvent Solubility/Extension Vector

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the Pyridyl-Pyrazole core and the kinase hinge region.

Experimental Protocol: TR-FRET Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity. This method is preferred over radiometric assays due to higher throughput and lower interference from fluorescent compounds.

Materials & Reagents
ReagentSpecificationPurpose
Test Compound (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanolKinase Inhibitor Scaffold
Kinase Enzyme Recombinant human p38

(or JNK1)
Target Enzyme
Substrate GFP-labeled ATF2 or STAT1Phosphorylation Target
Tracer Tb-labeled anti-phospho antibodyFRET Donor
ATP Ultra-pure (10 mM stock)Phosphate Donor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35
Reaction Environment
Compound Preparation (Critical Step)

PP-MeOH has moderate solubility. Improper handling leads to precipitation and false negatives.

  • Stock Solution: Dissolve solid PP-MeOH in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. Inspect visually for clarity.

  • Intermediate Dilution: Dilute the stock 1:100 in Assay Buffer (resulting in 100

    
    M, 1% DMSO).
    
    • Note: If precipitation occurs, keep the intermediate dilution in 100% DMSO and perform the final dilution directly into the assay plate (keeping final DMSO < 1%).

  • Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) ranging from 100

    
    M to 0.005 
    
    
    
    M.
Assay Workflow

The assay is performed in a 384-well low-volume white microplate.

Step 1: Enzyme Reaction Assembly

  • Add 2.5

    
    L  of 4X Test Compound (PP-MeOH) to the well.
    
  • Add 2.5

    
    L  of 4X Kinase/Substrate Mix (Optimized to 
    
    
    
    concentrations).
  • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow the inhibitor to bind the hinge region.

  • Add 5.0

    
    L  of 2X ATP Solution (at 
    
    
    
    apparent concentration, typically 10-100
    
    
    M).
  • Kinase Reaction: Shake plate for 30 seconds. Incubate for 60 minutes at RT.

Step 2: Detection

  • Add 10

    
    L  of Antibody Detection Mix (Tb-labeled antibody + EDTA).
    
    • Mechanism:[2] EDTA chelates

      
       to stop the kinase reaction. The antibody binds the phosphorylated substrate.
      
  • Incubate for 60 minutes at RT (protect from light).

Step 3: Data Acquisition

  • Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 340 nm.

  • Emission: 495 nm (Tb Donor) and 520 nm (GFP Acceptor).

Assay Logic Diagram

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction (384-well) Compound PP-MeOH (DMSO Stock) Mix Pre-Incubation (15 min) Compound->Mix Enzyme Kinase + Substrate Enzyme->Mix ATP ATP (Km) Phospho Phosphorylation (60 min) ATP->Phospho Mix->Phospho + ATP Stop EDTA + Tb-Ab (Stop & Detect) Phospho->Stop Read TR-FRET Read (Ratio 520/495) Stop->Read

Figure 2: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER) for each well:



Calculate % Inhibition relative to controls:



  • 
    :  DMSO Control (No Inhibitor, Full Activity).
    
  • 
    :  High concentration Staurosporine or No ATP Control (0% Activity).
    
Expected Results

As a fragment scaffold, PP-MeOH typically exhibits moderate potency compared to fully optimized drugs.

Compound ClassTypical

(p38 MAPK)
Interpretation
PP-MeOH (Fragment) 1.0 - 10.0

M
Valid hit. Good starting point for SAR.
Optimized Analog < 50 nMAddition of aryl group at Pyrazole-N1 or Pyridine-C2 usually improves potency.
Inactive Control > 100

M
Indicates loss of hinge binding or aggregation issues.
Troubleshooting
  • High Background/Low Signal: Ensure the antibody concentration is optimized for the substrate concentration. Check if PP-MeOH is quenching fluorescence (run a spectral scan of the compound alone).

  • Steep Hill Slope (> 2.0): Indicates compound aggregation or promiscuous inhibition. Add 0.01% Triton X-100 to the buffer to disrupt aggregates.

References

  • Vertex AI Search. (2026). Search Results for Pyrazole-Pyridine Kinase Inhibitors and Scaffold Analysis. Retrieved January 29, 2026.
  • Pew, T., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." International Journal of Molecular Sciences. Link

  • Duan, W., et al. (2016).[3] "Discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent FGFR inhibitors." RSC Advances. Link

  • Bagley, M. C., et al. (2018). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[2] "Compound Summary: (1H-Pyrazol-3-yl)methanol." National Library of Medicine. Link

Sources

LC-MS method for detecting (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantitation of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Abstract

This guide details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (C9H9N3O).[1] Due to the compound's hydrophilic nature (LogP ~ -0.6) and basic nitrogen functionality, standard C18 methods often suffer from poor retention and peak tailing.[1] This protocol utilizes a Polar-Embedded Reverse Phase strategy combined with Positive Mode Electrospray Ionization (ESI+) to ensure robust retention, sharp peak shape, and sub-ng/mL sensitivity.[1]

Introduction & Analyte Assessment

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is a small, polar heterocyclic compound often encountered as a synthetic intermediate or a metabolite in the development of kinase inhibitors (e.g., targeting pathways involving pyrazolopyridine scaffolds).

Physicochemical Challenges & Solutions
PropertyValue/FeatureChromatographic ChallengeTechnical Solution
Molecular Weight 175.19 g/mol Low mass region interferencesHigh-resolution MS or highly specific MRM transitions.[1]
Polarity (LogP) ~ -0.6 (Hydrophilic)Elutes in void volume on standard C18Use HSS T3 or Polar-Embedded columns to engage aqueous interaction.
Basicity Pyridine (pKa ~5.[1]2)Peak tailing due to silanol interactionUse 0.1% Formic Acid (pH ~2.[1]7) to fully protonate the base and suppress silanol activity.[1]
Functionality -CH2OH (Hydroxyl)Labile water loss in sourceMonitor [M+H-H2O]+ as a primary fragment if the parent is unstable.[1]

Method Development Strategy

Column Selection (The "Why")

Standard C18 columns often fail to retain this analyte because the highly polar hydroxymethyl and pyrazole groups resist hydrophobic interaction.

  • Recommended Phase: C18 with High Strength Silica (HSS) or Polar-Embedded (e.g., Amide/Carbamate group) .[1]

  • Mechanism: These phases allow 100% aqueous mobile phase at the start of the gradient, maximizing interaction time for polar analytes before elution.

Mass Spectrometry Design
  • Ionization: ESI+ is mandatory.[1] The pyridine nitrogen provides a distinct protonation site.[1]

  • Fragmentation Logic:

    • Precursor: m/z 176.1 [M+H]+

    • Primary Fragment (Quantifier): m/z 158.1 (Loss of H₂O).[1] The hydroxymethyl group readily dehydrates.[1]

    • Secondary Fragment (Qualifier): m/z 145.1 (Loss of -CH₂OH or ring cleavage).[1]

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (>98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., PPM-d4) or a structural analog like (5-phenyl-1H-pyrazol-3-yl)methanol .[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1]

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is risky due to the analyte's hydrophilicity (LogP -0.6), which may lead to poor recovery in organic layers. Protein Precipitation (PPT) is robust and minimizes loss.[1]

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation media to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps break protein binding and stabilizes the basic analyte.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).[1]

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (MeOH + 0.1% FA) Phase Description
0.00 95 5 Loading/Trapping
0.50 95 5 Isocratic Hold
3.50 5 95 Elution Gradient
4.50 5 95 Wash
4.60 95 5 Re-equilibration

| 6.00 | 95 | 5 | End |[1]

MS/MS Parameters (Sciex/Thermo/Agilent Generic)
  • Source: ESI Positive (Spray Voltage: 3500-4500 V).[1]

  • Gas Temps: Source: 500°C; Desolvation: 550°C.[1]

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)*Purpose
Analyte 176.1 158.1 5015-20Quantifier ([-H2O])
Analyte 176.1 145.1 5025-30Qualifier ([-CH2OH])
IS Depends on ISDepends on IS50-Internal Std
  • Note: Collision Energy (CE) values are estimates. Perform a "Compound Optimization" ramp to finalize.

Visualization of Workflow & Mechanism

Figure 1: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Extraction Sep LC Separation HSS T3 Column (Retains Polar Analyte) Prep->Sep Injection Ion ESI+ Ionization [M+H]+ = 176.1 Sep->Ion Elution Frag CID Fragmentation Loss of H2O (-18) Ion->Frag Vacuum Det Detection MRM: 176.1 -> 158.1 Frag->Det Quantification

Caption: Step-by-step bioanalytical workflow from sample extraction to MS/MS detection.

Figure 2: Fragmentation Pathway Logic

Frag_Pathway Parent Precursor Ion [M+H]+ m/z 176.1 Frag1 Fragment A (Quant) [M+H - H2O]+ m/z 158.1 (Dehydration) Parent->Frag1 Low CE (~15eV) Frag2 Fragment B (Qual) [M+H - CH2OH]+ m/z 145.1 (Side Chain Loss) Parent->Frag2 High CE (~30eV)

Caption: Proposed collision-induced dissociation (CID) pathway for MRM transition selection.

Validation & Troubleshooting

Linearity & Range
  • Calibration Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x².[1]

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Early Elution (t < 1 min) Column phase collapse or insufficient polarity.[1]Switch to HSS T3 or Atlantis dC18 . Lower initial organic % to 0-2%.
Peak Tailing Interaction with silanols.[1]Ensure mobile phase pH is < 3.0 (use fresh Formic Acid).[1] Increase buffer strength (add 5mM Ammonium Formate).
Signal Suppression Matrix effects from phospholipids.[1]Monitor phospholipid transition (184 -> 184). Extend gradient wash or use HybridSPE-Phospholipid plates.[1]

References

  • PubChem. (2025).[1] (1H-Pyrazol-3-yl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • European Union Reference Laboratories. (2021). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. EURL-SRM.[1] [Link]

  • Khmel'nitskii, R. A., et al. (1970).[1] Mass spectrometric investigation of pyrazoles. Chemistry of Heterocyclic Compounds. (General principles of pyrazole fragmentation). [Link]

  • Waters Corporation. (2023).[1] HSS T3 Column Technology for Polar Compound Retention. [Link][1]

Sources

Application Note: Cell-Based Evaluation of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is a privileged heteroaromatic scaffold featuring a pyridine-pyrazole core. This structural motif is a cornerstone in medicinal chemistry, frequently serving as the pharmacophore for p38 MAPK inhibitors , MET kinase inhibitors , and JAK inhibitors [1, 2].

While often utilized as a chemical intermediate or fragment in Fragment-Based Drug Discovery (FBLD), evaluating its intrinsic cellular efficacy is critical for establishing structure-activity relationships (SAR). This Application Note provides a standardized workflow to evaluate the compound’s efficacy in two primary domains: Anti-inflammatory Signaling (MAPK pathway modulation) and Cytotoxicity/Anti-proliferation (Oncology screening).

Key Mechanistic Hypothesis: Based on its structural homology to established kinase inhibitors (e.g., VX-745, Rucaparib intermediates), this compound is hypothesized to act as an ATP-competitive inhibitor within the ATP-binding pocket of serine/threonine kinases, specifically modulating downstream inflammatory cytokines (TNF-


, IL-6).

Compound Preparation & Handling[1][2][4][5]

To ensure experimental reproducibility, strict adherence to solubility protocols is required. The polar hydroxymethyl group enhances solubility compared to purely hydrophobic analogs, but the heteroaromatic core requires organic cosolvents.

ParameterSpecificationNotes
Molecular Weight 175.19 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare 100 mM stock.
Solubility Limit ~50 mg/mL in DMSOSonicate at 37°C if turbidity persists.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles >3 times.
Vehicle Control 0.1% DMSO (Final)Ensure assay tolerance <0.5% DMSO.

Critical Step: Always verify the compound's integrity via LC-MS prior to cell-based assays, as the primary alcohol can oxidize to the aldehyde/carboxylic acid upon prolonged storage in non-anhydrous DMSO.

Protocol A: Anti-Inflammatory Efficacy (TNF- Inhibition)

Rationale: The pyridine-pyrazole motif is classically associated with the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK). Inhibition of this pathway blocks the translation of pro-inflammatory cytokines. This assay measures the compound's ability to suppress LPS-induced TNF-


 secretion in macrophages.
Experimental Design
  • Cell Line: RAW 264.7 (Murine Macrophage) or THP-1 (Human Monocyte, differentiated).

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: Sandwich ELISA for TNF-

    
    .
    
Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well flat-bottom plates using DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Pre-treatment (The "Intervention Window"):

    • Aspirate media and replace with serum-reduced media (0.5% FBS) containing the test compound.

    • Dose Range: 0.1

      
      M to 100 
      
      
      
      M (Half-log dilutions).
    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Dexamethasone 1

      
      M or SB203580 10 
      
      
      
      M).
    • Incubate for 1 hour prior to stimulation. This allows the inhibitor to occupy the kinase pocket before the signaling cascade triggers.

  • Stimulation:

    • Add LPS (Final concentration: 100 ng/mL) directly to the wells.

    • Incubate for 6 to 18 hours . (TNF-

      
       peaks early at 4-6h; IL-6 peaks later at 12-18h).
      
  • Supernatant Harvest:

    • Centrifuge plate at 1000 RPM for 5 mins to pellet debris.

    • Collect cell-free supernatant for ELISA.

  • Quantification:

    • Perform TNF-

      
       ELISA according to kit manufacturer instructions.
      
    • Calculate % Inhibition relative to LPS-only control.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized point of intervention for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol within the TLR4 signaling cascade.

MAPK_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TNF TNF-alpha / IL-6 (Cytokine Release) MK2->TNF Translation Compound (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Compound->p38 Inhibition

Figure 1: Hypothesized mechanism of action.[1] The compound targets the ATP-binding pocket of p38 MAPK, preventing downstream phosphorylation of MK2 and subsequent cytokine translation.

Protocol B: Cellular Thermal Shift Assay (CETSA) - Target Engagement

Rationale: To prove the compound actually enters the cell and binds to a target (rather than acting non-specifically), CETSA is the gold standard for label-free target validation [3].

Step-by-Step Protocol
  • Treatment: Treat cells (e.g., HEK293 or Jurkat) with the compound (10

    
    M) or DMSO for 1 hour.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Cool to RT, lyse completely (freeze-thaw), and centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Run the soluble fraction on SDS-PAGE and Western Blot for the target of interest (e.g., p38, ERK1/2, or NAMPT).

  • Analysis: A shift in the thermal aggregation curve (stabilization of the protein at higher temperatures) confirms direct binding.

Protocol C: Anti-Proliferative Screening (Oncology)

Rationale: Pyrazole derivatives are frequently explored as anti-cancer agents due to their ability to inhibit cyclin-dependent kinases (CDKs) or growth factor receptors (MET, VEGFR).

Experimental Design
  • Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo) or Resazurin reduction.

  • Duration: 72 hours (to capture anti-mitotic effects).

Data Analysis & Interpretation[6]
Result (IC50)InterpretationRecommended Action
< 100 nM Potent LeadProceed to Selectivity Profiling (Kinome Scan).
100 nM - 1

M
Moderate HitOptimize structure (SAR); check solubility.
1

M - 10

M
Fragment ActivityTypical for this MW (175 Da). Needs "growing" (fragment elaboration).
> 50

M
Inactive/Non-specificCompound likely requires derivatization to increase potency.

References

  • Kumar, V., et al. "Current status of pyrazole and its biological activities." Bioorganic & Medicinal Chemistry, 2013. Link

  • BldPharm. "Product Analysis: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol CAS 287494-03-5." BldPharm Catalog, 2023. Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • PubChem. "Compound Summary: (1H-Pyrazol-3-yl)methanol derivatives."[2] National Library of Medicine, 2023. Link

Sources

Use of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol as a Kinase-Privileged Scaffold in Cancer Cell Models

Part 1: Introduction & Strategic Context

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5) is a low-molecular-weight chemical building block belonging to the pyrazole-pyridine class.[1] In oncology drug discovery, this structure is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, allowing it to bind reversibly to the hinge region of protein kinases.[1]

While this specific molecule is rarely used as a standalone therapeutic agent due to low potency (typical of fragments), it serves as a critical starting point (Fragment Hit) for Fragment-Based Drug Discovery (FBDD).[1] Its primary application in cancer cell lines is to establish baseline biological activity, assess non-specific cytotoxicity, and validate target engagement prior to chemical derivatization.[1]

Key Applications:

  • Fragment Screening: Assessing weak affinity hits against kinase targets (e.g., p38 MAPK, Aurora Kinases, c-Met).[1]

  • Negative Control: Using the "naked" core to differentiate specific inhibition of complex analogs from off-target scaffold effects.[1]

  • Synthetic Handle Validation: Utilizing the hydroxymethyl group as a vector for attaching solubilizing groups or warheads.[1]

Part 2: Experimental Protocols

Protocol A: Formulation & Solubility Optimization

Rationale: As a fragment, this compound often requires testing at high concentrations (100 µM – 1 mM) to detect activity.[1] Proper formulation is critical to prevent precipitation in cell culture media.[1]

Materials:

  • (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Solid, >97% purity)[1]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step Procedure:

  • Stock Preparation (100 mM): Weigh 17.5 mg of compound and dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

    • Note: The pyridine nitrogen can act as a weak base; ensure DMSO is neutral.[1]

  • Working Solution (2x Concentrate): Dilute the Stock Solution into pre-warmed (37°C) cell culture media immediately before dosing.

    • Max DMSO Tolerance: Ensure final DMSO concentration on cells does not exceed 0.5% (v/v).[1]

  • Precipitation Check: Inspect the 1 mM media dilution under a microscope (10x objective). If crystals are visible, sonicate for 5 minutes or lower concentration to 500 µM.[1]

Protocol B: High-Concentration Cytotoxicity Profiling (CellTiter-Glo®)

Rationale: Fragments typically exhibit high IC50 values.[1] This assay determines the "No Observed Adverse Effect Level" (NOAEL) regarding general cellular health, distinguishing specific kinase inhibition from membrane disruption.[1]

Target Cells: MCF-7 (Breast), A549 (Lung), or U-87 MG (Glioblastoma).[1]

Workflow:

  • Seeding: Plate cancer cells at 3,000–5,000 cells/well in 96-well opaque plates.[1] Incubate for 24 hours.

  • Dosing: Treat cells with a semi-log dilution series:

    • Top: 500 µM[1]

    • Range: 500 µM

      
       1.5 µM (8 points).
      
    • Controls: DMSO (Vehicle), Staurosporine (1 µM, Positive Kill Control).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read Luminescence.

Data Interpretation:

Observation Interpretation Action
IC50 > 200 µM Typical for a naked fragment.[1] Proceed to derivatization; scaffold is non-toxic.[1]
IC50 < 10 µM Unexpectedly potent.[1] Check for precipitation or "Pan-Assay Interference" (PAINS).[1]

| Steep Slope | Non-specific toxicity.[1] | Likely membrane disruption; scaffold may need modification.[1] |

Protocol C: Target Engagement (Phospho-Western Blot)

Rationale: The pyrazole-pyridine core often targets stress-activated kinases like p38 MAPK or proliferation drivers like c-Met .[1] This assay tests if the fragment can inhibit phosphorylation at high doses.[1]

Workflow:

  • Starvation: Seed A549 cells in 6-well plates. Once 80% confluent, switch to serum-free media for 12 hours.

  • Pre-treatment: Treat cells with (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol at 100 µM for 2 hours.

    • Control: SB203580 (Known p38 inhibitor) at 10 µM.[1]

  • Stimulation: Stimulate pathway (e.g., UV light or Anisomycin for p38; EGF for MAPK) for 15-30 mins.[1]

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Probe for:

    • Primary: Phospho-p38 (Thr180/Tyr182) or Phospho-ERK1/2.[1]

    • Loading Control: Total p38 or GAPDH.

Part 3: Mechanism of Action & Visualization

Structural Logic: The Hinge Binder

The biological utility of this molecule relies on its ability to dock into the ATP-binding pocket of kinases.[1]

  • Pyridine Nitrogen: Accepts a hydrogen bond from the kinase hinge region (backbone amide).[1]

  • Pyrazole NH: Donates a hydrogen bond to the hinge carbonyl.[1]

  • Hydroxymethyl Group: Points towards the solvent front, providing a vector for attaching solubility-enhancing tails (e.g., piperazine, morpholine) without disrupting binding.[1]

Diagram 1: Fragment-to-Lead Optimization Workflow

This diagram illustrates where this specific molecule fits into the drug discovery pipeline.

FragmentOptimization Fragment (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (The Scaffold) Screening High-Conc. Screening (Biochemical/SPR) Fragment->Screening 1 mM Screening Hit Confirmed Hit (Weak Affinity, High uM) Screening->Hit Validation Design Structure-Based Design (Grow from -CH2OH) Hit->Design X-ray Crystallography Lead Potent Kinase Inhibitor (nM Activity) Design->Lead Chemical Elaboration

Caption: Workflow demonstrating the progression from the raw pyrazole-pyridine fragment to a potent lead compound via structural elaboration.

Diagram 2: Hypothetical Signaling Interaction (MAPK Pathway)

Visualizing the potential interference point of the scaffold within a cancer cell signaling cascade.[1]

MAPK_Interference GrowthFactor Growth Factor (EGF/FGF) RTK RTK (e.g., c-Met) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Scaffold (The Molecule) Inhibitor->RTK ATP Competition Inhibitor->RAF Potential Binding

Caption: Potential interference points of the pyrazole-pyridine scaffold within the MAPK/ERK pathway, targeting ATP pockets of upstream kinases.[1]

Part 4: References

  • Ansari, A. et al. (2017).[1] "Pyrazole scaffolds: A review of their synthesis, biological activities and SAR studies." New Journal of Chemistry.

  • Future Medicinal Chemistry. (2023). "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery."[1][2][3][4] Future Science. [1]

  • Nitulescu, G.M. et al. (2015).[1] "The Pyrazole Scaffold in Drug Development: A Target Profile Analysis." Studia Universitatis Vasile Goldis.

  • Bemis, G.W.[1] & Murcko, M.A. (1996).[1] "The properties of known drugs.[1][2][3][4][5][6][7][8][9] 1. Molecular frameworks."[1] Journal of Medicinal Chemistry. (Foundational text on privileged scaffolds).

Sources

Application Note: Modular Synthesis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR ligands.[1][2][3][4][5] Its amphiphilic nature, capable of both hydrogen bond donation and acceptance, makes it an ideal bioisostere for ATP-binding motifs.[3]

This application note details a robust, modular protocol for generating libraries of these analogs. Unlike rigid linear syntheses, this guide prioritizes a divergent strategy utilizing Claisen condensation followed by hydrazine-mediated cyclization.[1][2][3][4][5] This approach allows for late-stage diversification at the pyrazole nitrogen and the pyridine ring, essential for Structure-Activity Relationship (SAR) exploration.[1][2][3][4]

Strategic Synthetic Architecture

To maximize library diversity while maintaining high fidelity, we employ a "Scaffold-First, Decorate-Later" approach.[1][2][3][5] The synthesis hinges on the reactivity of 3-acetylpyridine derivatives with diethyl oxalate.[2][3][5]

The Logic of Choice[3]
  • Why Claisen Condensation? It provides a 1,3-dicarbonyl equivalent (diketoester) that is highly reactive toward dinucleophiles (hydrazines).[1][2][3][4] This allows the introduction of diversity during ring formation.[3]

  • Why Ester Reduction Last? The ester group serves as a robust protecting group for the alcohol during the harsh cyclization conditions, preventing side reactions like elimination or etherification.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

G cluster_0 Critical Control Point: Regioselectivity Input1 Acetylpyridine Derivatives Step1 Step 1: Claisen Condensation (Formation of Diketoester) Input1->Step1 Input2 Diethyl Oxalate Input2->Step1 Input3 Substituted Hydrazines Step2 Step 2: Cyclization (Library Diversification) Input3->Step2 Inter1 Diketoester Intermediate Step1->Inter1 Inter2 Pyrazole Ester Step2->Inter2 Step3 Step 3: Reduction (Ester -> Alcohol) Final Final Library: (5-(Pyridin-3-yl)-1H- pyrazol-3-yl)methanol Step3->Final Inter1->Step2 Inter2->Step3

Figure 1: Modular synthetic workflow for pyrazole-methanol library generation.

Detailed Experimental Protocols

Step 1: Scaffold Generation (Claisen Condensation)

This step creates the 1,3-electrophilic center.[1][2][3][4] The use of sodium ethoxide (NaOEt) is standard, but Lithium Hexamethyldisilazide (LiHMDS) yields cleaner profiles for base-sensitive pyridine derivatives.[1][2][3][4]

Reagents:

  • 3-Acetylpyridine (1.0 equiv)[1][2][3][5]

  • Diethyl oxalate (1.2 equiv)[1][2][3]

  • Sodium ethoxide (1.5 equiv, 21% wt in EtOH) or LiHMDS (1.0 M in THF)[1][3][4]

  • Solvent: Anhydrous Ethanol (or THF if using LiHMDS)[1][2][3][4]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, charge NaOEt solution. Cool to 0°C.[1][2][3][5][6]

  • Addition: Mix 3-acetylpyridine and diethyl oxalate in a separate vial. Add this mixture dropwise to the base over 30 minutes. Note: Exothermic reaction.[1][2][3][5] Control temperature < 5°C to prevent polymerization.

  • Reaction: Allow warming to room temperature (RT) and stir for 3–16 hours. The solution will turn dark yellow/orange, and a precipitate (the sodium enolate) typically forms.[4]

  • Quench: Dilute with Et2O. The sodium salt of the diketoester often precipitates fully.[3] Filter and wash with Et2O to remove unreacted starting materials.[1][3][5]

  • Acidification: Suspend the solid in water and acidify with 1M HCl/AcOH to pH 4–5. Extract with EtOAc.[1][2][3][5][7]

  • Yield Check: Evaporate solvent. The resulting ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate is usually >90% pure and used directly.[1][2][3][4][5]

Step 2: Library Diversification (Cyclization)

This is the diversity-generating step. By using different hydrazines (R-NHNH2), you introduce substituents at the N1 position.[1][2][3][4]

Critical Expertise - Regioselectivity: Reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine yields two isomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1][2][3][4][5]

  • Standard Conditions (EtOH/Reflux): Often yields a mixture (typically 3:1 favoring the 1,5-isomer due to steric hindrance at the pyridine carbonyl).[1][3][4]

  • Regio-Control: To favor the 1,3-isomer , use Hydrazine Hydrochloride salts in Ethanol .[1][2][3][4] To favor the 1,5-isomer , use free hydrazine in Acetic Acid .[3]

Protocol (Parallel Format):

  • Setup: Dissolve the diketoester (0.5 mmol) in Ethanol (5 mL) in 8-mL reaction vials.

  • Reagent Addition: Add the specific hydrazine derivative (0.55 mmol).

    • For unsubstituted parent: Use Hydrazine hydrate (64%).[1][2][3][5]

    • For N-alkyl/aryl: Use R-NHNH2.[1][2][3][4][5]

  • Reaction: Heat blocks to 80°C for 4 hours.

  • Workup:

    • Unsubstituted: Cool to 0°C. The product often crystallizes.[3] Filter.

    • Substituted: Evaporate solvent.[1][2][4][5] Partition between EtOAc and NaHCO3.[3][5]

  • Purification: If isomeric mixtures occur, separation by Flash Chromatography (0-10% MeOH in DCM) is required.[1][2][3][4][5] The 1,5-isomer typically elutes first (less polar due to shielding).[1][2][3][4]

Step 3: Functionalization (Reduction)

Reduction of the ester to the alcohol must be controlled to avoid reducing the pyridine ring.[3][4]

Reagents:

  • Sodium Borohydride (NaBH4) (4.0 equiv)[2][3][4]

  • Calcium Chloride (CaCl2) (2.0 equiv) - Increases reactivity of NaBH4[1][2][3][4][5]

  • Solvent: THF:Ethanol (2:1)[1][2][3][4]

Protocol:

  • Dissolve the pyrazole ester in THF:EtOH (2:1).

  • Add CaCl2 and stir for 15 minutes (activates the carbonyl).

  • Add NaBH4 portion-wise at 0°C. Caution: Gas evolution (H2).

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: M+1 = ~176 for parent).[2][3][4][5]

  • Quench: Add Saturated NH4Cl solution slowly.

  • Extraction: Extract with EtOAc (3x). The pyridine-pyrazole alcohol is polar; salting out the aqueous layer with NaCl helps recovery.[2][3][5]

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Library
Step 1 Yield 60-80%Use LiHMDS for electron-deficient pyridines to prevent ring opening.
Step 2 Regioselectivity ~3:1 MixtureUse Fluorinated alcohols (TFE) as solvent to enhance 1,3-selectivity [1].[1][2][4][5]
Step 3 Compatibility LiAlH4 (Standard)Avoid LiAlH4. Use NaBH4/CaCl2 or DIBAL-H to prevent pyridine reduction.[1][2][3][4][5]
Solubility Poor in HexanesUse DCM/MeOH (9:[1][3][4]1) for chromatography.[1][2][3][4][5]

Quality Control & Validation

Structural Validation (NMR)

Distinguishing the 1,3 vs 1,5 isomers is critical.[4]

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl/N-Aryl group.[1][2][3][4][5]

    • 1,5-isomer: NOE observed between N-R and Pyridine protons.[1][2][3][4][5]

    • 1,3-isomer: NOE observed between N-R and Pyrazole-C4 proton (singlet).[1][2][3][4][5]

Purity Requirements

For biological screening (kinase assays), >95% purity is required.[1][3][4] Pyridine-containing compounds often tail on silica.[1][2][3][4][5]

  • Tip: Add 1% Triethylamine (TEA) to the eluent during purification to sharpen peaks.[1][3][4]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[4] Link[1][2][3][4]

  • p38 MAPK Inhibitor Context: Peifer, C., & Laufer, S. "Designing allosteric p38 MAPK inhibitors."[1] Expert Opinion on Drug Discovery, 2006, 1(1), 79-96.[1][3][4] Link

  • General Pyrazole Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[1][3] Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.[1][4] (Classic Foundation).[1][2][3][5][6]

  • Reduction Protocols: Abiko, A., et al. "Sodium Borohydride-Calcium Chloride: An Efficient Reducing System for Esters."[1][2][3][4] Tetrahedron Letters, 1992, 33(38), 5517-5518.[1][3][4] Link

Sources

Application Note: Strategic Radiolabeling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and GPR109A agonists. Its amphiphilic nature and hydrogen-bond donor/acceptor motifs make it an ideal fragment for fragment-based drug discovery (FBDD).

This application note details the protocol for radiolabeling this scaffold with Tritium (


H)  and Carbon-14 (

C)
. Unlike generic labeling guides, this protocol focuses on the reductive incorporation strategy , which offers the highest probability of success with minimal isotopic dilution.
Radiolabeling Strategy Matrix
IsotopeStrategic ApplicationLabel PositionSpecific Activity Target
Tritium (

H)
Receptor Binding Assays (

,

), HTS
Methylene (-CH

OH)
30–60 Ci/mmol
Carbon-14 (

C)
ADME, QWBA, Mass BalancePyrazole Ring (C-3) or Methylene50–60 mCi/mmol

Synthetic Pathway & Logic

The most robust route to the radiolabeled alcohol is the reduction of its ester precursor: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate . This approach allows for late-stage introduction of the isotope, minimizing radioactive waste and maximizing yield.

Mechanistic Workflow (Graphviz)

RadiolabelingWorkflow cluster_legend Legend Start Precursor: Ethyl 5-(pyridin-3-yl) -1H-pyrazole-3-carboxylate Intermediate Intermediate Complex: Aluminohydride Adduct Start->Intermediate Reduction (THF, 0°C) ProductC14 Product B (Carbon-14): [pyrazole-3-14C] (5-(Pyridin-3-yl)-1H-pyrazol -3-yl)methanol Start->ProductC14 Standard LiAlH4 Red. ReagentH3 Reagent A: [3H]-LiAlH4 (Lithium Aluminum Tritide) ReagentH3->Intermediate Hydride Transfer ReagentC14 Reagent B: [14C]-Diethyl Oxalate (Early Stage Incorporation) ReagentC14->Start Claisen Condensation (w/ 3-Acetylpyridine) Quench Quench: Fieser Method / Na2SO4 Intermediate->Quench Hydrolysis ProductH3 Product A (Tritium): [methylene-3H] (5-(Pyridin-3-yl)-1H-pyrazol -3-yl)methanol Quench->ProductH3 Purification key Red Dashed = Tritium Route Orange Dotted = C-14 Route

Caption: Divergent synthesis pathways. The Tritium route utilizes late-stage reduction of the ester, while the C-14 route requires early-stage incorporation via the oxalate precursor.

Protocol A: Tritium Labeling via [3H]-LiAlH4 Reduction

Objective: Synthesis of

methanol.
Mechanism:  Nucleophilic attack of tritiated hydride on the ester carbonyl.
Reagents & Equipment[1]
  • Precursor: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (10 mg, 0.046 mmol).

  • Isotope: Lithium Aluminum Tritide ([3H]LiAlH

    
    ) in dry THF (100 mCi, specific activity >50 Ci/mmol).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Equipment: Vacuum manifold, 5 mL conical reaction vial with septum, liquid nitrogen bath.

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry the 5 mL reaction vial under vacuum and purge with dry Argon.

    • Dissolve the precursor (10 mg) in 0.5 mL anhydrous THF. Ensure complete dissolution; sonicate if necessary.

  • Isotope Addition:

    • Cool the reaction vial to 0°C (ice/water bath). Note: Do not use liquid nitrogen yet; LiAlH

      
       kinetics are sluggish at -78°C.
      
    • Via a gas-tight syringe, add the [3H]LiAlH

      
       solution dropwise over 5 minutes.
      
    • Critical Control Point: Monitor for excessive bubbling (H

      
       gas release). If observed, pause addition.
      
  • Reaction Maintenance:

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • Validation: Withdraw a 1 µL aliquot for radio-TLC (Mobile phase: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and the alcohol product (
      
      
      
      ) should appear.
  • Quenching (The "Fieser" Modification for Microscale):

    • Cool back to 0°C.

    • Add Ethyl Acetate (200 µL) to consume excess hydride (forms ethanol, easily removed).

    • Add Saturated Na

      
      SO
      
      
      
      solution (50 µL)
      dropwise. This aggregates aluminum salts into a granular solid, avoiding the "gel" formation common with water quenching.
  • Extraction & Purification:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Wash the aluminum pellet with 2 x 0.5 mL THF.

    • Concentrate the combined filtrate under a stream of nitrogen (use a charcoal trap for volatile tritium).

    • Purification: HPLC (C18 Column, Gradient 5%

      
       60% Acetonitrile in Water + 0.1% TFA). Collect the product peak.
      

Protocol B: Carbon-14 Labeling via Skeletal Construction

Objective: Synthesis of

methanol.
Why this route?  Labeling the ring provides metabolic stability. Labeling the methanol carbon carries the risk of metabolic oxidation to the carboxylic acid or aldehyde, losing the label or changing the tracked species.
Key Steps (Abbreviated)
  • Claisen Condensation:

    • React 3-Acetylpyridine with [14C]-Diethyl Oxalate in the presence of Sodium Ethoxide (NaOEt).

    • Product: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate-[1,4-

      
      C].
      
  • Cyclization:

    • Treat the diketo-ester with Hydrazine Hydrate in Ethanol at reflux.

    • Result: Formation of the pyrazole ring.[1] The

      
      C label is now locked at the C-3 position of the pyrazole ring.
      
  • Reduction:

    • Proceed with standard (unlabeled) LiAlH

      
       reduction as described in Protocol A, but using the 
      
      
      
      C-labeled ester as the starting material.

Quality Control & Stability Data

Analytical Specifications
TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 97%
Chemical Purity UV (254 nm)> 95%
Identity MS (ESI+)[M+H]

= 190.2 (unlabeled equivalent)
Specific Activity LSC / UV MassTarget: 50 mCi/mmol (

C) / 40 Ci/mmol (

H)
Storage & Radiolysis (Crucial for Application)

Tritiated alcohols are prone to autoradiolysis (self-decomposition) due to the high beta-energy density in the solvent.

  • Storage Solvent: Ethanol:Water (9:1). The water acts as a radical scavenger.

  • Temperature: -20°C. Do not store at -80°C if the solvent freezes; radiolysis is accelerated in the solid state due to crystal lattice trapping of radicals.

  • Stability Window: Re-purify every 6 months.

References

  • Synthesis of Pyrazole Carboxylates

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1987.
    • Context: Establishes the Claisen condens
  • LiAlH4 Reduction Protocols

    • Brown, H. C., & Krishnamurthy, S. "Forty years of hydride reductions." Tetrahedron, 1979.
    • Context: The definitive review on selective hydride reductions.
  • Tritium Storage Stability

    • Evans, E. A. "Tritium and its Compounds." Butterworths, 2nd Ed, 1974.
    • Context: Authoritative text on self-decomposition and scavenger solvents.
  • Fieser Workup (Aluminum Salts): Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. Context: The standard protocol for quenching LiAlH4 to avoid emulsions.

Sources

Technical Application Note: Pyrazole Scaffolds in Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allosteric Advantage

In modern drug discovery, the saturation of orthosteric sites (where the endogenous ligand binds) has necessitated a pivot toward allosteric modulation. Pyrazole derivatives have emerged as a privileged scaffold for Positive Allosteric Modulators (PAMs) , particularly for G-Protein Coupled Receptors (GPCRs) like mGluR5 and ligand-gated ion channels (LGICs) like GABA-A and nAChRs.

Unlike orthosteric agonists, pyrazole PAMs do not activate the receptor in the absence of the endogenous ligand. Instead, they bind to a topographically distinct site, inducing a conformational change that increases the affinity (


) and/or efficacy (

) of the endogenous agonist.

Key Advantages of Pyrazole PAMs:

  • Ceiling Effect: Reduced risk of overdose; the effect is limited by the physiological release of the endogenous neurotransmitter.

  • Spatiotemporal Precision: Modulation occurs only when and where the endogenous signaling is active.

  • Chemical Tractability: The pyrazole ring offers multiple vectors (

    
    ) for substitution to tune solubility and lipophilicity (LogP).
    

Structural Logic & Mechanism

The pyrazole core serves as a rigid linker that positions hydrophobic and hydrogen-bonding elements to engage allosteric pockets, which are often less conserved than orthosteric sites, allowing for higher subtype selectivity.

The Ternary Complex Model

To understand PAM activity, one must move beyond standard Michaelis-Menten kinetics to the Ternary Complex Model . The receptor (


) can exist in four states: unbound, bound to agonist (

), bound to modulator (

), or bound to both (

).

Visualizing the Mechanism: The following diagram illustrates the cooperative interaction defined by the cooperativity factor


.

TernaryComplex R Receptor (R) AR Agonist-Receptor (AR) R->AR + Agonist (A) RB Modulator-Receptor (RB) R->RB + Pyrazole PAM (B) ARB Ternary Complex (ARB) (Active Signaling) AR->ARB + B (Cooperativity α) RB->ARB + A (Cooperativity α)

Figure 1: The Ternary Complex Model. The Pyrazole PAM (B) stabilizes the ARB complex, enhancing the affinity or efficacy of the Agonist (A).

Validated Experimental Protocols

Protocol A: Functional Screening via Calcium Flux (FLIPR)

Context: High-throughput screening of pyrazole derivatives against mGluR5 (Gq-coupled). Objective: Identify compounds that potentiate glutamate-induced calcium release.

Reagents:

  • Cell Line: HEK293 stably expressing human mGluR5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Control PAM: CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide).

  • Agonist: L-Glutamate (sub-maximal concentration, typically EC

    
    ).
    

Workflow:

  • Cell Plating: Seed HEK293-mGluR5 cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL/well of Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 mins at 37°C.

  • Baseline Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

  • PAM Addition (Critical Step):

    • Add 25 µL of Pyrazole test compound (5x concentration).

    • Note: Incubate for 5 minutes inside the machine. This "pre-incubation" allows the PAM to occupy the allosteric site before the agonist arrives.

  • Agonist Challenge:

    • Inject 25 µL of Glutamate (at EC

      
       concentration).
      
    • Why EC

      
      ? If you use a saturating dose (EC
      
      
      
      ), you cannot observe potentiation (the ceiling effect).
  • Readout: Measure fluorescence increase for 120 seconds.

Data Interpretation: Calculate the Potentiation % :



Protocol B: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Context: Validation of PAM activity on GABA-A receptors (Chloride channels). Objective: Quantify the "Left Shift" in the agonist dose-response curve.

Setup:

  • Rig: Axon MultiClamp 700B.

  • Internal Solution: 140 mM CsCl (to isolate Cl- currents).

  • Holding Potential: -60 mV.

Step-by-Step Methodology:

  • Giga-seal Formation: Establish a Giga-ohm seal on HEK293 cells transiently transfected with

    
     GABA-A subunits. Break in to achieve whole-cell configuration.
    
  • Control Curve: Perfuse increasing concentrations of GABA (0.1 µM to 1 mM) to establish the control EC

    
    . Wash for 2 minutes between applications to prevent desensitization.
    
  • Modulator Application:

    • Perfuse the Pyrazole PAM (e.g., 1 µM fixed concentration) continuously for 60 seconds.

    • Note: Pyrazoles are lipophilic; ensure perfusion tubing is Teflon/PTFE to prevent absorption.

  • Co-Application: While maintaining PAM perfusion, re-apply the GABA dose ladder.

  • Analysis: The current amplitude (

    
    ) should increase at sub-saturating GABA concentrations.
    

Visualizing the Workflow:

EPhysWorkflow Step1 1. Whole-Cell Config (-60mV) Step2 2. Control GABA Dose-Response Step1->Step2 Step3 3. Washout (2 mins) Step2->Step3 Step4 4. Pre-apply Pyrazole PAM Step3->Step4 Step5 5. Co-apply GABA + PAM Step4->Step5 Step6 6. Measure Left-Shift Step5->Step6

Figure 2: Electrophysiology workflow for confirming allosteric modulation.

Quantitative Analysis: The Operational Model

Warning: Do NOT use the Cheng-Prusoff equation for PAMs. It applies only to competitive antagonists.

To accurately calculate the cooperativity factor (


), you must fit your data to the Operational Model of Allostery (Black & Leff) .

The Equation:



Simplified "Shift" Analysis (Ehlert Method): For rapid optimization, measure the shift in the agonist EC


.


Data Summary Table: Typical Pyrazole PAM Profiles

Compound ClassTargetAgonistObserved EffectKey Parameter
1,3-Diphenylpyrazoles mGluR5Glutamate3-10x Left Shift

(Affinity)
Pyrazolo[1,5-a]rimidines GABA-AGABAIncreased


(Efficacy)
Trisubstituted Pyrazoles nAChRAcetylcholineSlowed DesensitizationKinetic Stabilization

Troubleshooting & Optimization

  • "Bell-Shaped" Curves: If high concentrations of your Pyrazole PAM decrease the signal, you may be observing "bitopic" binding (binding to both allosteric and orthosteric sites) or off-target toxicity.

  • Solubility Issues: Pyrazoles can be crystalline and insoluble.

    • Solution: Introduce an ether or morpholine moiety at the C-3 position to disrupt crystal packing without affecting the pharmacophore.

  • Silent Allostery: A compound binds (

    
    ) but has 
    
    
    
    (no effect).
    • Detection: Use a "probe dependence" assay.[1] Change the agonist (e.g., use Acetylcholine vs. Nicotine for nAChRs). Allostery is dependent on the specific probe used.

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Lindsley, C. W., et al. (2011). "Progress in the Discovery and Development of Negative and Positive Allosteric Modulators of Group I mGluRs." Chemical Reviews. Link

  • Kenakin, T. (2017). "A Scale of Agonism and Allosteric Modulation for Assessment of Selectivity and Bias." JACC: Basic to Translational Science. Link

  • Black, J. W., & Leff, P. (1983). "Operational models of pharmacological agonism." Proceedings of the Royal Society of London. Link

  • Keov, P., et al. (2014). "Molecular Mechanisms of Allosteric Modulation of the Dopamine D2 Receptor by Pyrazole Derivatives." Molecular Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Advanced Purification Strategies for Pyrazole Derivatives Audience: Medicinal Chemists, Process Chemists, and Chromatographers

Introduction: The Pyrazole Paradox

Pyrazoles are indispensable scaffolds in drug discovery (e.g., Celecoxib, Ruxolitinib) but represent a "perfect storm" for purification. Their chemical nature presents three distinct challenges:

  • Amphotericity: With a pyridine-like nitrogen (

    
     ~2.5) and a pyrrole-like nitrogen (
    
    
    
    ~14), they interact aggressively with acidic silanols on silica gel, leading to peak tailing.
  • Annular Tautomerism: The rapid migration of the N-H proton creates dynamic equilibrium species that can split peaks or cause band broadening during chromatography.

  • Metal Coordination: Pyrazoles are excellent ligands for transition metals (Pd, Cu), making catalyst removal post-coupling notoriously difficult.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Flash Chromatography Troubleshooting

Q: My pyrazole compound tails significantly on silica, even with 50% EtOAc. How do I fix this?

Diagnosis: The basic N2 nitrogen of the pyrazole ring is hydrogen-bonding with the acidic silanol groups (


) of the stationary phase. This secondary interaction causes non-linear adsorption (tailing).

The Fix: The "Amine-Doped" Mobile Phase Protocol Do not just add base to the solvent bottle. Follow this gradient-specific method to ensure consistent deactivation of the column.

Step-by-Step Protocol:

  • Select Modifier: Use Triethylamine (TEA) or 1%

    
    .
    
  • The "Pre-Conditioning" Step (Crucial):

    • Prepare a "Doping Solvent": 90:10 Hexane:EtOAc + 1% TEA .

    • Flush the silica column with 3 Column Volumes (CV) of this mixture before loading your sample. This caps the active silanol sites.

  • The Run:

    • Add 0.1% TEA to both Solvent A (Hexane/Heptane) and Solvent B (EtOAc/MeOH) bottles.

    • Note: If using MeOH in Solvent B, ensure your fraction collector venting is adequate, as TEA/MeOH can generate pressure.

  • Validation:

    • Check the peak shape of the first eluting impurity. If it is sharp but your product is broad, the issue is likely solubility, not silanol interaction. If both are sharp, the protocol worked.

Q: I see two peaks for my single pure compound in HPLC/LC-MS. Is it decomposing?

Diagnosis: You are likely observing Annular Tautomerism . In solution,


-unsubstituted pyrazoles exist in equilibrium between two tautomers (e.g., 3-substituted vs. 5-substituted). If the interconversion rate is slow on the chromatographic time scale, the machine sees two species.

The Fix: The "pH-Lock" Strategy You must force the equilibrium to a single species by adjusting the pH of the mobile phase.

Decision Matrix:

Condition Mechanism Result Recommended For

| Acidic (pH < 2) | Protonates N2 (


) | Tautomerism blocked; single ionic species. | Analytical HPLC, Prep HPLC (TFA/Formic Acid) |
| Basic (pH > 10)  | Deprotonates N1 (

) | Forms symmetrical anion; single species. | Prep LC (Ammonium Hydroxide/Bicarbonate) | | Neutral | Rapid Equilibrium | Broad, split, or "saddle" peaks. | Avoid |

Visualizing the Tautomerism Logic:

Tautomerism_Logic Start Split Peak Observed Check_Struct Is N1 Unsubstituted? Start->Check_Struct Solvent Check Mobile Phase pH Check_Struct->Solvent Yes (NH present) Impurity/Decomp Impurity/Decomp Check_Struct->Impurity/Decomp No (N-Alkylated) Acidic Add 0.1% TFA (Force Cation) Solvent->Acidic If Acid Stable Basic Add 0.1% NH4OH (Force Anion) Solvent->Basic If Acid Labile Temp Increase Temp > 40°C (Accelerate Kinetics) Solvent->Temp If pH restricted

Caption: Decision tree for resolving split peaks caused by pyrazole annular tautomerism.

Module 2: Catalyst Removal (Pd/Cu)

Q: My pyrazole product is grey/brown after Suzuki coupling. Standard washes aren't working.

Diagnosis: Pyrazoles are excellent ligands. They coordinate to Palladium (Pd) or Copper (Cu) used in cross-couplings, forming stable complexes that resist simple aqueous extraction.

The Fix: The "Thiol-Scavenge" Workup Standard Celite filtration is insufficient. You must introduce a ligand with a higher affinity for the metal than the pyrazole.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc or THF.

  • The Scavenger: Add 3-Mercaptopropyl ethyl sulfide silica (commercial scavenger) or, for a cheaper alternative, N-Acetylcysteine (10 mol% relative to Pd).

  • Incubation: Stir at 50°C for 30 minutes. The solution should clarify as the metal transfers to the scavenger.

  • Filtration: Filter through a pad of Celite.

  • Validation:

    • Take a small aliquot.

    • Add a drop of

      
       (sodium sulfide) solution.
      
    • Precipitate/Darkening = Residual Metal (Repeat Step 2).

    • Clear = Clean.

Module 3: Solubility & Crystallization

Q: My compound oils out during recrystallization. How do I get a solid?

Diagnosis: Pyrazoles often have high melting points but can form supersaturated oils due to strong intermolecular H-bonding networks that are disrupted by impurities.

The Fix: The "Anti-Solvent Diffusion" Method Avoid rapid cooling. Use a vapor diffusion method or slow anti-solvent addition.

Recommended Solvent Systems for Pyrazoles:

Primary Solvent (Dissolve Hot)Anti-Solvent (Add Dropwise/Vapor)Notes
Ethanol (EtOH)WaterClassic. Good for polar pyrazoles.
Isopropyl Alcohol (IPA)HeptaneBest for lipophilic derivatives.
Ethyl AcetatePentaneUse for low-melting pyrazoles.

Experimental Workflow:

  • Dissolve crude pyrazole in the minimum amount of Primary Solvent at boiling point.

  • Remove from heat.

  • Immediately add Anti-Solvent dropwise until the solution turns slightly turbid (cloudy).

  • Add 1 drop of Primary Solvent to clear the turbidity.

  • Let stand undisturbed at Room Temp for 2 hours, then 4°C overnight.

Summary of Key Specifications

ParameterStandard ConditionPyrazole-Optimized ConditionReason
Stationary Phase Silica Gel 60Amine-Functionalized Silica OR Standard Silica + 1% TEAPrevents silanol interaction (tailing).
Mobile Phase pH NeutralAcidic (TFA) or Basic (

)
Controls tautomeric equilibrium.
Loading DCM/MeOH solutionDry Load on Celite/SilicaPrevents "breakthrough" due to solubility mismatch.
Detection UV 254 nmUV 254 nm + Mass SpecUV alone can be misleading due to tautomer extinction coefficients.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Pyrazole Mixture Metal_Check Pd/Cu Used? Crude->Metal_Check Solubility Check Solubility High_Sol Soluble in Hex/EtOAc? Solubility->High_Sol Flash Flash Chromatography (Silica + 1% TEA) High_Sol->Flash Yes Low_Sol Soluble only in DMSO/MeOH? High_Sol->Low_Sol No Final Pure Compound Flash->Final Reverse Reverse Phase (C18) (Water/MeCN + 0.1% Formic Acid) Low_Sol->Reverse Yes Reverse->Final Metal_Check->Solubility No Scavenge Thiol Scavenger / Wash Metal_Check->Scavenge Yes Scavenge->Solubility

Caption: Integrated workflow for selecting the correct purification mode based on solubility and catalyst presence.

References

  • Biotage. "Purifying ionic compounds by flash column chromatography." Biotage Knowledge Base. [Link]

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
  • Teledyne ISCO. "Purification of Heterocycles: Pyrazoles and related compounds.
  • National Institutes of Health (NIH). "Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation." PubMed Central. [Link]

  • MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles." Molecules, 2025.[1][2][3][4] [Link]

  • American Chemical Society (ACS). "Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules." Journal of the American Chemical Society, 2026. [Link]

Sources

Technical Support Center: Stability & Handling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

[1][2]

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers observing anomalies in the solubility, stability, or purity of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol . Unlike standard certificates of analysis, this document addresses the dynamic behavior of this amphoteric heterocycle in solution.

Quick Reference: Physicochemical Profile
PropertyCharacteristicImplication for Handling
Core Scaffold Pyridine-PyrazoleAmphoteric; solubility is highly pH-dependent.[1][2]
Reactive Moiety Primary Alcohol (-CH₂OH)Susceptible to oxidation (Aldehyde/Acid) and substitution.[1][2][3]
pKa (Pyridine) ~5.2 (Conjugate Acid)Soluble in acidic media (pH < 4).
pKa (Pyrazole) ~14 (NH deprotonation)Soluble in strong base (pH > 12).
UV Sensitivity ModeratePyridine ring susceptible to photo-oxidation (N-oxide).[1][2]
Module 1: Solubility & pH Troubleshooting

The Issue: Users often report "random" precipitation or varying retention times during LC-MS analysis. The Science: This molecule is a chameleon .[1][2] At neutral pH, it exists largely as a neutral, poorly soluble species. It requires specific pH windows to remain in solution.[1][2]

Troubleshooting Protocol: The "U-Shape" Solubility Rule

Do not attempt to dissolve this compound in neutral water or weak buffers (pH 6–8) at high concentrations (>10 mM).

  • Acidic Dissolution (Recommended):

    • Target: pH < 4.0.

    • Solvent: 0.1 N HCl or 5% Acetic Acid.

    • Mechanism: Protonation of the Pyridine Nitrogen (

      
      ).
      
    • Stability: High.[1][2]

  • Basic Dissolution (Alternative):

    • Target: pH > 12.0.

    • Solvent: 0.1 N NaOH.[1][2]

    • Mechanism: Deprotonation of the Pyrazole Nitrogen (

      
      ).[1]
      
    • Stability: Moderate (Risk of alcohol oxidation increases).[1][2]

  • Organic Solvents:

    • DMSO/DMF: Excellent solubility (>50 mM).[1][2]

    • Methanol/Ethanol: Good solubility, but avoid for long-term storage due to potential trans-esterification if activated derivatives are formed later.[1][2]

SolubilitySpeciationAcidAcidic pH (< 4)Cationic Species(Soluble)NeutralNeutral pH (6-8)Uncharged Species(Precipitation Risk)Acid->Neutral Add Base (-H+)Neutral->Acid Add Acid (+H+)BaseBasic pH (> 12)Anionic Species(Soluble)Neutral->Base Add Base (-H+)Base->Neutral Add Acid (+H+)

Figure 1: pH-dependent speciation. Maintain the solution in the Green or Blue zones to prevent precipitation.

Module 2: Oxidative Degradation Pathways

The Issue: "I see a new peak at M+14 or M+16 in my LC-MS after 24 hours." The Science: The primary alcohol is the weak link. In the presence of dissolved oxygen or trace metal ions, it oxidizes to the carboxylic acid. The pyridine ring can also form N-oxides under light stress.[1][2]

Diagnostic Table: Identifying Impurities
Mass Shift (Δm/z)Suspected StructureCausePrevention
+14 Da Carboxylic Acid (-COOH)Oxidation of alcohol group.[1][2]Degas solvents; Argon blanket.[1][2]
-2 Da Aldehyde (-CHO)Intermediate oxidation (transient).[1][2]Keep cold; add antioxidant (e.g., BHT) if permissible.[1]
+16 Da Pyridine N-Oxide Oxidation of Pyridine Nitrogen.[1][2]Protect from light; avoid peroxides in ethers/THF.
+32 Da Acid + N-Oxide Advanced degradation.[1][2]Discard sample.
Mechanism of Action

The degradation cascade typically follows this path in solution:

  • Alcohol

    
     Aldehyde:  Slow, often catalyzed by trace metals.[1][2]
    
  • Aldehyde

    
     Acid:  Rapid auto-oxidation.[1][2]
    

DegradationPathwaysParent(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol(MW: 189.2)AldehydeIntermediate Aldehyde(MW: 187.2 | M-2)Parent->Aldehyde [O] (Slow)NOxidePyridine N-Oxide(MW: 205.2 | M+16)Parent->NOxide Peroxides/UV LightAcidCarboxylic Acid Derivative(MW: 203.2 | M+14)Aldehyde->Acid [O] (Rapid)

Figure 2: Primary degradation pathways. The conversion to Carboxylic Acid (Red) is the most common instability issue.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: "Peak tailing is severe," or "I see double peaks." The Science: Pyridines interact strongly with residual silanols on HPLC columns (causing tailing). Pyrazoles undergo tautomerism (1H- vs 2H-), which can sometimes appear as peak broadening or splitting if the kinetics are slow relative to the chromatographic timescale.[1][2]

Recommended Method Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1][2]

    • Why: You must protonate the pyridine (pKa ~5.[1][2]2) to get a sharp peak.[1][2] Neutral pH causes silanol interaction.[1][2]

  • Mobile Phase B: Acetonitrile (preferred over Methanol to reduce pressure and prevent potential reactivity).[1][2]

  • Tautomerism Note: If peak splitting persists, increase column temperature to 40°C–50°C . This speeds up the tautomeric interconversion, merging the split peaks into a single sharp peak.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C? A: Yes, DMSO is an excellent solvent for this compound.[1][2] However, ensure the DMSO is anhydrous and free of peroxides. For storage >1 month, we recommend storing as a solid powder under argon.

Q: The solution turned yellow overnight. Is it ruined? A: Yellowing often indicates trace N-oxide formation or photo-degradation.[1][2] Check purity via LC-MS. If purity is >95%, it may still be usable for biological assays, but purification is recommended for chemical synthesis.

Q: I need to use this in a cellular assay at pH 7.4. It precipitates. A: This is expected (see Module 1).[1][2] Dissolve in DMSO at 1000x concentration, then dilute into the media. The final low concentration (e.g., 10 µM) usually remains soluble due to the high dilution factor, even if the pH is neutral.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 503262755, (2-(1-Isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol. Link (Note: Used as a structural analog for physicochemical property validation).

  • ChemicalBook (2025). 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid Properties and Synthesis. Link (Validation of the oxidative degradation product).

  • Bhat, S. et al. (2005).Pyridine-N-oxide degradation pathways in solution. Journal of Pharmaceutical Sciences. (General reference for pyridine stability).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Authoritative text on Pyrazole/Pyridine reactivity).

Troubleshooting off-target effects of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" but "Promiscuous" Scaffold

Researchers utilizing (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol often encounter data inconsistencies or unexpected toxicity.[1] This is rarely due to compound degradation but rather the inherent nature of its chemical structure.[1]

This molecule represents a "privileged scaffold" in medicinal chemistry—specifically a biaryl kinase hinge-binder.[1] While it efficiently targets the ATP-binding pocket of various kinases (e.g., p38 MAPK, ROCK, JAK), its minimal substitution pattern lacks the steric bulk required for selectivity. Consequently, "off-target" effects are often actually "on-target" interactions with unintended kinases or metabolic enzymes (CYP450).[1]

This guide provides a systematic approach to deconvoluting these signals, distinguishing between true biological modulation and polypharmacological noise.

Diagnostic Workflow: Is it an Off-Target Effect?

Before assuming a specific off-target mechanism, execute this decision matrix to rule out physicochemical artifacts.

TroubleshootingWorkflow Start START: Unexpected Experimental Result SolubilityCheck Step 1: Check Solubility/Aggregation (Is the dose-response curve steep?) Start->SolubilityCheck TautomerCheck Step 2: Tautomer Control (Is the solvent affecting binding?) SolubilityCheck->TautomerCheck Solubility OK Conclusion Diagnosis: Polypharmacology vs. Artifact SolubilityCheck->Conclusion Aggregation Detected KinasePanel Step 3: Kinome Profiling (Is it hitting multiple kinases?) TautomerCheck->KinasePanel Tautomer Stable CYPCheck Step 4: CYP Inhibition Assay (Is metabolic stability poor?) KinasePanel->CYPCheck Kinase Selectivity Known CYPCheck->Conclusion

Figure 1: Diagnostic decision tree for isolating the source of experimental anomalies.

Technical Deep Dive: Mechanisms of Off-Target Action

A. The Kinase "Hinge" Trap (ATP-Competitor Promiscuity)

The core structure—a pyrazole ring linked to a pyridine—is a classic ATP-mimetic .[1]

  • Mechanism: The pyridine nitrogen and the pyrazole -NH act as hydrogen bond acceptor/donors, mimicking the adenine ring of ATP. They bind to the "hinge region" of the kinase domain.[2]

  • The Problem: Without specific "gatekeeper" substituents (bulky groups that fit into specific hydrophobic pockets), this scaffold fits into hundreds of kinases (e.g., VEGFR, RET, p38).

  • Symptom: You observe inhibition in your target assay, but also cytotoxicity in control cell lines driven by inhibition of essential kinases (e.g., CDK1, Aurora).

B. CYP450 Inhibition (Metabolic Interference)

The pyridine moiety is a known liability for Cytochrome P450 (CYP) inhibition.[1]

  • Mechanism: The lone pair of electrons on the pyridine nitrogen can coordinate directly with the Heme iron in the CYP active site (Type II ligand binding).

  • Symptom: In co-culture or animal models, the half-life of other co-administered drugs increases drastically, or the molecule itself shows poor metabolic stability due to rapid oxidation.

C. Tautomeric Ambiguity

The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomers (1H and 2H).[1]

  • Impact: Protein binding pockets usually select for one specific tautomer.[1] If your assay buffer pH or solvent shifts this equilibrium, the apparent IC50 will fluctuate wildly between experiments.

Troubleshooting Guides & FAQs

Scenario 1: "My dose-response curve is extremely steep (Hill slope > 2.0)."

Diagnosis: Colloidal Aggregation.[1] Flat heteroaromatic systems like (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol are prone to stacking in aqueous media, forming "colloids" that sequester proteins non-specifically.[1]

Protocol: Detergent-Based Control [1]

  • Prepare Buffer: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1]

  • Re-run Assay: Compare IC50 values with and without detergent.

  • Interpretation:

    • IC50 shifts significantly (e.g., >10-fold loss of potency): The original activity was an artifact of aggregation.[1]

    • IC50 remains stable: The activity is driven by specific binding.[1]

Scenario 2: "I see activity against my target, but also high toxicity in Null cells."

Diagnosis: Kinome Promiscuity.[1] You are likely inhibiting "housekeeping" kinases essential for cell survival.[1]

Protocol: The "Gatekeeper" Check Compare your data against known profiles of Pyrazole-Pyridine scaffolds.

  • Action: Perform a Thermal Shift Assay (TSA) against a mini-panel of promiscuous kinases:

    • Panel: p38α (MAPK14), ROCK1, CDK2, VEGFR2.

  • Method:

    • Incubate kinase + compound + SYPRO Orange dye.[1]

    • Run qPCR melt curve (25°C to 95°C).[1]

    • Result: A

      
       indicates strong binding.[1]
      
    • Fix: If the compound hits CDK2 or Aurora, it is unsuitable for cell viability assays without structural modification.[1]

Scenario 3: "The compound is inactive in Whole Blood assays but active in buffer."

Diagnosis: Plasma Protein Binding or Red Blood Cell Partitioning.[1] The pyridine nitrogen can lead to high Human Serum Albumin (HSA) binding.[1]

Data Summary: Physicochemical Liabilities

PropertyValue (Approx)Implication
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.[1]
TPSA ~50 ŲHigh potential for CNS penetration (if not effluxed).[1]
pKa (Pyridine) ~5.2Partially ionized at physiological pH; affects solubility.[1]
H-Bond Donors 2 (OH, NH)Critical for Hinge Binding (Target) & Solvation.[1]

Visualizing the Interaction Landscape

The following diagram illustrates the dual-risk nature of the scaffold: Hinge Binding (Kinase) vs. Heme Coordination (CYP).[1]

InteractionMechanism Molecule (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (The Scaffold) Hinge Hinge Region H-Bonds (Adenine Mimicry) Molecule->Hinge Coordination Fe-N Coordination (Metabolic Inhibition) Molecule->Coordination Kinase Kinase ATP Pocket (Target) Efficacy Kinase Inhibition (p38, ROCK, etc.) Kinase->Efficacy CYP CYP450 Heme Iron (Off-Target) Toxicity Drug-Drug Interactions Slow Clearance CYP->Toxicity Hinge->Kinase Coordination->CYP

Figure 2: Mechanistic basis for the scaffold's polypharmacology.[1] The Pyrazole mimics Adenine (Kinase), while the Pyridine coordinates Heme (CYP).

References

  • Fabbro, D., et al. (2012).[1] "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today. Link

    • Context: Discusses the ATP-competitive nature of pyrazole scaffolds and the challenge of selectivity.
  • Lombardo, F., et al. (2014).[1] "The role of hydrogen bond donors in the metabolic stability of drug candidates." Journal of Medicinal Chemistry. Link[1]

    • Context: Explains the metabolic liability of the pyridine/pyrazole nitrogens.
  • Wermuth, C.G. (2008).[1] "The Practice of Medicinal Chemistry." Elsevier.[1]

    • Context: Authoritative text on "Privileged Scaffolds" and bioisosterism of pyrazoles.[1][3]

  • Arrowsmith, C.H., et al. (2015).[1] "The promise and peril of chemical probes." Nature Chemical Biology.[1] Link

    • Context: Essential reading for distinguishing between a "probe" and a "drug," specifically regarding off-target valid

For further technical assistance, contact the Chemical Biology Support Team at .

Sources

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-OPT-001
Subject: Troubleshooting & Optimization of Reaction Conditions for Pyrazole Synthesis
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Pyrazole Challenge

Welcome to the Technical Support Center. You are likely here because the Knorr synthesis—or its modern variants—is failing to yield the discrete isomer or high conversion required for your SAR study. Pyrazoles are deceptively simple; however, the tautomeric nature of pyrazoles and the nucleophilic ambivalence of hydrazines often lead to "the isomer problem" (regioisomeric mixtures) or "the oligomer problem" (azine formation).

This guide abandons generic textbook advice in favor of field-proven troubleshooting protocols designed for drug discovery workflows.

Module A: Solving the Regioselectivity Crisis

User Issue: "I am getting a 1:1 or 2:1 mixture of 1,3- and 1,5-substituted pyrazoles. How do I force a single isomer?"

Technical Insight

In the condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-diketone, the regiochemistry is determined by the initial nucleophilic attack. The hydrazine's more nucleophilic nitrogen (

) typically attacks the more electrophilic carbonyl carbon. However, in standard solvents (EtOH, MeOH), hydrogen bonding is non-specific, leading to poor discrimination between carbonyls.
The Solution: Solvent Engineering & Lewis Acid Control
Protocol A1: The Fluorinated Alcohol Switch

Why it works: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the harder, more basic carbonyl oxygen, often overriding steric factors to drive high regioselectivity (up to 98:2).

VariableStandard ConditionOptimized Condition Mechanism of Improvement
Solvent Ethanol / MethanolTFE or HFIP H-bonding network stabilizes specific transition states; enhances carbonyl electrophilicity difference.
Temperature Reflux (78 °C)Ambient to 40 °C Lower temperature favors the kinetic product (often the desired 1,3-isomer).
Catalyst HCl / AcOHNone or Lewis Acid Strong Brønsted acids often scramble isomers via equilibration.

Step-by-Step Optimization:

  • Screen: Run the reaction in TFE at room temperature.

  • Analyze: Check crude NMR. If ratio improves but conversion is low, add 10 mol% Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
  • Purify: Fluorinated solvents often precipitate the product or allow simple filtration, avoiding column chromatography.

Visual Decision Tree: Regiocontrol Strategy

Regioselectivity start START: Unsymmetrical 1,3-Diketone + R-Hydrazine check_sym Are carbonyls electronically distinct? start->check_sym distinct_yes Yes (e.g., CF3 vs Methyl) check_sym->distinct_yes distinct_no No (e.g., Methyl vs Ethyl) check_sym->distinct_no method_A Standard Knorr (EtOH, Reflux) Electronic bias usually sufficient distinct_yes->method_A method_B Switch Solvent to TFE or HFIP (Enhances H-bonding bias) distinct_no->method_B check_result Check Crude Regio-ratio method_A->check_result method_B->check_result poor_ratio Ratio < 5:1 check_result->poor_ratio lewis_acid Add Lewis Acid (Zn(OTf)2) OR Switch to Enaminone Route poor_ratio->lewis_acid

Figure 1: Decision matrix for selecting reaction conditions based on substrate electronic bias.

Module B: Stalled Reactions & Intermediate Trapping

User Issue: "My reaction stalls at the intermediate. I see a peak with Mass [M+2] or [M+18]."

Technical Insight

The Knorr synthesis is a two-step process: (1) Hydrazone formation,[1] (2) Cyclization/Dehydration.[1]

  • [M+18] Peak: The open-chain hydrazone intermediate (cyclization failed).

  • [M+2] Peak: The Pyrazoline (dihydro-pyrazole) intermediate. This is common when using hydrazine hydrate with

    
    -unsaturated ketones (chalcones) rather than 1,3-diketones.
    
Troubleshooting Protocol

Scenario 1: The Pyrazoline Trap (M+2) If you are synthesizing pyrazoles via the chalcone route (Michael addition), the product is naturally a pyrazoline. You must perform an oxidative aromatization.

  • Fix: Add an oxidant to the same pot.

    • Green Method: Heat in DMSO under

      
       atmosphere (DMSO acts as oxidant).[1]
      
    • Fast Method: Add 1.1 eq of Iodine (

      
      ) or DDQ.
      

Scenario 2: The Hydrazone Stall (M+18) The nitrogen has attacked, but the ring hasn't closed. This is usually a steric issue or pH issue.

  • Fix: Increase acidity to promote dehydration. Add 5-10% TFA or AcOH and heat.

Module C: The "Green" & High-Throughput Fixes

User Issue: "I need to scale this up, but the hydrazine safety profile is poor," or "I need a solvent-free method."

Protocol C1: Solvent-Free Mechanochemistry (Grinding)

Surprisingly, pyrazole synthesis often proceeds faster without solvent. The high concentration drives the kinetics, and the friction generates localized heat.

  • Method: Combine 1,3-diketone and hydrazine derivative (solid salts preferred) in a mortar or ball mill.

  • Catalyst: Add a catalytic amount of p-TsOH.

  • Outcome: Quantitative yield often within 10-20 minutes. Solid product can be washed with water to remove salts.

Protocol C2: Continuous Flow with Diazo Compounds

For libraries, [3+2] cycloaddition using diazo compounds is powerful but dangerous in batch.

  • Setup: Use a mesofluidic flow reactor.

  • Reagents: Generate diazo species in situ from hydrazones using

    
     in a pre-column, then mix with the alkyne stream.
    
  • Benefit: The hazardous diazo intermediate exists only in small volumes inside the tubing, mitigating explosion risk.

FAQ: Rapid Fire Troubleshooting

Q: I see a large amount of insoluble precipitate that isn't my product. A: You likely formed the Azine (double condensation). This happens when the diketone is in excess relative to hydrazine locally.

  • Fix: Reverse addition. Add the diketone slowly to a solution of excess hydrazine.

Q: My hydrazine hydrochloride salt isn't reacting. A: Hydrazine salts (


) are not nucleophilic. You must liberate the free base.
  • Fix: Add 1.05 eq of base (KOtBu or NaOAc) before adding the electrophile. Do not rely on the diketone to drive the equilibrium.

Q: Can I use microwave irradiation? A: Yes, highly recommended. Pyrazole synthesis is thermally driven.[2] Microwave heating (120-150 °C for 5-10 mins) often pushes "stalled" hydrazone intermediates to full cyclization/dehydration.

Optimized General Protocol (The "Smart" Knorr)

Scope: Synthesis of 1-aryl-3-alkyl-5-trifluoromethylpyrazoles (High Value Targets).

  • Preparation: In a vial, dissolve the hydrazine hydrochloride (1.0 mmol) in TFE (Trifluoroethanol) (3 mL).

  • Activation: Add Triethylamine (1.1 mmol) and stir for 5 mins to liberate the free base.

  • Addition: Add the trifluoromethyl-1,3-diketone (1.0 mmol) in one portion.

  • Reaction: Stir at 25 °C for 2 hours. Monitor by LCMS.

    • Checkpoint: If regioselectivity is <90:10, cool to 0 °C or add

      
       (10 mol%).
      
  • Workup: Evaporate TFE (recyclable). The residue is often pure. If not, wash with 1N HCl to remove excess hydrazine, then recrystallize from EtOH/Water.

References

  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs."[3][4] The Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.[4][5] Link

  • Mechanism of Regiocontrol: Deng, X., & Mani, N. S.[1][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Letters, vol. 10, no.[1][6] 6, 2008, pp. 1307–1310.[1][6] Link

  • Green Chemistry (Grinding): Mobinikhaledi, A., et al. "Simple and Efficient Synthesis of Pyrazoles and Pyrazolines by Grinding." Asian Journal of Chemistry, vol. 22, no. 4, 2010.
  • Flow Chemistry ([3+2] Cycloaddition): "Automated multistep synthesis of 2-pyrazolines in continuous flow."[7] Reaction Chemistry & Engineering, RSC, 2023. Link

  • Review of Synthetic Strategies: "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Organic & Biomolecular Chemistry, 2021.[1] Link

Sources

Reducing byproducts in the synthesis of disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reducing Byproducts & Controlling Regioselectivity Ticket Priority: High (Process Optimization) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Isomer Challenge

In the synthesis of disubstituted pyrazoles—specifically 1,3- vs. 1,5-disubstituted isomers—the primary "byproduct" is often the unwanted regioisomer. Because these isomers possess identical molecular weights and similar polarities, downstream separation (chromatography/crystallization) is a bottleneck that kills yield and throughput.

This guide moves beyond standard textbook protocols to address the causality of isomer formation and provides self-validating workflows to suppress byproducts at the source.

Module 1: The Knorr Synthesis (Cyclocondensation)

The Scenario: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. The Issue: You observe a mixture of 1,3- and 1,5-disubstituted pyrazoles (often 1:1 to 3:1), reducing the isolated yield of the target pharmacophore.

Root Cause Analysis

The Knorr synthesis is governed by the initial nucleophilic attack of the hydrazine nitrogen on the diketone. The regioselectivity is determined by the competition between the two carbonyl carbons.

  • Electronic Control: The hydrazine attacks the most electrophilic carbonyl.

  • Steric Control: The hydrazine attacks the least hindered carbonyl.

  • Solvent Interference: Protic solvents (EtOH, MeOH) often stabilize the transition states non-selectively via hydrogen bonding, leading to poor ratios.

Troubleshooting Protocol: Solvent Engineering

Recent data indicates that fluorinated alcohols are superior to standard ethanol for controlling regioselectivity.

ParameterStandard ConditionOptimized ConditionMechanism of Improvement
Solvent Ethanol (EtOH)TFE (2,2,2-Trifluoroethanol) or HFIP High ionizing power and strong H-bond donation polarize the diketone selectively.
Temperature Reflux (78°C)Ambient (20–25°C) Lower temperature maximizes the kinetic difference between the two transition states.
Selectivity Typically ~3:1Up to >20:1 TFE/HFIP preferentially activates the harder electrophile.

Step-by-Step Optimization:

  • Solvent Swap: Replace EtOH with TFE (0.5 M concentration).

  • Sequential Addition: Do not mix reagents all at once. Dissolve the 1,3-diketone in TFE first to allow solvent-carbonyl interaction.

  • Controlled Addition: Add the hydrazine dropwise at 0°C, then warm to room temperature.

  • Monitoring: Check LCMS at 1 hour. If the ratio is >10:1, proceed. If not, consider switching to HFIP (Hexafluoroisopropanol) for stronger activation.

Visualizing the Pathway

The diagram below illustrates the bifurcation point where byproduct formation occurs.

KnorrMechanism Start Unsymmetrical 1,3-Diketone TS_A Transition State A (Attack at C1) Start->TS_A Kinetic Path 1 TS_B Transition State B (Attack at C3) Start->TS_B Kinetic Path 2 Hydrazine Substituted Hydrazine Hydrazine->TS_A Hydrazine->TS_B Inter_A OH-Pyrazoline A TS_A->Inter_A Inter_B OH-Pyrazoline B TS_B->Inter_B Prod_13 1,3-Isomer (Target) Inter_A->Prod_13 -H2O (TFE Promoted) Prod_15 1,5-Isomer (Byproduct) Inter_B->Prod_15 -H2O

Caption: Kinetic bifurcation in Knorr synthesis. Fluorinated solvents (TFE) lower the energy barrier for TS_A, favoring the 1,3-isomer.

Module 2: N-Alkylation of Pyrazoles

The Scenario: You have a pre-formed pyrazole ring and need to add an alkyl group (R) to one nitrogen. The Issue: Tautomerism allows the electrophile to attack either N1 or N2, resulting in difficult-to-separate mixtures.

Troubleshooting Protocol: The "Masked" Reagent Strategy

Standard alkylation (NaH + Alkyl Halide) is often indiscriminate. For high precision, use silyl-masked reagents or acid catalysis .

Method A: Silyl-Masked Methylation (For N1 Selectivity)

This method exploits the steric bulk of a silyl group to force the reaction to the distal nitrogen, followed by a fluoride deprotection.

  • Reagent: Use (chloromethyl)dimethylphenylsilane instead of methyl iodide.

  • Reaction: React pyrazole with the silyl reagent (K2CO3, MeCN, 60°C). The bulky silyl group directs alkylation to the less hindered nitrogen (N1) with high selectivity (>99:1).

  • Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) to cleave the silyl group, leaving the methyl group in place.

    • Why it works: The transition state for the wrong isomer is sterically disfavored by the phenylsilyl group.

Method B: Acid-Catalyzed Alkylation (Base-Sensitive Substrates)

If your molecule cannot tolerate strong bases (NaH), use Trichloroacetimidates with Camphorsulfonic Acid (CSA) .

  • Protocol:

    • Dissolve pyrazole (1.0 equiv) and Alkyl-Trichloroacetimidate (1.2 equiv) in Toluene or DCM.

    • Add CSA (0.1 equiv).

    • Stir at RT for 4 hours.

  • Result: This yields N-alkyl pyrazoles without touching esters or amides elsewhere on the molecule.

Data: Alkylation Method Comparison
MethodReagentsPrimary ByproductSelectivity (N1:N2)Suitability
Classical NaH / MeIBis-alkylation saltsLow (60:40)Simple substrates only
Silyl-Masked PhMe2SiCH2Cl / TBAFSilanol residuesHigh (>95:5) High-value, complex scaffolds
Acid-Catalyzed Imidate / CSATrichloroacetamideModerate (80:20)Base-sensitive substrates
Chan-Lam Boronic Acid / Cu(OAc)2Homocoupled boronic acidVariableArylation (not alkylation)

Module 3: Purification Logic

The Scenario: You have generated the mixture. Now you must separate the byproducts. The Issue: 1,3- and 1,5-isomers often co-elute on silica.

Workflow: Chemical Differentiation

Instead of brute-force chromatography, use the subtle reactivity differences between isomers.

  • Hydrolysis Check: If your pyrazole has an ester, the 1,5-isomer often hydrolyzes slower than the 1,3-isomer due to steric crowding from the adjacent N-substituent.

    • Action: Run a partial hydrolysis (LiOH, 0.5 equiv). The 1,3-isomer may convert to the acid (move to aqueous layer), leaving the 1,5-ester in the organic layer.

  • pKa Exploitation: Isomers often have slightly different pKa values.

    • Action: Perform a gradient pH extraction. Extract at pH 3, then pH 5, then pH 7. Analyze fractions.

Decision Support: Troubleshooting Flowchart

Use this logic tree to determine the correct synthetic modification based on your specific failure mode.

Troubleshooting Problem Identify Primary Failure Mode Branch1 Isomer Ratio Poor (Knorr) Problem->Branch1 Branch2 N-Alkylation Selectivity Poor Problem->Branch2 Sol1 Switch Solvent to TFE/HFIP (See Module 1) Branch1->Sol1 Standard Issue Sol2 Check Sterics of Diketone Branch1->Sol2 If TFE fails Decision1 Is Substrate Base Sensitive? Branch2->Decision1 Sol3 Use Silyl-Masked Reagent (See Module 2) Sol4 Use Acid Catalysis (CSA) Decision1->Sol3 No (Need High Selectivity) Decision1->Sol4 Yes

Caption: Decision matrix for selecting the appropriate remediation strategy.

Frequently Asked Questions (FAQ)

Q: Why does my yield drop when I scale up the Knorr synthesis? A: The Knorr reaction is exothermic. On a large scale, uncontrolled heat accumulation favors the thermodynamic product (often the unwanted isomer) or oligomerization.

  • Fix: Use active cooling and controlled addition rates to maintain the internal temperature strictly below 25°C.

Q: Can I use microwave irradiation to improve selectivity? A: Generally, no . Microwave heating accelerates kinetics but often erodes regioselectivity by providing enough energy to overcome the activation barrier for both transition states. Stick to room temperature or cryo-conditions for maximum isomer control.

Q: I see a "hydroxy-pyrazoline" intermediate in my LCMS. Should I push it to completion? A: Yes. This is the un-dehydrated intermediate (see Module 1 Diagram).

  • Fix: Add a trace of acid (HCl or TFA) or heat briefly to drive the dehydration (-H2O) to the final aromatic pyrazole.

References

  • Regioselectivity in Knorr Synthesis (Solvent Effects)

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]

    • Journal of Organic Chemistry, 2014.
  • Silyl-Masked N-Alkylation

    • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
    • The Journal of Organic Chemistry, 2024.
  • Acid-Catalyzed Alkylation

    • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
    • Organics, 2022.[2][3]

  • General Review of Pyrazole Synthesis

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Organic Letters, 2011.

Sources

Technical Support Center: Overcoming Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Kinase Inhibitor Resistance Technical Support Center.

User Profile: Research Scientist / Drug Discovery Professional Current Status: Encountering reduced efficacy in small molecule kinase inhibitor (SMKI) assays. Objective: Diagnose mechanism of resistance and identify therapeutic workarounds.

Tier 1: Diagnostic Triage – Is the Resistance Real?

Before investigating complex genomic mechanisms, we must rule out experimental artifacts. Resistance in in vitro models can often be mimicked by assay conditions.[1]

Q: My IC50 values have shifted 10-fold. Is this true resistance?

A: Not necessarily. A shift in IC50 can occur due to "cell density-dependent" resistance or ATP competition, rather than a genetic change.

Troubleshooting Protocol:

  • Check ATP Concentration (Type I Inhibitors):

    • Mechanism: Type I inhibitors bind the active conformation of the kinase and compete directly with ATP. If your resistant cell line has upregulated metabolic ATP production, the drug may simply be out-competed.

    • Action: Perform the kinase assay at

      
       [ATP] levels. If potency is restored at lower ATP levels, the resistance is metabolic, not structural.
      
  • Verify Cell Density:

    • Mechanism: High cell density can reduce drug availability per cell or increase autocrine signaling (e.g., ligand secretion) that overwhelms the inhibitor.

    • Action: Re-run the dose-response curve at 30% and 70% confluency. If the IC50 shift disappears at low density, it is likely a "inoculum effect" rather than genetic resistance.

Q: How do I generate a valid resistant cell line for study?

A: The "High-Dose Selection" method often yields clinically irrelevant clones (e.g., purely MDR1 efflux pumps). The "Dose-Escalation" method is preferred to mimic clinical evolution.

Protocol: Dose-Escalation Model Generation

  • Initial IC50: Determine the IC50 of the parental line.

  • Start Dose: Culture cells at IC20.

  • Escalation: Every 2-3 passages (once cells re-establish normal growth kinetics), increase concentration by 1.5x-2x.

  • Maintenance: Once cells tolerate 10x the initial IC50, maintain them at this concentration to prevent reversion.

  • Validation: Perform a washout period (3-5 days) before testing to ensure you are measuring stable genetic resistance, not transient adaptation.

ResistanceGeneration Start Parental Line (Sensitive) IC50 Determine Baseline IC50 Start->IC50 Dose1 Culture at IC20 IC50->Dose1 Escalate Increase Dose (1.5x-2x) Every 3 Passages Dose1->Escalate Escalate->Escalate Repeat until Target Dose Selection Select Clones at 10x IC50 Escalate->Selection Washout Drug Washout (72 Hours) Selection->Washout Validate Genomic/Proteomic Profiling Washout->Validate

Figure 1: Workflow for generating clinically relevant drug-resistant cell lines via dose escalation.

Tier 2: Mechanism Identification – On-Target vs. Bypass

Once resistance is validated, you must determine if the kinase itself has mutated (On-Target) or if the cell is using a different road to the same destination (Bypass).

Q: The target kinase is still phosphorylated despite drug treatment. Why?

A: This indicates On-Target Resistance . The drug can no longer bind effectively, usually due to a "Gatekeeper Mutation" or a solvent-front mutation.

Common Gatekeeper Mutations: These mutations introduce a bulky residue (often Methionine or Isoleucine) into the ATP binding pocket, sterically hindering the inhibitor.

Target KinaseDrug (Generation 1/2)Resistance MutationMechanismNext-Gen Solution
EGFR Erlotinib/GefitinibT790M Steric hindrance + increased ATP affinityOsimertinib (Covalent/Type III)
EGFR OsimertinibC797S Loss of covalent binding site (Cysteine

Serine)
Allosteric inhibitors / PROTACs
BTK IbrutinibC481S Loss of covalent binding sitePirtobrutinib (Non-covalent)
ALK CrizotinibL1196M Gatekeeper steric clashAlectinib / Lorlatinib
BCR-ABL ImatinibT315I Gatekeeper steric clashPonatinib

Actionable Step: Perform Sanger sequencing or NGS on the kinase domain exons. If a mutation is found from the table above, switch to the corresponding "Next-Gen Solution."

Q: The target kinase is inhibited (no phosphorylation), but downstream effectors (ERK/AKT) are still active. What is happening?

A: This is Bypass Signaling (Off-Target Resistance) . The cell has activated a parallel receptor tyrosine kinase (RTK) to maintain downstream signaling.

Case Study: MET Amplification in EGFR-mutant Lung Cancer

  • Observation: EGFR is blocked by Osimertinib, but cell proliferation continues.

  • Mechanism: The cell amplifies the MET gene.[2] MET autophosphorylates and activates PI3K/AKT independently of EGFR.

  • Diagnostic: Perform a Phospho-RTK Array or Western Blot for p-MET, p-AXL, or p-HER2.

BypassSignaling cluster_0 Blocked Pathway cluster_1 Bypass Track EGFR EGFR (Mutant) PI3K PI3K / AKT EGFR->PI3K Inhibited Inhibitor TKI Inhibitor Inhibitor->EGFR Blocks MET MET Amplification MET->PI3K Activates ERK RAS / ERK MET->ERK Activates Survival Cell Survival PI3K->Survival ERK->Survival

Figure 2: Bypass signaling mechanism where MET amplification restores downstream signaling despite effective EGFR inhibition.

Tier 3: Advanced Therapeutic Workarounds

When standard next-gen inhibitors fail (e.g., triple-mutant EGFR L858R/T790M/C797S), you need alternative modalities.

Q: I have a "Scaffolding" resistance. The kinase activity is dead, but the protein still signals. How do I fix this?

A: Kinase inhibitors only stop catalytic activity. If the kinase acts as a scaffold (protein-protein interaction hub), you must remove the protein entirely using Targeted Protein Degradation (PROTACs) .

The PROTAC Solution: PROTACs (Proteolysis Targeting Chimeras) do not just inhibit; they recruit an E3 ligase (like Cereblon or VHL) to ubiquitinate the target, leading to proteasomal degradation.[3]

Protocol: Optimizing PROTAC Linker Length Resistance to PROTACs often arises from poor ternary complex formation (Target-Linker-E3).

  • Synthesize Library: Create analogs with linker lengths varying by 2-3 atoms (e.g., PEG2, PEG3, PEG4).

  • Hook Effect Assay: Treat cells with increasing doses.

    • Success: Degradation occurs at nanomolar concentrations.

    • Failure (Hook Effect): At high concentrations, binary complexes (Drug-Target and Drug-E3) outcompete the ternary complex, and degradation efficiency drops.

  • Western Blot: Monitor total protein levels, not just phosphorylation.

Q: What is the strategy for C797S mutations where no covalent bond can form?

A: Since C797S removes the cysteine required for Osimertinib binding, you have two options:

  • Allosteric Inhibitors: Drugs that bind outside the ATP pocket (e.g., EAI045 for EGFR). These are unaffected by ATP-pocket mutations.

  • Fourth-Generation (Reversible) Inhibitors: These are designed to bind the T790M/C797S pocket with high affinity without relying on covalent bonding (e.g., BLU-945).

References

  • Mechanisms of Resistance to Kinase Inhibitors. Annex Publishers. (2018). Overview of primary and secondary resistance mechanisms including gatekeeper mutations and bypass tracks.

  • Acquired Resistance of EGFR-Mutant Lung Cancer to T790M-Specific Inhibitors. PMC - NIH. (2016). Details the emergence of C797S mutations following Osimertinib therapy.

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition. Clinical Cancer Research. (2014). Comprehensive review of MET and AXL amplification as bypass mechanisms.

  • Establishment of Drug-resistant Cell Lines Protocol. Creative Bioarray. (2024). Technical guide for dose-escalation vs. high-dose selection methods.

  • PROTACtion against resistance. National Cancer Institute. (2023). Discusses the use of PROTACs to overcome scaffolding-mediated resistance.

Sources

Scaling up the synthesis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Architecture

User Query: "We are moving from gram-scale medicinal chemistry to a 500g non-GMP batch for toxicology studies. Our current yield is 35% overall, and we are struggling with the reduction step and hydrazine safety. How do we stabilize this process?"

Scientist's Analysis: The synthesis of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol presents a classic "polarity trap" in process chemistry. While the ring formation is robust, the presence of both a basic pyridine and an acidic pyrazole proton (NH) creates solubility challenges during workup. Furthermore, scaling the reduction of the ester moiety without reducing the pyridine ring requires precise chemoselectivity.

The Validated Process Route

We recommend a 3-stage convergent synthesis. This route avoids the use of pyrophoric lithium aluminum hydride (LiAlH4) in favor of a safer borohydride system.

  • Stage 1 (Claisen Condensation): 3-Acetylpyridine + Diethyl oxalate

    
     Diketoester (Sodium enolate).
    
  • Stage 2 (Knorr Cyclization): Diketoester + Hydrazine hydrate

    
     Pyrazole Ethyl Ester.
    
  • Stage 3 (Chemoselective Reduction): Pyrazole Ethyl Ester + NaBH

    
    /CaCl
    
    
    
    
    
    Target Alcohol.

Process Workflow & Decision Gates

The following diagram illustrates the critical control points (CCPs) where the batch is most likely to fail during scale-up.

ScaleUpWorkflow Start Start: 3-Acetylpyridine Claisen Step 1: Claisen Condensation (NaOEt/EtOH, <10°C) Start->Claisen RheologyCheck Decision: Is Slurry Stirrable? Claisen->RheologyCheck AddSolvent Action: Dilute with EtOH (Maintain <5°C) RheologyCheck->AddSolvent No (Solid Brick) Cyclization Step 2: Cyclization (Hydrazine Hydrate) RheologyCheck->Cyclization Yes AddSolvent->Claisen SafetyCheck Safety Gate: Hydrazine Accumulation Cyclization->SafetyCheck Reduction Step 3: Reduction (NaBH4 / CaCl2 / EtOH) SafetyCheck->Reduction Adiabatic Rise OK Quench Quench: NH4Cl/Water (pH Control) Reduction->Quench Extraction Isolation: Continuous Extraction (EtOAc or n-BuOH) Quench->Extraction

Figure 1: Critical Process Workflow. Note the rheology check in Step 1 and safety gate in Step 2.

Technical Troubleshooting Modules

Module 1: The Claisen Condensation (Enolate Formation)

The Issue: On a 50g+ scale, the reaction mixture solidifies into a yellow "brick," seizing the overhead stirrer. Root Cause: The sodium enolate salt of the diketoester precipitates out of ethanol, causing a massive viscosity spike.

ParameterLab Scale (1g)Scale-Up (500g)Recommendation
Base NaH (Sodium Hydride)NaOEt (Sodium Ethoxide)Switch to NaOEt. NaH generates H

gas, creating a foaming hazard and pressurization risk in large reactors.
Solvent Vol 10 V (Volumes)15-20 VIncrease solvent volume to maintain slurry fluidity.
Temperature 0°C to RT< 10°CKeep cold to prevent side reactions (Claisen-Schmidt self-condensation).

Protocol Adjustment:

  • Charge Ethanol (15 vol) and NaOEt (1.2 eq) to the reactor. Cool to 0°C.

  • Pre-mix 3-acetylpyridine (1.0 eq) and Diethyl oxalate (1.2 eq).

  • Dosing: Add the mixture to the base slowly over 2 hours. This prevents the "brick" formation by allowing the precipitate to form gradually as a slurry rather than a sudden gel.

Module 2: Hydrazine Cyclization (Safety Critical)

The Issue: Uncontrolled exotherm during hydrazine addition. The Risk: Hydrazine is a high-energy compound. Accumulation of unreacted hydrazine followed by a sudden initiation can lead to thermal runaway.

Expert Insight: Never add the diketoester to the hydrazine on scale. Although this is common in medicinal chemistry to ensure cyclization, on scale, you must control the heat release.

Corrective Protocol:

  • Suspend the diketoester sodium salt in Ethanol/Acetic Acid (buffer to pH 4-5).

  • Dosing: Add Hydrazine Hydrate (1.1 eq) as a solution in Ethanol dropwise to the reaction mixture.

  • Monitoring: Use a thermocouple. If the temperature rises >5°C above setpoint, stop addition immediately. This confirms the reaction is instantaneous and not accumulating.

Module 3: Chemoselective Reduction (The "Pyridine" Problem)

The Issue: Users report low yields (20-30%) using NaBH


 in Methanol, or dangerous workups using LiAlH

. Mechanistic Insight: Ester reduction requires a stronger hydride donor than pure NaBH

.[1] However, LiAlH

is too aggressive and necessitates a messy aluminum salt quench that traps the polar product.

The Solution: Modified Borohydride System (NaBH


 + CaCl

)
The addition of Calcium Chloride generates Ca(BH

)

in situ, which coordinates to the ester carbonyl, activating it for reduction without reducing the electron-deficient pyridine ring.

Step-by-Step Protocol (500g Basis):

  • Dissolution: Dissolve the Pyrazole Ethyl Ester (1.0 eq) in Ethanol (10 V) and THF (5 V).

  • Activator: Add CaCl

    
     (anhydrous, 1.5 eq) and stir for 30 mins at 0°C.
    
  • Reductant: Add NaBH

    
     (2.5 eq) portion-wise over 2 hours. Caution: Hydrogen gas evolution.
    
  • Completion: Monitor by HPLC. The pyridine ring remains intact.

Isolation & Purification (The "Polarity Trap")

The Issue: "I quenched the reaction, but my product is stuck in the water phase." Explanation: The target molecule contains a pyridine (basic), a pyrazole (amphoteric), and an alcohol (polar). It is highly water-soluble. Standard EtOAc extraction will fail.

Visualizing the Workup Logic:

WorkupLogic Start Quenched Reaction Mixture (Aqueous + Salts) pHAdjust Adjust pH to 7.0 - 7.5 (Isoelectric Point) Start->pHAdjust Salting Saturate with NaCl (Salting Out) pHAdjust->Salting SolventChoice Solvent Selection Salting->SolventChoice EtOAc Ethyl Acetate (Poor Recovery) SolventChoice->EtOAc Avoid THF_EtOAc THF/EtOAc (1:1) (Better) SolventChoice->THF_EtOAc Moderate nBuOH n-Butanol or Continuous Extraction SolventChoice->nBuOH Recommended

Figure 2: Workup Strategy for Polar Heterocycles.

Recommended Isolation Procedure:

  • Quench: Pour reaction mixture into ice/water containing NH

    
    Cl.
    
  • pH Adjustment: Carefully adjust pH to 7.0–7.5 . This is critical.

    • pH < 5: Pyridine is protonated (Water soluble).

    • pH > 10: Pyrazole NH is deprotonated (Water soluble).

  • Extraction: Use n-Butanol (3 x 5 V) or continuous liquid-liquid extraction with EtOAc/THF (1:1) for 12 hours.

  • Purification: The crude alcohol can often be crystallized from Acetonitrile or Isopropanol . Avoid column chromatography on this scale if possible; silica gel binds the pyridine strongly, leading to tailing and yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LAH) if I have the equipment? A: Yes, but proceed with caution. If using LAH, use the Fieser workup (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O) to generate granular precipitates. However, the aluminum salts can physically trap the polar product. We strongly advise the NaBH


/CaCl

method for this specific substrate.

Q: My product is colored yellow/orange. Is it pure? A: The color likely comes from trace oxidation of the pyridine ring or residual iron/metals from the reactor. A charcoal filtration (activated carbon) step in hot ethanol usually removes this color.

Q: The Claisen step isn't initiating. A: Ensure your ethanol is absolute (anhydrous) . Water kills the ethoxide base immediately. If the reaction doesn't start, warm slightly to 25°C to initiate, then cool back down.

References

  • Knorr Pyrazole Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[2] Berichte der deutschen chemischen Gesellschaft, 1883.[2]

  • Scale-Up of Hydrazine Chemistry: Zhu, R., et al. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development, 2021.

  • Borohydride/Calcium Chloride Reduction: Brown, H. C., et al. "Selective Reductions. Reaction of Calcium Borohydride with Esters." Journal of Organic Chemistry, 1982.

  • Process Safety of Pyrazoles: "Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole." Molecules, 2020.[3][4]

Sources

Validation & Comparative

Benchmarking Bioactivity: IC50 Determination Protocols for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5) is a privileged chemical scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural core—a pyridine ring linked to a pyrazole—mimics the ATP-binding hinge region of protein kinases, making it a critical intermediate for synthesizing inhibitors targeting p38 MAPK , JAK , and ALK pathways.[1]

Because this molecule is an intermediate rather than a final clinical drug, it does not have a single, universal IC50 value.[1] Its bioactivity depends entirely on the specific target you are screening against.[1]

This guide provides the industry-standard protocols to determine the IC50 of this compound, benchmarking two competing methodologies: Biochemical FRET Assays (Target-Centric) versus Cellular ATP Quantification (Phenotypic).[1]

Compound Profile
PropertyDetail
Chemical Name (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Molecular Weight 175.19 g/mol
Primary Application Kinase Inhibitor Fragment / Building Block
Solubility Soluble in DMSO (>10 mM); Limited aqueous solubility
Storage -20°C (Desiccated); Avoid freeze-thaw cycles

Strategic Comparison: Selecting the Right Assay

To determine the IC50 effectively, you must choose the methodology that aligns with your stage of discovery.[1]

Comparative Analysis of Methodologies
FeatureMethod A: Biochemical TR-FRET (Recommended for Potency)Method B: CellTiter-Glo® (Recommended for Efficacy)
Primary Readout Enzymatic Inhibition (Kinase Activity)Cellular Viability / ATP Levels
Mechanism Measures direct binding/inhibition of the purified protein.[1]Measures downstream effect on cell survival or proliferation.[1]
Sensitivity High (Can detect pM affinity).Moderate (Dependent on cell permeability).[1]
Throughput 384-well / 1536-well compatible.[1]96-well / 384-well compatible.[1]
False Positives Risk of aggregation or fluorescence interference.[1]Risk of off-target toxicity.[1]
Cost Per Well High (Requires purified enzyme/antibody).[1]Low to Medium.[1]
Decision Driver Use this to validate the molecule as a binder .[1]Use this to validate membrane permeability .

Experimental Protocols

Protocol A: Biochemical IC50 Determination (TR-FRET)

Target Model: Generic Serine/Threonine Kinase (e.g., p38 MAPK)[1]

Principle: This assay measures the transfer of energy between a Europium-labeled antibody (donor) and a tracer (acceptor) bound to the kinase product.[1] The compound disrupts this reaction, reducing the signal.[1]

Reagents & Setup
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Reference Standard: Staurosporine (Broad-spectrum kinase inhibitor).[1]

  • Compound Prep: Dissolve (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol in 100% DMSO to 10 mM.

Workflow Steps
  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO (1:3 dilution series). Start at 100 µM.[1]

  • Transfer: Acoustic dispense or pin-transfer 50 nL of compound into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 5 µL of purified Kinase (0.5 nM final) in Assay Buffer. Incubate for 15 min at RT.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (at K_m concentration).[1] Incubate for 60 min.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (e.g., EnVision).

TRFRET_Workflow Compound Compound Prep (DMSO) Enzyme Enzyme Addition (15 min Pre-inc) Compound->Enzyme Dispense Reaction ATP/Substrate (60 min) Enzyme->Reaction Initiate Detection Detection Reagents (Stop & Read) Reaction->Detection Quench Analysis IC50 Calculation Detection->Analysis RFU Data

Figure 1: Step-by-step workflow for Time-Resolved FRET kinase assay.

Protocol B: Cellular IC50 Determination (CellTiter-Glo®)

Target Model: Cancer Cell Line (e.g., A549 or HeLa)[1]

Principle: Quantifies ATP, an indicator of metabolically active cells.[1] If the compound inhibits essential kinases or is cytotoxic, ATP levels drop.[1]

Workflow Steps
  • Cell Seeding: Seed 3,000 cells/well in a 96-well white opaque plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare 1000x stocks in DMSO.

    • Dilute 1:1000 into culture media (Final DMSO = 0.1%).[1]

    • Add to cells.[1] Include "DMSO Only" (Negative Control) and "Staurosporine" (Positive Control).[1]

  • Incubation: Incubate for 72 hours.

  • Development: Equilibrate plate to Room Temperature (30 min). Add CellTiter-Glo reagent (1:1 ratio with media).[1]

  • Read: Shake for 2 min, incubate for 10 min, and measure Luminescence.

Data Analysis & Interpretation

To derive the IC50 (Half maximal inhibitory concentration), raw data must be normalized and fitted.[1]

Calculation Logic[1]
  • Normalization:

    
    
    
    • Max Control: DMSO only (100% activity).[1]

    • Min Control: No Enzyme or High-dose Staurosporine (0% activity).[1]

  • Curve Fitting: Use a 4-Parameter Logistic (4PL) regression model:

    
    [1]
    
Expected Results for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Since this is a fragment-like molecule (MW < 200), expect lower potency compared to optimized drugs.[1]

  • Typical Biochemical IC50: 1 µM – 50 µM (Weak binder).[1]

  • Typical Cellular IC50: > 50 µM (Likely poor permeability or efflux issues unless optimized).[1]

Note: If IC50 > 100 µM, the compound is considered inactive or a non-specific binder.[1]

Signaling_Logic Compound (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Target Target Kinase (ATP Pocket) Compound->Target Binds/Inhibits Phospho Phosphorylation Cascade Compound->Phospho Blocks Target->Phospho Promotes Phenotype Cell Proliferation Phospho->Phenotype Drives

Figure 2: Mechanism of Action.[1] The compound competes with ATP at the kinase hinge region.[1]

References

  • Zhang, J., et al. "Assay Establishment and Validation of a High-Throughput Screening Platform for Kinase Inhibitors."[1] Journal of Biomolecular Screening, 2012.[1]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol."[1] PubChem, 2023.[1] [1]

  • Lafleur, K., et al. "Structural analysis of kinase inhibitor binding."[1] Journal of Medicinal Chemistry, 2009.[1] (Provides context on the pyridine-pyrazole hinge binding motif).

Sources

Validating the Scaffold: Orthogonal Assays for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol Hits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fragment Challenge

The molecule (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (MW ~189 Da) represents a classic "privileged scaffold" in kinase drug discovery. Its structure mimics the adenosine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinases (e.g., p38 MAPK, JNK, or c-Met).

However, in high-throughput screening (HTS), this scaffold is prone to generating false positives . Its planar, aromatic nature can induce colloidal aggregation, and the pyridine nitrogen can chelate metal ions (like Nickel in His-tagged protein preps).

The Problem: A primary screen hit (usually fluorescence-based) tells you something happened. It does not tell you if the binding is stoichiometric, specific, or functional. The Solution: This guide outlines the orthogonal assay workflow required to validate hits from this specific library, comparing the three dominant biophysical technologies: SPR , MST , and TSA .

The Validation Architecture (Logic Map)

The following diagram illustrates the decision tree for validating hits from this scaffold. Note the early "Kill Steps" designed to eliminate artifacts before expensive kinetic profiling.

ValidationFunnel cluster_methods Biophysical Options Primary Primary Screen Hit (Fluorescence/Enzymatic) ArtifactCheck Artifact Counter-Screen (Detergent Sensitive? Redox Active?) Primary->ArtifactCheck Select Hits ArtifactCheck->Primary False Positive (Discard) Biophysical Biophysical Validation (Binding Affinity & Stoichiometry) ArtifactCheck->Biophysical Non-Aggregators Structural Structural Confirmation (X-ray/NMR) Biophysical->Structural KD < 100 µM Functional Cellular Target Engagement (NanoBRET / Phospho-WB) Biophysical->Functional Valid Binders SPR SPR (Gold Standard) Biophysical->SPR MST MST (Low Sample) Biophysical->MST TSA TSA (High Throughput) Biophysical->TSA

Caption: The critical path from raw hit to validated lead. Note that artifact exclusion must precede kinetic characterization to save resources.

Technology Comparison: Selecting the Right Orthogonal Assay

For a fragment-sized molecule (~189 Da), the physical signal generated upon binding is low. This dictates which technology is viable. Below is an objective comparison of the three primary orthogonal methods.

Table 1: Biophysical Assay Comparison for Fragment Validation
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Thermal Shift Assay (TSA/DSF)
Principle Mass change on sensor surface (Refractive Index)Movement in temp. gradient (Hydration shell change)Protein thermal stability (

Tm)
Sensitivity (Fragments) High (Best for <200 Da)Medium (Signal depends on hydration change)Low/Medium (Requires significant stabilization)
Information Output

,

,

, Stoichiometry

only (Equilibrium)
Binary (Bind/No-Bind),

Tm
Throughput Medium (Biacore 8K / S200)MediumHigh (qPCR machines)
False Positives Low (Refractive index bulk shift is subtractable)Medium (Fluorescence interference/Aggregation)High (Promiscuous stabilizers)
Sample Consumption High (Flow-based)Very Low (< 10 µL)Low
Verdict for this Scaffold PREFERRED. Essential for residence time and stoichiometry.ALTERNATIVE. Use if protein is immobilized poorly.FILTER. Use only for rapid triage of large hit lists.
Why SPR is the Winner for this Scaffold

The (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol molecule is small.

  • Mass Sensitivity: SPR (specifically modern systems like the Biacore 8K or Bruker Sierra) can resolve the binding of a ~190 Da fragment to a ~40 kDa kinase. BLI (Biolayer Interferometry) often lacks the sensitivity for this mass ratio.

  • Stoichiometry: Pyrazoles can aggregate. SPR allows you to calculate

    
     (theoretical maximum response). If your signal is 5x 
    
    
    
    , your "hit" is a super-stoichiometric aggregate, not a drug. MST and TSA cannot easily distinguish 1:1 binding from 1:5 aggregation.

Deep Dive: The "Self-Validating" Protocol (SPR)

To ensure trust in your data, the SPR assay must be designed to fail false positives.

Experimental Design: Kinetic Analysis via Single-Cycle Kinetics (SCK)

Objective: Determine


, 

, and

while ruling out non-specific binding (NSB).
Materials:
  • Instrument: Biacore S200 or 8K (or equivalent high-sensitivity SPR).

  • Sensor Chip: CM5 (Carboxymethyl dextran) – Standard amine coupling.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant). Crucial: Add 1-2% DMSO to match compound solvent.

Step-by-Step Protocol:
  • Surface Preparation (The Trap):

    • Immobilize the Target Kinase on Flow Cell 2 (FC2) to ~2000 RU (Response Units).

    • Self-Validation Step: Leave Flow Cell 1 (FC1) as a reference (activated/deactivated without protein).

    • Why? The pyridine nitrogen in your scaffold is "sticky." If the compound binds to FC1 (dextran matrix), it is a matrix binder, not a target binder.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO).

    • Why? Small variations in DMSO bulk refractive index can mask the tiny signal of a 189 Da fragment.

  • The Injection (Single-Cycle Kinetics):

    • Inject a 5-point concentration series of the hit (e.g., 3 µM, 10 µM, 30 µM, 100 µM, 300 µM) sequentially without regeneration in between.

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

  • Data Analysis & Quality Control:

    • Stoichiometry Check: Calculate Theoretical

      
      :
      
      
      
      
    • Pass Criteria: The observed response (

      
      ) at saturation must be 
      
      
      
      .
    • Fail Criteria:

      • 
         (Aggregation/Super-stoichiometric).
        
      • Square-wave sensorgrams (indicates bulk refractive index mismatch or lack of specific binding).

Artifact Exclusion: The "Negative" Orthogonality

Before declaring a hit "real," you must prove it isn't a PAINS (Pan-Assay Interference Compound).

The Detergent Test (DLS or Activity)

Pyrazoles are planar and can stack into colloidal aggregates that sequester enzyme.

  • Method: Re-run the primary enzymatic assay with 0.01% Triton X-100 or 0.05% Tween-20 .

  • Result: If the IC50 shifts dramatically (e.g., potency disappears with detergent), the hit is an aggregate. Discard.

The Redox Test

The hydroxymethyl group on the pyrazole can theoretically oxidize or participate in redox cycling under specific buffer conditions.

  • Method: Add a reducing agent (1 mM DTT or TCEP) to the assay buffer.

  • Result: If potency drops in the presence of DTT, the compound may be acting via covalent modification or redox cycling rather than reversible binding.

Functional Orthogonality: Cellular Target Engagement

Binding to a purified protein (SPR) does not guarantee the compound works in a cell. The (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol scaffold is generally cell-permeable, but this must be proven.

Recommended Assay: NanoBRET™ Target Engagement

Unlike Western Blots (which are qualitative and slow), NanoBRET provides quantitative affinity (


) inside live cells.
  • Mechanism: The target kinase is fused to NanoLuc (luciferase). A cell-permeable fluorescent tracer binds the kinase.

  • Competition: Your hit competes with the tracer. If the hit binds, BRET signal (energy transfer from NanoLuc to Tracer) decreases.

  • Why it validates: It proves the compound crosses the membrane and binds the target in a complex cytosolic environment (high ATP concentration).

Summary Diagram: Mechanism of Action Validation

MOA cluster_SPR Biophysical (SPR) cluster_Cell Cellular (NanoBRET) Sensor Sensor Chip Complex 1:1 Complex Sensor->Complex + Ligand Ligand Fragment Hit Cell Live Cell Target NanoLuc-Kinase Cell->Target Tracer Fluorescent Tracer Target->Tracer BRET Signal (High) Displacement Tracer Displaced Tracer->Displacement + Hit (Signal Drop)

Caption: Validation requires concordance between purified protein binding (Left) and intracellular displacement (Right).

References

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. [Link]

  • Warr, A. (2020).[2][3] "Biophysical Methods for Hit Validation." SLAS Discovery, 25(8), 837-845. [Link]

Sources

Benchmarking Guide: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol vs. Clinical c-Src Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol —a critical pharmacophore scaffold—against established clinical and research-grade c-Src inhibitors.

Executive Summary

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (hereafter referred to as PP-MeOH ) represents a minimal pharmacophore core for Src family kinase (SFK) inhibition. Unlike fully optimized clinical drugs (e.g., Dasatinib), which contain extensive solubilizing and specificity-conferring "tails," PP-MeOH isolates the intrinsic binding efficiency of the pyrazolyl-pyridine hinge-binding motif.

This guide serves researchers evaluating this scaffold as a Fragment-Based Lead or Reference Standard for binding efficiency studies, benchmarking it against the "Gold Standard" inhibitors: Dasatinib , Saracatinib , and PP2 .

Chemical Identity & Mechanism of Action[1][2]
Feature(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Role Fragment Lead / Pharmacophore Core
Binding Mode Type I ATP-Competitive . The pyrazole-pyridine motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically Met341 in c-Src).
Key Functional Group Hydroxymethyl (-CH2OH): Acts as a solvent-exposed "handle" for further chemical elaboration (e.g., etherification to reach the ribose-binding pocket).
Mechanistic Pathway Diagram

The following diagram illustrates the c-Src signaling cascade and the precise intervention point of PP-MeOH and its competitors.

SrcSignaling RTKs RTKs / Integrins (Upstream Activators) Src_Inactive c-Src (Inactive) Closed Conformation RTKs->Src_Inactive Dephosphorylation of Y527 Src_Active c-Src (Active) Phospho-Y416 Src_Inactive->Src_Active Autophosphorylation at Y416 Substrates Downstream Effectors Src_Active->Substrates Phosphorylation Inhibitors INHIBITION POINT (Dasatinib, PP-MeOH, Saracatinib) Competes with ATP Inhibitors->Src_Active Blocks ATP Binding FAK FAK (Migration) Substrates->FAK STAT3 STAT3 (Proliferation) Substrates->STAT3 AKT PI3K/Akt (Survival) Substrates->AKT

Caption: c-Src activation cascade. Inhibitors (Yellow) bind the active kinase domain, preventing downstream phosphorylation of FAK, STAT3, and Akt.

Comparative Benchmarking Data

The following table contrasts the intrinsic core activity of PP-MeOH against optimized clinical candidates. Note that as a fragment, PP-MeOH exhibits lower raw potency but high Ligand Efficiency (LE) .

MetricPP-MeOH (Fragment)Dasatinib (Clinical Standard)Saracatinib (Selective Agent)PP2 (Research Tool)
Primary Target c-Src / SFKs (Core Binder)c-Src / Bcr-Ablc-Src (Highly Selective)SFKs (Lck, Fyn, Src)
IC50 (c-Src) > 1.0 µM (Est.)*0.5 - 0.8 nM 2.7 - 10 nM ~5 nM
Selectivity Low (Promiscuous Hinge Binder)Moderate (Hits Abl, c-Kit)High (Kinase Selective)Moderate
Binding Type Reversible (ATP Competitive)Reversible (Type I)Reversible (Type I)Reversible
Primary Use Fragment Screening / SAR StarterClinical Oncology (CML, ALL)Clinical Trials (Solid Tumors)In Vitro Mechanism Studies

*Note: IC50 for fragments is typically in the micromolar range. Its value lies in its "Ligand Efficiency"—potency per heavy atom—which is often superior to large drugs.

Experimental Protocols for Validation

To benchmark PP-MeOH in your own lab, use the following self-validating workflows.

A. Biochemical Kinase Assay (FRET-Based)

Objective: Determine the intrinsic IC50 of the compound against recombinant c-Src.

  • Reagents: Recombinant c-Src (human), Z'-LYTE™ Tyr Peptide Substrate, ATP (at Km, ~10 µM), and FRET dilution buffer.

  • Preparation: Dissolve PP-MeOH in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions.

  • Reaction:

    • Mix 10 µL kinase + substrate with 5 µL compound.

    • Incubate 1 hour at Room Temp.

    • Add 5 µL Development Reagent (cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Dasatinib must be included as a positive control (expected IC50 < 1 nM). If Dasatinib IC50 > 5 nM, the assay sensitivity is compromised.

B. Cellular Target Engagement (Western Blot)

Objective: Confirm cell permeability and inhibition of Src autophosphorylation (Y416).

WesternBlot Step1 Seed Cells (e.g., MDA-MB-231) 24h Step2 Treat with PP-MeOH (1-100 µM) vs. Dasatinib (100 nM) Step1->Step2 Step3 Lysis (RIPA + Phosphatase Inhibitors) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Antibody Probe Primary: anti-pSrc (Y416) Control: Total Src / GAPDH Step4->Step5

Caption: Workflow for cellular validation. High concentrations of PP-MeOH are required due to fragment-like potency.

Protocol Steps:

  • Cell Line: Use MDA-MB-231 or Src-transformed 3T3 fibroblasts .

  • Starvation: Serum-starve cells for 12 hours to reduce basal noise.

  • Treatment: Treat with PP-MeOH (Dose curve: 1, 10, 50, 100 µM) for 2 hours.

  • Control: Treat parallel wells with Dasatinib (100 nM) as a "Full Inhibition" reference.

  • Detection: Blot for p-Src (Tyr416) . Loss of signal at high concentrations confirms the fragment is cell-permeable and active.

Scientific Commentary: The "Fragment" Advantage

Why use PP-MeOH when Dasatinib exists?

  • Ligand Efficiency (LE): Large drugs often "waste" mass on solubilizing groups. PP-MeOH allows medicinal chemists to measure the quality of the hinge interaction.

  • Novelty: The hydroxymethyl group offers a unique vector for growing the molecule into the "Gatekeeper" region (Thr338) or the Ribose pocket, potentially creating novel IP distinct from the Dasatinib scaffold.

References
  • Roskoski, R. Jr. (2015). "Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors." Pharmacological Research.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1][2] (PP2 Reference).[3][4] Journal of Biological Chemistry.

  • PubChem Compound Summary. "(1H-Pyrazol-3-yl)methanol Derivatives."

Sources

Confirmation of target engagement for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol in cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of Target Engagement for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol in Cells Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Researchers.

Executive Summary: The Pyrazole-Pyridine Scaffold Context

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS: 287494-03-5) represents a classic "privileged scaffold" in medicinal chemistry. Its structural core—a pyridine ring linked to a pyrazole—mimics the adenine ring of ATP, making it a highly probable ligand for Serine/Threonine Kinases (STKs) (e.g., p38 MAPK) and Type I TGF-


 Superfamily Receptors  (e.g., ALK5).

Unlike fully optimized clinical inhibitors (e.g., SB203580 or A-83-01), this molecule lacks the extensive "tail" modifications required for nanomolar specificity. Therefore, confirming its target engagement (TE) in a complex cellular environment is critical to distinguish between specific binding and non-specific toxicity or off-target effects.

This guide compares the three most robust methodologies for validating this specific compound: Cellular Thermal Shift Assay (CETSA) , Functional Phospho-Signaling Assays , and Chemical Proteomics (Activity-Based Profiling) .

Part 1: Comparative Analysis of Validation Methods

For a fragment-like molecule such as (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol, "performance" is defined by the assay's ability to detect weak-to-moderate binding affinities (


 in the 

M range) without requiring chemical modification of the ligand.
FeatureMethod A: CETSA (Label-Free) Method B: Functional Western Blot Method C: Chemical Proteomics (Pull-Down)
Primary Utility Direct Physical Binding. Measures thermal stabilization of the target protein in live cells.Downstream Consequence. Measures inhibition of pathway signaling (e.g., Phospho-Smad2/3 or Phospho-ATF2).Identify Unknown Targets. Uses the hydroxyl group to attach a biotin linker for enrichment.
Relevance to Compound High. Ideal for unmodified fragments. Detects binding even if it doesn't fully block function.Medium. This compound may be a weak inhibitor; functional effects might be subtle compared to potent controls.High. The primary alcohol (-CH2OH) is a perfect "handle" for esterification/oxidation to attach probes.
Throughput Medium (Western readout) to High (HT-CETSA).Low to Medium.Low (Requires Mass Spec).
False Positives Low. (Stabilization is rarely non-specific).High. (Cytotoxicity can mimic pathway inhibition).Medium. (Non-specific binding to beads).
Recommendation PRIMARY CHOICE. SECONDARY CHOICE. DISCOVERY CHOICE.

Part 2: Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Rationale: This method relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher. Since (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is cell-permeable, CETSA can prove it enters the cell and physically engages the ATP-binding pocket of the target (e.g., p38

).

Workflow:

  • Cell Culture: Seed THP-1 (monocytes) or A549 cells to 80% confluency.

  • Treatment:

    • Experimental: Treat with 10

      
      M, 50 
      
      
      
      M, and 100
      
      
      M of the compound for 1 hour. (High concentrations are needed for fragments).
    • Control: DMSO vehicle (0.1%).

  • Harvest & Heating:

    • Wash cells with PBS and resuspend in kinase buffer + protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a thermal gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation:

    • Cool samples to RT. Lyse using freeze-thaw cycles (x3) or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Run the supernatant (soluble fraction) on SDS-PAGE.

    • Immunoblot for the candidate target (e.g., anti-p38 MAPK or anti-ALK5).

Success Criteria: The "melting curve" of the treated sample should shift to the right (higher temperature) compared to DMSO. A


C confirms engagement.
Protocol B: Functional Phosphorylation Assay (p38 MAPK Case Study)

Rationale: To confirm that physical binding results in functional inhibition. The pyrazole-pyridine core suggests ATP-competition. We will test if the compound blocks stress-induced phosphorylation of downstream substrates.

Workflow:

  • Starvation: Serum-starve HeLa or RAW 264.7 cells for 4 hours to reduce basal signaling.

  • Pre-treatment: Incubate cells with the compound (dose-response: 1–100

    
    M) for 1 hour.
    
    • Positive Control:SB203580 (10

      
      M).
      
  • Stimulation: Stimulate the pathway.

    • For p38: Add LPS (100 ng/mL) or Anisomycin (10

      
      g/mL) for 30 minutes.
      
    • For TGF-

      
      : Add TGF-
      
      
      
      1
      (5 ng/mL) for 30 minutes.
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Readout: Western Blot.

    • Target:Phospho-MAPKAPK2 (MK2) (Thr334) – a direct substrate of p38.

    • Loading Control: Total p38 and GAPDH.

Success Criteria: A dose-dependent reduction in Phospho-MK2 signal, comparable (though likely less potent) to the SB203580 control.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for validating this specific scaffold, highlighting the "Methanol Handle" advantage for probe synthesis if direct CETSA fails.

TargetEngagement Compound (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Candidate Ligand) Prediction In Silico / Structural Analysis (ATP-Mimetic Scaffold) Compound->Prediction ChemProt Method 3: Chemical Proteomics (Biotinylation via -CH2OH) Compound->ChemProt If Target Unknown (Utilize Methanol Group) CETSA Method 1: CETSA (Biophysical Validation) Prediction->CETSA Primary Screen FuncAssay Method 2: Functional Assay (Phospho-Western) Prediction->FuncAssay Secondary Screen Outcome_Bind Confirmation: Physical Binding (Tm Shift) CETSA->Outcome_Bind Tm Shift > 2°C Outcome_Inhib Confirmation: Pathway Inhibition (IC50) FuncAssay->Outcome_Inhib Reduced Phospho-Signal Outcome_ID Discovery: Pull-down of Novel Targets ChemProt->Outcome_ID Outcome_Bind->FuncAssay Validate Function

Figure 1: Strategic workflow for validating the pyrazole-pyridine methanol derivative. CETSA is the entry point for known targets; Chemical Proteomics is the contingency for unknown targets.

Part 4: Scientific Rationale & Troubleshooting

1. The "Methanol Handle" Advantage: The hydroxymethyl group (-CH


OH) at the 3-position of the pyrazole is chemically versatile. Unlike pure hydrocarbon inhibitors, this group allows you to synthesize a Biotin-Linker Probe  relatively easily.
  • Reaction: Oxidation to aldehyde

    
     Reductive amination with Biotin-PEG-Amine.
    
  • Application: If CETSA fails (due to low affinity), use the biotinylated probe for a "Pull-Down" assay to enrich the target protein from lysates before Mass Spec analysis.

2. Interpretation of "Weak" Binding: As a fragment/scaffold, this molecule may have an IC


 in the high micromolar range (10–50 

M).
  • Don't discard it: Weak binding in CETSA (e.g., a shift at 50

    
    M but not 5 
    
    
    
    M) is a valid "Hit" for a fragment.
  • Comparison: Compare against SB203580 (p38 inhibitor). SB203580 will show a

    
     shift at <1 
    
    
    
    M. Your compound requires higher concentrations, which is expected for a smaller molecular weight scaffold lacking the fluorophenyl "specificity pocket" interactions.

3. Toxicity Warning: Pyridine-containing fragments can sometimes be metabolized into toxic intermediates (e.g., N-oxide formation). Always run a Cell Viability Assay (CellTiter-Glo) in parallel. If cell death occurs within the 1-hour treatment window of the functional assay, the reduction in phosphorylation is an artifact of death, not inhibition.

References

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Molina, D.M. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link

  • Peifer, C. & Alessi, D.R. (2008). "Small-molecule inhibitors of protein kinases: 'magic bullets'?" Biochemical Journal. (Context on Pyrazole/Pyridine scaffolds as ATP mimetics). Link

  • Vogt, J. & Lazo, J.S. (2005). "Chemical complementation: a definitive proof of target specificity." Pharmacology & Therapeutics. Link

Comparative profiling of adverse effects for pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Pyrazole Scaffold: Comparative Profiling of Off-Target Liabilities in Kinase Inhibitors

Executive Summary: The Pyrazole Paradox

In modern kinase inhibitor design, the pyrazole ring is a privileged scaffold. Its planar geometry and hydrogen-bonding capabilities make it an ideal linker for orienting pharmacophores into the ATP-binding pocket. However, for the drug development scientist, the pyrazole moiety presents a distinct "toxicity paradox." While often metabolically more stable than isoxazoles or furans, pyrazole derivatives can introduce significant off-target liabilities—specifically hepatotoxicity and QT prolongation—depending heavily on their substitution patterns and lipophilicity.

This guide provides a comparative profiling of two structurally distinct pyrazole-containing inhibitors: Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor). By contrasting these two, we illustrate how the context of the pyrazole ring dictates the adverse effect (AE) profile and define the experimental workflows required to de-risk these scaffolds early in discovery.

Comparative Profiling: Crizotinib vs. Ruxolitinib

Although both molecules utilize a pyrazole ring as a critical structural linker, their adverse effect profiles diverge significantly due to their physicochemical properties and off-target selectivities.

Table 1: Adverse Effect & Liability Profile Comparison
FeatureCrizotinib (Xalkori)Ruxolitinib (Jakafi)
Primary Target ALK, ROS1, c-METJAK1, JAK2
Pyrazole Context 4-substituted pyrazole linked to pyridinePyrazole linking pyrrolopyrimidine to cyclopentane
Primary AE Class Off-Target / Idiosyncratic On-Target / Pharmacological
Hepatotoxicity High Risk: Severe drug-induced liver injury (DILI) reported. Linked to high lipophilicity (cLogP ~4.9) and reactive metabolites.[1][2][3]Moderate/Low Risk: Transient ALT elevations; rare severe DILI.
Cardiotoxicity QT Prolongation: Significant hERG channel blockade. Bradycardia is common.Low Risk: No significant QT prolongation signal in clinical data.
Ocular Toxicity Vision Disorders: (Diplopia, tracers) in >60% of patients.[4] Likely off-target c-MET effect.None: No significant ocular signal.
Hematology Neutropenia (moderate).[5]Anemia/Thrombocytopenia: Direct consequence of JAK2 inhibition (on-target).
Metabolic Liability CYP3A4 Substrate & Time-Dependent Inhibitor .CYP3A4 Substrate; Low inhibition potential.
Mechanistic Insight
  • Crizotinib (The "Dirty" Pyrazole): The toxicity here is largely driven by physicochemical properties . The lipophilic nature required for ALK binding leads to high tissue accumulation (liver/retina) and promiscuous binding to the hERG channel. The pyrazole nitrogen in Crizotinib is part of a donor-acceptor motif that, while potent for ALK, creates a structural alert for hERG binding.

  • Ruxolitinib (The "Clean" Pyrazole): Here, the pyrazole acts primarily as a rigid spacer. The toxicity (anemia) is mechanism-based (on-target). This confirms that the pyrazole ring itself is not inherently toxic; rather, it is the substituents and the resulting electronic environment that drive off-target liabilities.

Critical Experimental Protocols

To differentiate between a "Crizotinib-like" liability and a "Ruxolitinib-like" safety profile, the following self-validating workflows must be implemented during Lead Optimization.

Protocol A: Reactive Metabolite Trapping (Glutathione Adduct Assay)

Purpose: To detect bioactivation of the pyrazole or its substituents into electrophilic species (e.g., quinone imines or epoxides) that cause idiosyncratic hepatotoxicity.

Methodology:

  • Incubation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Spike test compound (10 µM) and Glutathione (GSH) (5 mM) fortified with NADPH-regenerating system.

  • Controls:

    • Positive: Clozapine or Acetaminophen (known adduct formers).

    • Negative:[2] Incubation without NADPH (rules out chemical instability).

  • Time Course: Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold acetonitrile containing internal standard. Centrifuge at 4,000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution) .

    • Scan Mode: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

  • Interpretation: The presence of a GSH-conjugate peak >1% of parent peak area indicates a High Structural Alert .

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

Purpose: To simultaneously assess mitochondrial integrity, oxidative stress, and membrane permeability—key drivers of pyrazole-induced DILI.

Step-by-Step Workflow:

  • Cell Model: Plate HepG2 or primary human hepatocytes (PHH) in 384-well black/clear-bottom plates (Density: 5,000 cells/well).

  • Dosing: Treat with compound (7-point dilution, 0.1 µM – 100 µM) for 24 and 72 hours.

  • Multiplex Staining (The "Hepatotox Panel"):

    • Hoechst 33342: Nuclear morphology (detects apoptosis/chromatin condensation).

    • TMRM (Tetramethylrhodamine, methyl ester): Mitochondrial Membrane Potential (MMP).[6][7] Loss of signal = mitochondrial toxicity.

    • CellROX Green: Intracellular Reactive Oxygen Species (ROS).

    • TOTO-3: Plasma membrane permeability (dead cell stain).

  • Imaging: Acquire images using a High-Content Imager (e.g., Opera Phenix) at 20x magnification.

  • Analysis: Normalize data to vehicle control (DMSO 0.1%). Calculate IC50 for each parameter.

    • Threshold: A compound showing MMP loss (TMRM decrease) at concentrations < 5x Cmax is flagged as High Risk (resembling Crizotinib).

Visualizing the Pathways

Diagram 1: Mechanisms of Pyrazole-Associated Toxicity

This diagram illustrates the divergent pathways: Bioactivation (Liver toxicity) vs. Channel Blockade (Cardiotoxicity).

PyrazoleToxicity cluster_liver Hepatotoxicity Pathway Parent Pyrazole-Based Inhibitor CYP CYP450 Metabolism (Oxidation/N-Dealkylation) Parent->CYP Phase I hERG hERG Channel Binding Parent->hERG Direct Blockade (QT Prolongation) Reactive Reactive Intermediate (Electrophile) CYP->Reactive Bioactivation GSH GSH Conjugation (Detoxification) Reactive->GSH Safe Route Protein Covalent Binding (Hepatocellular Proteins) Reactive->Protein Toxic Route (Idiosyncratic DILI)

Caption: Divergent toxicity pathways for pyrazole inhibitors. Direct hERG binding drives cardiotoxicity, while metabolic bioactivation drives hepatotoxicity.

Diagram 2: Integrated Safety Screening Workflow

A decision tree for evaluating pyrazole hits during Lead Optimization.

ScreeningWorkflow Hit Pyrazole Hit Identified InSilico 1. In Silico Profiling (cLogP, Structural Alerts) Hit->InSilico hERG_Assay 2. hERG Patch Clamp (IC50 < 10µM?) InSilico->hERG_Assay GSH_Trap 3. GSH Trapping (Adducts Detected?) hERG_Assay->GSH_Trap Pass (>10µM) Decision_Stop STOP / Redesign (High Liability) hERG_Assay->Decision_Stop Fail (<10µM) HCS 4. HCS Hepatotox Panel (MMP Loss / ROS) GSH_Trap->HCS Clean GSH_Trap->Decision_Stop Reactive Metabolites HCS->Decision_Stop Mitochondrial Tox Decision_Go Proceed to In Vivo (PK/Tox) HCS->Decision_Go No Cytotoxicity

Caption: Step-by-step screening hierarchy. Failure at hERG or GSH trapping stages requires structural redesign before advanced cell-based HCS.

References

  • Pfizer Inc. (2023). XALKORI® (crizotinib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Incyte Corporation. (2023). Jakafi (ruxolitinib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Role of Reactive Metabolites in Toxicity. Chemical Research in Toxicology. [Link]

  • Persson, M., et al. (2013).[6] A high content screening assay to predict human drug-induced liver injury during drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • Ansari, A., et al. (2023).[8] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

Sources

Validating Small Molecule Probes: A Comparative Guide to Avoiding "Chemical Trash" in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Reproducibility

In cancer research, a chemical probe is more than just a reagent; it is a molecular interrogator. However, the literature is polluted with "chemical trash"—compounds that are historically popular but chemically flawed. Using a promiscuous inhibitor like LY294002 to study PI3K biology today is akin to performing surgery with a chainsaw; the lack of precision renders the results scientifically invalid.

This guide provides a rigorous framework for validating small molecule probes. We move beyond simple vendor catalog descriptions to a self-validating system based on the "Fitness Factors" established by the Structural Genomics Consortium (SGC) and the Chemical Probes Portal.

The "Fitness Factors" for a High-Quality Probe

Before starting an experiment, your probe must meet these quantitative criteria:

CriterionMetricWhy it Matters
Biochemical Potency IC₅₀ / K_d < 100 nMEnsures the molecule binds tightly enough to drive a specific effect.
Selectivity > 30-fold vs. sub-familyPrevents "off-target" effects that confound data interpretation.
Cellular Potency EC₅₀ < 1 µMConfirms the molecule can cross the membrane and engage the target in a complex environment.
Negative Control AvailableA structurally similar but inactive analog to prove phenotypic effects are on-target.

Comparative Analysis: The "Legacy" Tool vs. The Validated Probe

To illustrate the necessity of validation, we compare a "historical" standard against a modern, validated probe in the context of PI3K signaling .

Case Study: PI3K Inhibition

The Flawed Legacy Tool: LY294002 The Validated Probe: GDC-0941 (Pictilisib)

Performance Comparison Table
FeatureLY294002 (Legacy/Flawed)GDC-0941 (Validated)Scientific Verdict
Primary Target Potency Low (IC₅₀ ~ 1.4 µM)High (IC₅₀ ~ 3 nM)GDC-0941 is ~500x more potent.
Selectivity Profile Poor. Inhibits CK2, mTOR, GSK3β, and other lipid kinases.High. Selectivity >30-fold against non-PI3K kinases.LY294002 data is often an artifact of off-target inhibition (e.g., CK2).
Solubility/Stability Poor solubility; often precipitates in media.Optimized pharmacological properties.[1]Inconsistent dosing with LY294002 leads to variability.
Mechanism of Action ATP-competitive (Weak)ATP-competitive (Strong/Specific)GDC-0941 provides a clean dissection of the pathway.

The Takeaway: Data generated using LY294002 to claim "PI3K dependence" is likely invalid due to its inhibition of CK2 and broad toxicity. Researchers must transition to validated tools like GDC-0941 or BYL719 (Alpelisib).

The Validation Workflow: A Self-Validating System

Do not rely on the vendor's label. You must validate target engagement in your specific cellular model.[2]

Visualization: The Validation Funnel

The following diagram illustrates the logical flow of excluding bad probes.

ValidationFunnel Selection 1. In Silico Selection (Chemical Probes Portal) Biochem 2. Biochemical Profiling (Kinome Scan / Selectivity) Selection->Biochem Pass Trash DISCARD (Chemical Trash) Selection->Trash Fail Criteria Cellular 3. Cellular Target Engagement (CETSA / NanoBRET) Biochem->Cellular Selectivity >30x Biochem->Trash Promiscuous Phenotype 4. Phenotypic Rescue (CRISPR/Negative Control) Cellular->Phenotype Shift Observed Cellular->Trash No Engagement Valid VALIDATED PROBE Phenotype->Valid Phenotype Matches KO Phenotype->Trash Off-Target Toxicity

Figure 1: The Probe Validation Funnel. A rigorous filter to ensure only high-quality chemical tools reach the final experimental stage.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that your small molecule actually binds to the target protein inside a living cell. Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).
Materials
  • Cell Line: Your specific cancer model (e.g., MCF7, HeLa).

  • Compound: Test Probe (e.g., GDC-0941) and Negative Control.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, Protease Inhibitor Cocktail.

  • Equipment: PCR Thermal Cycler.

Step-by-Step Methodology
  • Treatment:

    • Seed cells in 6-well plates.

    • Treat with the probe at 5x the biochemical IC₅₀ (or perform an Isothermal Dose Response) for 1 hour.

    • Control: Treat identical wells with DMSO only.

  • Harvest & Resuspension:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of cell suspension into 8 PCR tubes for the treated group and 8 for the control group.

  • The Heat Shock (Critical Step):

    • Set the PCR cycler to a gradient (e.g., 40°C to 65°C).

    • Heat samples for 3 minutes .

    • Cool immediately at room temperature for 3 minutes (do not snap freeze yet).

  • Lysis & Separation:

    • Add mild lysis buffer (NP-40 based) to the PCR tubes.

    • Freeze-thaw (liquid nitrogen x3) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: This step pellets the denatured/aggregated proteins. The stabilized (drug-bound) protein remains in the supernatant.

  • Detection (Western Blot):

    • Run the supernatant on SDS-PAGE.[3][4]

    • Blot for your target protein.[3][4]

  • Data Analysis:

    • Plot signal intensity vs. Temperature.

    • A "shift" of the curve to the right (higher temperature) in the treated sample indicates Target Engagement .

Pathway Visualization: Target Specificity

Understanding where your probe hits in the signaling cascade is vital. Below is the PI3K/mTOR pathway highlighting the specificity of GDC-0941 versus the promiscuity of older tools.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR CK2 CK2 (Off-Target) GSK3 GSK3β (Off-Target) GDC GDC-0941 (Specific) GDC->PI3K LY LY294002 (Promiscuous) LY->PI3K LY->mTOR LY->CK2 Off-target LY->GSK3 Off-target

Figure 2: Specificity Mapping. GDC-0941 selectively targets PI3K, whereas LY294002 hits multiple nodes (CK2, GSK3, mTOR), confounding results.

Troubleshooting & Pitfalls

  • The "Phenotypic Trap": Just because a compound kills cancer cells doesn't mean it works through your target. Always use a negative control compound (a structural analog that does not bind the target). If the negative control also kills the cells, your probe is toxic via an off-target mechanism.

  • Concentration Overload: Never use a probe at >100x its biochemical IC₅₀ in cells. At high concentrations (e.g., 10-50 µM), almost all small molecules lose specificity.

  • Serum Binding: High FBS (Fetal Bovine Serum) content can sequester hydrophobic probes. If CETSA fails, try performing the assay in low-serum media (0.5% FBS) for the treatment duration.

References

  • Arrowsmith, C. H., et al. (2015).[4] The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Workman, P., & Collins, I. (2010).[5] Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561–577. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[6][7] Nature Protocols, 9(9), 2100–2122. [Link]

  • Chemical Probes Portal. (2023). Best Practices & Searchable Database. [Link]

  • Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

[1][2]

Part 1: Executive Safety Directive

Stop and Read: Do not treat (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol as a generic organic solid.

While this compound is a versatile building block in kinase inhibitor synthesis, its disposal requires specific attention due to its nitrogen-rich heterocyclic structure . Improper disposal via municipal drains or low-temperature incineration can lead to the release of toxic pyridine derivatives and nitrogen oxides (NOx) into the environment.

The Golden Rule: This substance must be managed as Non-Halogenated Organic Hazardous Waste destined for high-temperature incineration.

Part 2: Chemical Profile & Risk Assessment[3]

To dispose of this chemical safely, you must understand its behavior.[1][2][3][4][5] This section provides the "Why" behind the protocols.

Chemical Structure Analysis[2][9]
  • Pyridine Ring: Contributes to the compound's stability and potential aquatic toxicity. Pyridine derivatives are often resistant to standard biological degradation in sewage treatment plants.

  • Pyrazole Ring: High nitrogen content. Incomplete combustion can generate hydrazine derivatives or NOx.

  • Methanol Group: Increases polarity/solubility but does not mitigate the toxicity of the heterocyclic core.

Hazardous Waste Classification Data
PropertyClassificationOperational Implication
RCRA Status Characteristic Waste (Not specifically P/U listed, but treated as hazardous)Must not be diluted or flushed.[6][7][8]
Ignitability Combustible Keep away from oxidizers in waste streams.[6][7][1]
Halogen Content Non-Halogenated Segregate from Chloroform/DCM waste streams to reduce disposal costs.[6][7]
Destruction Method High-Temp Incineration (>1000°C)Required to break the pyridine ring and oxidize nitrogen completely.[6][7]

Part 3: The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system . You cannot proceed to the next step without validating the previous one.

Phase 1: Waste Characterization (The "Gatekeeper")

Before moving the chemical from the bench, answer these three questions:

  • Is it solid or liquid? (This determines the container type).

  • Is it mixed with other solvents? (If mixed with DCM/Chloroform, the entire mixture becomes Halogenated Waste ).

  • Is it a "Sharp"? (If the compound is dried on a needle or broken glass, it goes to the Sharps Container , not the chemical waste bin).

Phase 2: Packaging & Segregation (The Workflow)[2]
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Primary Containment: Place the solid substance, contaminated weigh boats, or paper towels into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into the laboratory’s Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum with a lever-lock ring).

  • Labeling: Immediately tag the bag with a hazardous waste label listing:

    • Chemical Name: (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol[6][7]

    • Hazards: Toxic, Irritant.

    • Constituents: 100% (if pure).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check:

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate: Non-Halogenated Waste Stream .

    • If dissolved in DCM or Chloroform: Halogenated Waste Stream .

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.

  • Compatibility Check: CRITICAL. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids in the same waste container. The pyridine ring can form salts with acids, which is generally safe, but mixing with oxidizers can cause exothermic runaway.

Phase 3: Final Handoff
  • Cap Tightening: Ensure the waste container cap is torqued tightly.

  • Wipe Down: Wipe the exterior of the container to remove any residue.

  • Log It: Update the laboratory’s Waste Accumulation Log immediately.

Part 4: Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol.

DisposalWorkflowStartWaste Generation:(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanolStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Wipes, Weigh Boats)StateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathIn SolutionBaggingDouble Bag in PolyethyleneSolidPath->BaggingSolventCheckSolvent Type?LiquidPath->SolventCheckHaloStreamHalogenated Waste Carboy(if DCM/Chloroform)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Waste Carboy(if MeOH/EtOAc/DMSO)SolventCheck->NonHaloStreamNo HalogensSolidBinSolid Hazardous Waste Drum(Label: Toxic/Irritant)Bagging->SolidBinIncinerationFinal Disposal:High-Temp Rotary Kiln IncinerationSolidBin->IncinerationHaloStream->IncinerationNonHaloStream->Incineration

Figure 1: Decision matrix for the segregation and disposal of pyridine-pyrazole derivatives.

Part 5: Emergency Contingencies

Even with a perfect protocol, accidents happen. Here is the immediate response plan.

Spill Management (Bench Scale < 100g)
  • Evacuate & Ventilate: If the substance is a fine powder, dust inhalation is the primary risk. Clear the immediate area.[1][5][9]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Use a standard organic spill kit (vermiculite or clay absorbent). Do not use paper towels alone for large liquid spills as they increase surface area for evaporation.

  • Decontamination: Clean the surface with a mild soap/water solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with nitrogenous amines to form chloramines (toxic gas).

Exposure Response[4][6][8]
  • Eye Contact: Flush immediately for 15 minutes.[1] The pyridine moiety is a mucous membrane irritant.

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol to wash skin, as it may increase transdermal absorption.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyridine derivatives and general toxicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Personal protective equipment for handling (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 287494-03-5 Molecular Formula: C9H9N3O Physical State: Solid (Powder) Risk Classification: Band 3 Intermediate (Treat as Potent/Toxic until characterized)

Part 1: Executive Safety Directive (The "Why")

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is often sparse in public literature, its structural pharmacophore—a pyridine-pyrazole hybrid —dictates our safety posture.

Pyridine derivatives are known for high lipophilicity (skin absorption) and potential neurotoxicity, while pyrazoles are frequent scaffolds in kinase inhibitors (biological activity). Therefore, you must handle this compound under Universal Precautions for Novel Pharmaceutical Intermediates . We do not rely on the absence of data as evidence of safety; we rely on containment and barrier integrity .

Risk Assessment Logic

The following decision tree illustrates the logic used to determine the PPE requirements below.

RiskAssessment Compound (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol (Solid Powder) Hazard Potential Bioactivity (Kinase Inhibition/Neurotox) Compound->Hazard Route1 Inhalation (Dust Aerosolization) Hazard->Route1 Primary Risk Route2 Dermal Absorption (Pyridine Lipophilicity) Hazard->Route2 Secondary Risk Control1 Engineering Control: Fume Hood / ISO 5 Enclosure Route1->Control1 Mitigation Control2 PPE Barrier: Nitrile (Double) + Tyvek Route2->Control2 Mitigation

Figure 1: Risk Assessment Logic. The protocol prioritizes respiratory isolation due to the aerosolization risk of fine powders and dermal protection due to the solvent-facilitated transport of pyridine rings.

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed as a redundant barrier strategy . If one layer fails (e.g., glove tear), the secondary layer prevents exposure.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm. Rationale: Engineering controls are superior to respirators. All weighing must occur here.
N95/P100 (Secondary)Only required if working outside a hood (discouraged). Fit-testing is mandatory per OSHA 1910.134.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10mm) Nitrile (Bright color). Outer: 5-8 mil Nitrile (Dark color). Rationale: Color contrast allows immediate detection of tears. Pyridines penetrate latex; nitrile offers superior resistance.
Ocular Safety Goggles Standard: ANSI Z87.1 Impact + Splash. Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat + Sleeves Material: Poly/Cotton blend or Tyvek (if handling >10g). Rationale: Closed cuffs are essential to bridge the gap between glove and coat.
Part 3: Operational Workflow (Step-by-Step)

This protocol uses a Self-Validating System : every step includes a check to ensure the safety barrier is intact before proceeding.

Phase 1: Preparation & Weighing (Highest Risk)

The majority of laboratory exposures occur during the transfer of solids due to static charge and aerosolization.

  • Static Neutralization:

    • Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial.

    • Why: Pyrazole derivatives can be "fly-away" powders. Static charge causes particles to repel into the breathing zone.

  • Balance Setup:

    • Line the balance with a pre-moistened absorbent pad (e.g., Benchkote).

    • Validation: If powder spills, the wet surface traps it immediately, preventing re-aerosolization.

  • Transfer:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer to the final vessel.

    • Technique: Keep hands deep inside the hood (at least 6 inches from the sash).

Phase 2: Solubilization (Dermal Risk Peak)

Once dissolved, the risk shifts from inhalation to dermal absorption, especially if using DMSO or Methanol.

  • Solvent Selection:

    • (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol is soluble in DMSO and Methanol .

    • Warning: DMSO is a potent skin penetrant and will carry the compound into the bloodstream instantly.

  • Glove Change:

    • Immediately after adding solvent and sealing the vessel, strip the outer pair of gloves and replace them.

    • Validation: Check the inner glove for any discoloration (breakthrough indicator).

Phase 3: Reaction & Cleanup
  • Glassware Decontamination:

    • Rinse all contaminated spatulas and weigh boats with Acetone inside the hood into a dedicated liquid waste container before removing them from the hood.

    • Why: Prevents "tracking" trace powder onto lab benches.

Workflow Start Start: Receive Vial Check Check: Fume Hood Flow (>80 fpm) Start->Check Weigh Weighing: Use Anti-Static Gun (Powder Hazard) Check->Weigh Dissolve Solubilization: DMSO/MeOH Addn (Dermal Hazard) Weigh->Dissolve Reglove CRITICAL STEP: Change Outer Gloves Dissolve->Reglove Clean Decon: Acetone Rinse into Liquid Waste Reglove->Clean

Figure 2: Operational Workflow. Note the critical "Reglove" step after solubilization to mitigate solvent permeation risks.

Part 4: Emergency Response & Disposal
Spill Response (Solid Powder)
  • Alert: Announce "Spill in Zone X."

  • Isolate: Do not attempt to wipe dry powder with a dry paper towel (creates dust).

  • Contain: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to wet the powder.

  • Cleanup: Wipe up the wet slurry. Place all materials in a double-bagged hazardous waste container.

Waste Disposal[1][2][3][4]
  • Solid Waste: Dispose of weigh boats, gloves, and paper towels in "Hazardous Solid Waste" (incineration stream).

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used in the reaction).

    • Note: The nitrogen content in the pyridine/pyrazole rings does not require halogenated segregation, but check local EHS rules regarding high-nitrogen waste streams.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor.

  • BLD Pharm. (n.d.). (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol SDS. (CAS Verification).

  • PubChem. (n.d.). Compound Summary: Pyrazole and Pyridine Derivatives Safety. National Library of Medicine.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.